2-(4-Isobutylphenyl)propanohydrazide
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
属性
IUPAC Name |
2-[4-(2-methylpropyl)phenyl]propanehydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(16)15-14/h4-7,9-10H,8,14H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVDPFQDYGHWBBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371520 | |
| Record name | 2-(4-ISOBUTYLPHENYL)PROPANOHYDRAZIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127222-69-9 | |
| Record name | 2-(4-ISOBUTYLPHENYL)PROPANOHYDRAZIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Chemical Properties of 2-(4-Isobutylphenyl)propanohydrazide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and biological properties of 2-(4-isobutylphenyl)propanohydrazide, a hydrazide derivative of the well-known non-steroidal anti-inflammatory drug (NSAID), ibuprofen. This document collates available data on its chemical structure, physical properties, synthesis, and spectral characteristics. Furthermore, it delves into its biological activities, particularly its potential as an anti-inflammatory and antimicrobial agent, and discusses its proposed mechanism of action. Detailed experimental protocols for its synthesis and relevant biological assays are also provided to facilitate further research and development.
Chemical and Physical Properties
This compound, also known as ibuprofen hydrazide, is a solid crystalline substance. Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | 2-[4-(2-methylpropyl)phenyl]propanehydrazide | [1] |
| Synonyms | Ibuprofen hydrazide, 2-(4-Isobutylphenyl)propionic acid hydrazide | [2][3] |
| CAS Number | 127222-69-9 | [2][3] |
| Molecular Formula | C13H20N2O | [2][3] |
| Molecular Weight | 220.31 g/mol | [2][3] |
| Melting Point | 76 °C | [2] |
| Boiling Point (Predicted) | 395.8 ± 21.0 °C | [2] |
| Density (Predicted) | 1.023 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 13.01 ± 0.50 | [2] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), ethanol, methanol, and acetonitrile.[4] Very low solubility in water.[5] |
Spectral Data
The structural characterization of this compound is typically confirmed using spectroscopic methods such as Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.
FT-IR Spectroscopy
The FT-IR spectrum of this compound exhibits characteristic absorption bands that confirm its molecular structure. The presence of the hydrazide functional group is indicated by the N-H stretching vibrations. The carbonyl (C=O) stretching vibration from the amide group is also a key diagnostic peak.
-
N-H stretching: Bands typically appear in the region of 3200-3400 cm⁻¹.
-
C=O stretching (Amide I): A strong absorption band is observed around 1638-1666 cm⁻¹.[6][7]
-
N-H bending (Amide II): This band is usually found near 1550 cm⁻¹.
-
Aromatic C-H stretching: Peaks are observed above 3000 cm⁻¹.
-
Aliphatic C-H stretching: Peaks are observed below 3000 cm⁻¹.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference.
-
Aromatic protons (C₆H₄): Signals for the para-substituted benzene ring typically appear as two doublets in the range of δ 7.0-7.3 ppm.
-
CH group (methine proton alpha to carbonyl): A quartet is usually observed around δ 3.5 ppm.
-
CH₂ group (isobutyl): A doublet is expected around δ 2.4 ppm.
-
CH group (isobutyl): A multiplet is typically seen around δ 1.8 ppm.
-
CH₃ groups (isobutyl): A doublet for the two methyl groups of the isobutyl moiety appears around δ 0.9 ppm.
-
CH₃ group (alpha to carbonyl): A doublet is observed around δ 1.3-1.5 ppm.
-
NH and NH₂ protons: These signals can be broad and their chemical shifts can vary depending on the solvent and concentration. They are often observed in the region of δ 4.2 (NH₂) and δ 8.0-9.5 (NH) ppm and can be confirmed by D₂O exchange.
Synthesis of this compound
The most common and straightforward synthesis of this compound involves a two-step process starting from ibuprofen.
Synthesis Workflow
References
- 1. ClinPGx [clinpgx.org]
- 2. impactfactor.org [impactfactor.org]
- 3. 127222-69-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. A Novel Ibuprofen Derivative and Its Complexes: Physicochemical Characterization, DFT Modeling, Docking, In Vitro Anti-Inflammatory Studies, and DNA Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ibuprofen Synthesis [doc.comsol.com]
- 7. Bio-oriented synthesis of ibuprofen derivatives for enhancement efficacy in post-operative and chronic inflammatory pain models - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01385E [pubs.rsc.org]
A Technical Guide to 2-(4-Isobutylphenyl)propanohydrazide: Synthesis, Characterization, and Applications
Abstract: This document provides a comprehensive technical overview of 2-(4-Isobutylphenyl)propanohydrazide, a key chemical intermediate derived from the nonsteroidal anti-inflammatory drug (NSAID) ibuprofen. It details the compound's physicochemical properties, synthesis protocols, and characterization data. Furthermore, this guide explores its primary application as a precursor for synthesizing a variety of derivatives, including Schiff bases and heterocyclic compounds, which exhibit significant anti-inflammatory, antibacterial, and analgesic properties. Detailed experimental methodologies, quantitative data, and graphical representations of synthetic and biological pathways are presented to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Introduction
This compound, also known as ibuprofen hydrazide, is a hydrazide derivative of ibuprofen. While ibuprofen itself is a widely used NSAID, its carboxylic acid group can be chemically modified to produce derivatives with potentially enhanced or novel biological activities and reduced side effects. The synthesis of this compound is a critical first step in this derivatization process. This compound serves as a versatile building block for creating a wide array of molecules, such as Schiff bases, oxadiazoles, thiazolidinones, and triazoles.[1] These derivatives have been extensively studied for their therapeutic potential, demonstrating enhanced anti-inflammatory, analgesic, and antimicrobial activities.[2][3][4] This guide consolidates the available technical information on its synthesis, properties, and the biological evaluation of its subsequent derivatives.
Physicochemical and Identification Data
The fundamental properties of this compound are summarized below. These identifiers are crucial for regulatory, procurement, and research documentation purposes.
| Property | Value | Reference |
| CAS Number | 127222-69-9 | [5][6] |
| Molecular Formula | C13H20N2O | [7][6] |
| Molecular Weight | 220.31 g/mol | [7] |
| IUPAC Name | 2-[4-(2-methylpropyl)phenyl]propanehydrazide | [6] |
| Synonyms | Ibuprofen hydrazide, 2-[4-(Isobutyl)phenyl]propionyl hydrazide | [7] |
| Appearance | White solid mass | |
| Melting Point | 159 °C (for a derivative, IA) | [8] |
Synthesis and Characterization
The synthesis of this compound is typically a two-step process starting from ibuprofen. The initial step involves the conversion of ibuprofen's carboxylic acid group into a more reactive intermediate, such as an acid chloride or an ester, followed by reaction with hydrazine hydrate.
Experimental Protocols
Protocol 1: Synthesis via Acid Chloride Intermediate [2]
-
Step 1: Synthesis of (4-Isobutylphenyl)acetyl Chloride (Compound 1)
-
A mixture of ibuprofen (0.01 mole) and thionyl chloride (0.02 mole) is refluxed at approximately 60-70°C until the generation of gas bubbles ceases.
-
The excess thionyl chloride is removed using a rotary evaporator to yield (4-isobutylphenyl)acetyl chloride.
-
-
Step 2: Synthesis of this compound (Compound 2)
-
To a stirred solution of the acid chloride (0.005 mole) in dry benzene (15 mL), a solution of hydrazine hydrate (0.005 mole) is added dropwise.
-
The mixture is refluxed for approximately 4 hours.
-
After cooling, the benzene is removed by evaporation. The resulting product is collected and can be recrystallized from an appropriate solvent.
-
Protocol 2: Synthesis via Ester Intermediate [9]
-
Step 1: Synthesis of Ibuprofen Ester (NS1)
-
Ibuprofen is esterified with methanol in the presence of concentrated sulfuric acid under microwave irradiation for 10 minutes. This process yields the ibuprofen ester with a high yield (approximately 84%).
-
-
Step 2: Synthesis of this compound (NS2)
-
The purified ibuprofen ester (in mmol concentration) is added to a reflux condenser.
-
A calculated mmol concentration of hydrazine monohydrate is added using ethanol (50 mL) as a solvent.
-
The reaction is refluxed until completion, which is monitored by thin-layer chromatography (TLC).
-
The formation of a white solid mass indicates the formation of the desired hydrazide product, which is then purified using distilled water and dried. An 86% yield is reported for this step.[9]
-
Characterization Data
The structure of the synthesized compound and its derivatives is confirmed using various spectroscopic methods. Below are typical spectral data reported in the literature.
Table 2: FT-IR Spectral Data for Ibuprofen Hydrazide and a Schiff's Base Derivative [2]
| Compound | Functional Group | Wavenumber (cm⁻¹) |
| Ibuprofen Hydrazide | N-H (Amine) | 3283 - 3268 |
| C=O (Amide) | 1624 - 1617 | |
| Schiff's Base Derivative (3a) | N-H (Amide) | 3270 |
| C=N (Imine) | 1620 |
Table 3: ¹H NMR Spectral Data for a Schiff's Base Derivative (3a) [2]
| Proton | Chemical Shift (δ, ppm) |
| N=CH (Imine proton) | 8.54 (singlet) |
Biological Activity and Applications
This compound is primarily used as an intermediate to synthesize compounds with enhanced pharmacological profiles. These derivatives often show improved anti-inflammatory, analgesic, and antibacterial activities compared to the parent ibuprofen molecule.
Anti-inflammatory and Analgesic Activity
Many derivatives of ibuprofen hydrazide have been synthesized and evaluated for their anti-inflammatory and pain-suppressing effects. The mechanism of action is often linked to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the inflammatory pathway.
-
Post-Operative Pain Suppression: A hydrazide derivative of ibuprofen demonstrated a marked dose-dependent suppression of acute post-operative pain in mice.[9] At a dose of 30 mg/kg, the effect was comparable to standard drugs like ibuprofen and ketoprofen.[9]
-
Chronic Inflammatory Pain: In a chronic inflammatory pain model induced by Complete Freund's Adjuvant (CFA), the hydrazide derivative showed a significant dose-dependent anti-allodynic effect.[9]
-
COX-2 Inhibition: Metal complexes of an ibuprofen hydrazide derivative were synthesized and showed superior binding energies to the COX-2 enzyme compared to ibuprofen alone, suggesting higher efficacy as COX-2 inhibitors.[8]
Table 4: Quantitative Anti-inflammatory and Analgesic Data [9]
| Assay | Compound | Dose (mg/kg) | Paw Withdrawal Threshold (g) | Significance (P-value) |
| Acute Post-Operative Pain | Hydrazide Derivative | 1 | 2.300 ± 0.23 | - |
| 3 | 2.900 ± 0.31 | - | ||
| 10 | 4.00 ± 0.45 | < 0.01 | ||
| 30 | 5.800 ± 0.34 | < 0.001 | ||
| Chronic Inflammatory Pain | Hydrazide Derivative | 10 | - | < 0.01 |
| 30 | - | < 0.001 |
Antibacterial Activity
Derivatives synthesized from this compound, particularly Schiff's bases, have been screened for their antibacterial properties against various bacterial strains.
Experimental Protocol: Antibacterial Screening (Agar Well Diffusion Method) [2]
-
Bacterial cultures are streaked onto nutrient agar plates.
-
Wells (6 mm in diameter) are created in the agar using a sterile cork borer.
-
A defined concentration of the test compound (dissolved in a suitable solvent like DMSO) is added to each well.
-
A standard antibiotic (e.g., Ampicillin) is used as a positive control.
-
The plates are incubated at 37°C for 24 hours.
-
The diameter of the zone of inhibition around each well is measured in millimeters (mm) to determine the antibacterial activity.
Table 5: Antibacterial Activity of Ibuprofen Hydrazide Derivatives (Zone of Inhibition in mm) [2]
| Compound | S. aureus | B. subtilis | E. coli | P. aeruginosa |
| Schiff's Base (3a) | 12 | 14 | 11 | 10 |
| Schiff's Base (3b) | 13 | 15 | 12 | 11 |
| Schiff's Base (3c) | 14 | 16 | 13 | 12 |
| Ampicillin (Control) | 25 | 27 | 24 | 22 |
Visualized Workflows and Pathways
General Synthesis Workflow
The following diagram illustrates the general synthetic route from ibuprofen to its hydrazide and subsequent Schiff base derivatives.
Caption: Synthetic pathway from ibuprofen to its hydrazide and Schiff base derivatives.
Mechanism of Action: COX Enzyme Inhibition
Ibuprofen and its derivatives primarily exert their anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, which blocks the synthesis of prostaglandins—key mediators of inflammation, pain, and fever.
References
- 1. researchgate.net [researchgate.net]
- 2. impactfactor.org [impactfactor.org]
- 3. Synthesis, Characterization, and biological activity of some Heterocyclic compounds that derived from Ibuprofen [ejchem.journals.ekb.eg]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. 127222-69-9|2-(4-Isobutylphenyl)propanehydrazide|BLD Pharm [bldpharm.com]
- 6. This compound | C13H20N2O | CID 2736674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 127222-69-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. Bio-oriented synthesis of ibuprofen derivatives for enhancement efficacy in post-operative and chronic inflammatory pain models - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01385E [pubs.rsc.org]
Spectroscopic and Synthetic Profile of 2-(4-Isobutylphenyl)propanohydrazide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties and synthesis of 2-(4-isobutylphenyl)propanohydrazide, a hydrazide derivative of the common nonsteroidal anti-inflammatory drug (NSAID) ibuprofen. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development by detailing its synthesis and providing a thorough, albeit predictive, analysis of its spectral characteristics.
Spectroscopic Data
Due to the limited availability of public domain raw spectral data for this compound, the following tables present predicted data based on the analysis of its constituent functional groups and comparison with the known spectral data of its parent compound, ibuprofen, and related hydrazides. These tables are designed for easy comparison and interpretation.
Table 1: Predicted ¹H NMR Spectroscopic Data
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.18 | d | 2H | Ar-H |
| ~ 7.08 | d | 2H | Ar-H |
| ~ 4.0 (broad s) | 2H | -NH₂ | |
| ~ 3.50 | q | 1H | -CH(CH₃)- |
| ~ 2.43 | d | 2H | -CH₂-CH(CH₃)₂ |
| ~ 1.84 | m | 1H | -CH(CH₃)₂ |
| ~ 1.48 | d | 3H | -CH(CH₃)- |
| ~ 0.89 | d | 6H | -CH(CH₃)₂ |
Table 2: Predicted ¹³C NMR Spectroscopic Data
Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 175.0 | C=O |
| ~ 140.5 | Ar-C |
| ~ 138.0 | Ar-C |
| ~ 129.2 | Ar-CH |
| ~ 127.5 | Ar-CH |
| ~ 45.0 | -CH₂- |
| ~ 44.5 | -CH- |
| ~ 30.2 | -CH- |
| ~ 22.4 | -CH(CH₃)₂ |
| ~ 18.5 | -CH(CH₃)- |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Frequency (cm⁻¹) | Intensity | Assignment |
| 3300 - 3400 | Strong, Broad | N-H Stretch (Hydrazide) |
| 3000 - 3100 | Medium | Aromatic C-H Stretch |
| 2850 - 2960 | Strong | Aliphatic C-H Stretch |
| ~ 1650 | Strong | C=O Stretch (Amide I) |
| ~ 1600 | Medium | N-H Bend (Amide II) |
| 1450 - 1500 | Medium | Aromatic C=C Stretch |
Table 4: Predicted Mass Spectrometry (MS) Data
Ionization Mode: Electron Ionization (EI)
| m/z | Relative Intensity | Assignment |
| 220.16 | High | [M]⁺ (Molecular Ion) |
| 161.10 | High | [M - NHNH₂]⁺ |
| 119.09 | Medium | [C₉H₁₁]⁺ |
| 91.05 | Medium | [C₇H₇]⁺ |
Experimental Protocols
The following sections detail the synthetic procedure for this compound and the general methodologies for its spectroscopic characterization.
Synthesis of this compound
This protocol is adapted from established literature procedures for the synthesis of hydrazides from esters.[1]
Materials:
-
Ethyl 2-(4-isobutylphenyl)propanoate (Ethyl Ibuprofenate)
-
Hydrazine Hydrate (80-99%)
-
Absolute Ethanol
-
Deionized Water
Procedure:
-
A mixture of ethyl 2-(4-isobutylphenyl)propanoate (1 equivalent) and an excess of hydrazine hydrate (2-3 equivalents) is dissolved in absolute ethanol.
-
The reaction mixture is refluxed for 8-12 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure using a rotary evaporator.
-
The resulting residue is treated with ice-cold water to precipitate the solid product.
-
The white solid is collected by vacuum filtration, washed thoroughly with cold water, and dried.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol to yield pure this compound.
Spectroscopic Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: A sample of 5-10 mg of the purified compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 300 MHz or higher field NMR spectrometer.
-
Data Acquisition: For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phase and baseline corrected. Chemical shifts are referenced to the TMS signal (0 ppm).
Infrared (IR) Spectroscopy:
-
Sample Preparation: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, for an Attenuated Total Reflectance (ATR) accessory, a small amount of the solid is placed directly on the ATR crystal.
-
Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or KBr pellet without the sample) is recorded and subtracted from the sample spectrum.
-
Data Analysis: The positions of the absorption bands are reported in wavenumbers (cm⁻¹), and their intensities are noted.
Mass Spectrometry (MS):
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: Electron Ionization (EI) is a common method for this type of molecule, where high-energy electrons bombard the sample, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated, plotting ion abundance versus m/z.
Visualizations
The following diagram illustrates the synthetic workflow for preparing this compound from its parent compound, ibuprofen.
Caption: Synthetic pathway of this compound.
References
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Ibuprofen Hydrazide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of ibuprofen hydrazide, a key intermediate in the synthesis of various derivatives of the widely-used nonsteroidal anti-inflammatory drug (NSAID), ibuprofen. This document details the synthesis of ibuprofen hydrazide, presents its NMR spectral data in a clear and comparative format, and outlines the experimental protocols for both its preparation and spectroscopic analysis.
Introduction
Ibuprofen, 2-(4-isobutylphenyl)propanoic acid, is a cornerstone of pain and inflammation management. Modification of its carboxyl group is a common strategy in drug development to enhance efficacy, reduce gastrointestinal side effects, or develop novel drug delivery systems. Ibuprofen hydrazide serves as a versatile precursor for the synthesis of a wide array of derivatives, including hydrazones, oxadiazoles, and other heterocyclic compounds with potential therapeutic activities. Accurate characterization of this intermediate by spectroscopic methods is paramount for ensuring the purity and structural integrity of subsequent drug candidates. NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons and carbon atoms.
Synthesis of Ibuprofen Hydrazide
Ibuprofen hydrazide is typically synthesized from ibuprofen ethyl ester via hydrazinolysis. The overall reaction scheme is a two-step process starting from ibuprofen.
Step 1: Esterification of Ibuprofen
Ibuprofen is first converted to its ethyl ester to activate the carboxylic acid moiety for the subsequent reaction with hydrazine.
Step 2: Hydrazinolysis of Ibuprofen Ethyl Ester
The purified ibuprofen ethyl ester is then reacted with hydrazine hydrate in a suitable solvent, such as ethanol, under reflux to yield ibuprofen hydrazide.
Experimental Protocols
Synthesis of Ibuprofen Ethyl Ester
A mixture of ibuprofen (0.01 mol, 2.06 g) and absolute ethanol (20 mL) is placed in a round-bottomed flask. A catalytic amount of sulfuric acid (approximately 0.5 mL) is added dropwise with stirring. The resulting solution is refluxed for 8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is cooled and neutralized to pH 8 with a 10% aqueous solution of sodium bicarbonate. The product is then extracted with dichloromethane (3 x 10 mL), and the combined organic layers are dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure to yield ibuprofen ethyl ester as a pale yellow oil.[1]
Synthesis of Ibuprofen Hydrazide
Ibuprofen ethyl ester (0.02 mol) is dissolved in absolute ethanol (30 mL) in a 100 mL round-bottomed flask. To this solution, hydrazine hydrate (99%, 0.1 mL) is added. The reaction mixture is then refluxed for 10 to 12 hours.[1][2] The reaction is monitored by TLC. Upon completion, the reaction mixture is concentrated to approximately one-quarter of its initial volume. The concentrated solution is then poured into ice-cold water, which causes the precipitation of ibuprofen hydrazide as a white solid. The product is collected by filtration, washed with cold water, and can be further purified by recrystallization from ethanol.[1][3]
NMR Spectroscopic Analysis
A general protocol for the acquisition of NMR spectra for ibuprofen hydrazide is as follows:
Sample Preparation: A sample of ibuprofen hydrazide (typically 5-20 mg) is dissolved in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is then transferred to a 5 mm NMR tube.
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of, for example, 400 MHz or 600 MHz.
¹H NMR Acquisition Parameters (General):
-
Pulse Program: A standard single-pulse sequence (e.g., 'zg30' on a Bruker instrument).
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: A range of approximately -2 to 12 ppm.
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters (General):
-
Pulse Program: A standard proton-decoupled single-pulse sequence (e.g., 'zgpg30' on a Bruker instrument).
-
Number of Scans: 1024 to 4096 scans, depending on the sample concentration.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: A range of approximately -10 to 200 ppm.
-
Temperature: 298 K.
Data Presentation
The ¹H and ¹³C NMR spectral data for ibuprofen hydrazide, recorded in DMSO-d₆, are summarized in the tables below. The numbering of the atoms in the ibuprofen hydrazide structure is provided for assignment purposes.
Structure of Ibuprofen Hydrazide with Atom Numbering:
A diagram illustrating the chemical structure of Ibuprofen Hydrazide with atom numbering for NMR assignments.
Table 1: ¹H NMR Data for Ibuprofen Hydrazide in DMSO-d₆
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 9.23 | s | 1H | -NH- |
| 7.16 | d, J=7.8 Hz | 2H | Ar-H (H-2', H-6') |
| 7.09 | d, J=7.8 Hz | 2H | Ar-H (H-3', H-5') |
| 3.74 | q, J=7.2 Hz | 1H | -CH- (H-2) |
| 2.40 | d, J=7.2 Hz | 2H | -CH₂- (H-1'') |
| 1.79 | m | 1H | -CH- (H-2'') |
| 1.36 | d, J=7.2 Hz | 3H | -CH₃ (H-3) |
| 0.84 | d, J=6.6 Hz | 6H | -CH₃ x 2 (H-3'') |
s = singlet, d = doublet, q = quartet, m = multiplet[3]
Table 2: ¹³C NMR Data for Ibuprofen Hydrazide in DMSO-d₆
| Chemical Shift (δ, ppm) | Assignment |
| 174.44 | C=O (C-1) |
| 139.83 | Ar-C (C-4') |
| 137.92 | Ar-C (C-1') |
| 129.13 | Ar-CH (C-3', C-5') |
| 127.07 | Ar-CH (C-2', C-6') |
| 44.22 | -CH₂- (C-1'') |
| 44.03 | -CH- (C-2) |
| 29.61 | -CH- (C-2'') |
| 22.20 | -CH₃ x 2 (C-3'') |
| 18.60 | -CH₃ (C-3) |
Visualizations
The logical workflow for the synthesis and characterization of ibuprofen hydrazide is depicted in the following diagram.
References
An In-depth Technical Guide to the Mechanism of Action of Ibuprofen Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mechanism of action of ibuprofen and its derivatives, focusing on their interaction with cyclooxygenase (COX) enzymes. It includes quantitative data on their inhibitory effects, detailed experimental protocols for assessing their activity, and visual representations of the key signaling pathways and experimental workflows.
Core Mechanism of Action: Inhibition of Cyclooxygenase
Ibuprofen, a nonsteroidal anti-inflammatory drug (NSAID), exerts its analgesic, anti-inflammatory, and antipyretic effects primarily through the non-selective inhibition of two isoforms of the cyclooxygenase (COX) enzyme: COX-1 and COX-2.[1][2][3] These enzymes are responsible for converting arachidonic acid into prostaglandin H2 (PGH2), a precursor for various prostaglandins and thromboxane A2.[1][2] Prostaglandins are key mediators of inflammation, pain, and fever, while thromboxane A2 stimulates platelet aggregation.[1]
The therapeutic effects of ibuprofen are largely attributed to the inhibition of COX-2, which is induced during inflammation and leads to a decrease in the synthesis of prostaglandins that mediate these responses.[1][4] Conversely, the inhibition of the constitutively expressed COX-1 isoform is associated with some of the common side effects of ibuprofen, such as gastrointestinal irritation, as COX-1 is involved in producing prostaglandins that protect the gastric mucosa.[1][4]
Ibuprofen is administered as a racemic mixture, with the S-enantiomer being the more potent inhibitor of COX enzymes.[2][5] The R-enantiomer can be converted to the S-enantiomer in the body.[3] Beyond COX inhibition, ibuprofen has been shown to modulate the activity of immune cells, reduce the production of inflammatory cytokines, and inhibit the generation of free radicals.[[“]]
Ibuprofen Derivatives: Targeting COX-2 Selectivity
Research has focused on developing ibuprofen derivatives with increased selectivity for COX-2 to minimize the gastrointestinal side effects associated with COX-1 inhibition.[7][8] These efforts often involve modifying the ibuprofen scaffold to enhance its binding affinity for the active site of the COX-2 enzyme.[7] For instance, the incorporation of a 4-amino pyrazole ring into the ibuprofen structure has been explored to improve COX-2 selectivity.[7] Molecular docking studies are instrumental in designing and evaluating these novel derivatives for their potential as selective COX-2 inhibitors.[8]
Quantitative Analysis of COX Inhibition
The potency of ibuprofen and its derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against COX-1 and COX-2. A lower IC50 value indicates a higher inhibitory potency. The ratio of IC50 (COX-2) to IC50 (COX-1) is often used to express the selectivity of a compound for COX-2.
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (COX-2/COX-1) | Reference |
| S-Ibuprofen | 2.1 | 1.6 | 0.76 | [5] |
| Ibuprofen (Racemic) | - | - | - | - |
| Derivative 1a | - | - | - | [7] |
| Derivative 8 | - | - | - | [7] |
Note: Specific IC50 values for racemic ibuprofen and the cited derivatives were not available in the provided search results. The table is structured to accommodate such data as it becomes available.
Signaling Pathway of Ibuprofen Action
The primary signaling pathway affected by ibuprofen is the arachidonic acid cascade. The following diagram illustrates the points of inhibition by ibuprofen and its derivatives.
Caption: Inhibition of COX-1 and COX-2 by Ibuprofen in the Arachidonic Acid Pathway.
Experimental Protocols for COX Inhibition Assays
The following are generalized protocols for in vitro assays to determine the inhibitory activity of compounds against COX-1 and COX-2.
This assay measures the production of prostaglandin E2 (PGE2) from arachidonic acid by purified COX-1 or COX-2 enzymes.
Caption: Workflow for an In Vitro COX Inhibition Assay.
-
Reaction Mixture Preparation: In an Eppendorf tube, combine 100 mM Tris-HCl buffer (pH 8.0), 100 µM hematin, and 40 mM L-epinephrine.
-
Enzyme Addition: Add a specific amount of purified ovine COX-1 or COX-2 enzyme (e.g., 0.1-0.2 µg).
-
Enzyme Incubation: Incubate the mixture at room temperature for 2 minutes.
-
Inhibitor Addition: Add the test compound dissolved in DMSO to the enzyme solution and pre-incubate at 37°C for 10 minutes. Control reactions will contain only DMSO.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid to a final concentration of 5 µM.
-
Reaction Termination: After 2 minutes, terminate the reaction by adding 2.0 M HCl.
-
Internal Standard: Add a known amount of a deuterated prostaglandin standard (e.g., d4-PGE2) to each sample.
-
Analysis: Quantify the amount of PGE2 produced using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Calculation: Determine the percent inhibition by comparing the PGE2 produced in the presence of the inhibitor to the control. IC50 values are calculated from a dose-response curve.
This high-throughput assay detects the generation of PGG2, another product of the COX enzyme, using a fluorometric probe.
Detailed Methodology: [11][12]
-
Assay Preparation: The assay is typically performed in a microplate format. The reaction mixture includes a reaction buffer, heme, and a fluorometric probe.
-
Enzyme and Inhibitor Addition: Add the COX-1 or COX-2 enzyme and varying concentrations of the test compound or vehicle to the wells.
-
Reaction Initiation: Start the reaction by adding arachidonic acid.
-
Signal Detection: The generation of PGG2 is detected by measuring the fluorescence at an excitation/emission wavelength of 535/587 nm using a microplate reader.
-
Data Analysis: The percent inhibition is calculated based on the fluorescence signal in the presence of the inhibitor compared to the control.
Conclusion
Ibuprofen and its derivatives remain a cornerstone of pain and inflammation management. The fundamental mechanism of action revolves around the inhibition of COX enzymes. The development of novel derivatives with enhanced COX-2 selectivity is a promising strategy to improve the safety profile of this class of drugs. The experimental protocols outlined in this guide provide a framework for the continued evaluation and discovery of more effective and safer anti-inflammatory agents.
References
- 1. Ibuprofen - Wikipedia [en.wikipedia.org]
- 2. ClinPGx [clinpgx.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. droracle.ai [droracle.ai]
- 5. PharmGKB summary: ibuprofen pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ibuprofen Mechanism Of Action - Consensus Academic Search Engine [consensus.app]
- 7. researchgate.net [researchgate.net]
- 8. ijpsr.com [ijpsr.com]
- 9. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. COX Inhibition Assay. [bio-protocol.org]
- 11. Cyclooxygenase (COX)-Inhibitory Assay [bio-protocol.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
The Diverse Biological Activities of Hydrazide Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Hydrazide and its derivatives represent a versatile class of organic compounds that have garnered significant attention in medicinal chemistry. Possessing the characteristic -C(=O)NHNH- functional group, these molecules exhibit a broad spectrum of biological activities, making them promising candidates for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the principal biological activities of hydrazide compounds, supported by quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows.
Anticancer Activity
Hydrazide derivatives have demonstrated notable cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action often involve the induction of apoptosis through various signaling cascades.
Quantitative Data for Anticancer Activity
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| (E)-N′-((2-chloro-7-methoxyquinolin-3-yl)methylene)-3-(phenylthio)propane hydrazide (15) | MDA-MB-231 (Breast) | <30% viability at 10 µM | [1] |
| Quinoline-hydrazide 16 | SH-SY5Y (Neuroblastoma) | 5.7 | [1] |
| Kelly (Neuroblastoma) | 2.4 | [1] | |
| Quinoline-hydrazide 17 | SH-SY5Y (Neuroblastoma) | 2.9 | [1] |
| Kelly (Neuroblastoma) | 1.3 | [1] | |
| MCF-7 (Breast) | 14.1 | [1] | |
| MDA-MB-231 (Breast) | 18.8 | [1] | |
| 4-methoxy salicylaldehyde hydrazone 12 | K-562 (Leukemia) | 0.03 | [2] |
| 4-methoxy salicylaldehyde hydrazone 14 | K-562 (Leukemia) | 0.05 | [2] |
| Tetracaine hydrazide-hydrazone 2f | Colo-205 (Colon) | 50.0 (24h), 46.0 (48h) | [3] |
| Tetracaine hydrazide-hydrazone 2m | Colo-205 (Colon) | 20.5 (24h), 17.0 (48h) | [3] |
| Tetracaine hydrazide-hydrazone 2k | HepG2 (Liver) | 30.5 (24h), 14.8 (48h) | [3] |
| Tetracaine hydrazide-hydrazone 2s | HepG2 (Liver) | 20.8 (24h), 14.4 (48h) | [3] |
| Hydrazide-hydrazone derivative 11 | HCT-116 (Colon) | 2.5 ± 0.81 | [4] |
| Hydrazide-hydrazone derivative 5b | HCT-116 (Colon) | 3.2 ± 1.1 | [4] |
| Hydrazide-hydrazone derivative 13 | HCT-116 (Colon) | 3.7 ± 1.0 | [4] |
| Quinoline amidrazone derivative 1 | A549 (Lung) | 43.1 | [5] |
| MCF-7 (Breast) | 59.1 | [5] | |
| Nitroquinoline fused arylhydrazone 4 | A549 (Lung) | 15.3–15.8 | [5] |
| Hydrazide-hydrazone 3h | PC-3 (Prostate) | 1.32 | [6] |
| MCF-7 (Breast) | 2.99 | [6] | |
| HT-29 (Colon) | 1.71 | [6] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Materials:
-
Hydrazide compound stock solution (in a suitable solvent like DMSO)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or acidified isopropanol)
-
96-well microplates
-
Target cancer cell line
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the hydrazide compound in the culture medium. Replace the old medium with 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the solvent used for the stock solution) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 24-72 hours, depending on the cell line and experimental design.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.
Signaling Pathways in Anticancer Activity
Hydrazide compounds can induce apoptosis through the activation of intrinsic and extrinsic pathways. One identified mechanism involves the generation of reactive oxygen species (ROS), which in turn activates the c-Jun N-terminal kinase (JNK) signaling pathway.
ROS/JNK-mediated apoptosis induced by hydrazide compounds.
Some hydrazide derivatives have also been shown to induce apoptosis through the modulation of the mitogen-activated protein kinase (MAPK) pathway, including ERK and p38 kinases, and the p53 pathway.
MAPK and p53 signaling in hydrazide-induced apoptosis.
Antimicrobial Activity
Hydrazide derivatives exhibit a wide range of antimicrobial activities against various pathogenic bacteria and fungi. Their mechanism of action can involve the inhibition of essential enzymes or disruption of cell wall synthesis.
Quantitative Data for Antimicrobial Activity
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 2-propylquinoline-4-carboxylic acid hydrazide-hydrazone 3 | P. aeruginosa | 0.39 ± 0.02 | [7] |
| S. aureus | 0.78 ± 0.01 | [7] | |
| Nitrofurazone analogue 8 | B. subtilis ATCC 6633 | < 1 | [7] |
| S. epidermidis ATCC 12228 | < 1 | [7] | |
| Nitrofurazone analogue 9 | B. subtilis ATCC 6633 | < 1 | [7] |
| S. epidermidis ATCC 12228 | < 1 | [7] | |
| Isonicotinic acid hydrazide-hydrazone 15 | Gram-positive bacteria | 1.95–7.81 | [7] |
| s-Triazine derivative 19 | E. coli | 12.5 | [7] |
| S. aureus | 6.25 | [7] | |
| MRSA1 | 3.125 | [7] | |
| 1,2-dihydropyrimidine derivative 21 | M. luteus | 0.08 | [8] |
| Methylthiadiazole hydrazone 26 | B. subtilis | 6.25 | [8] |
| Methylthiadiazole hydrazone 27 | B. subtilis | 6.25 | [8] |
| 5-nitrofuran-2-carboxylic acid hydrazide-hydrazone 24 | Gram-positive bacteria | 0.48–15.62 | [9] |
| 1,2,3-thiadiazole derivative 28 | Staphylococcus spp. | 1.95 | [9] |
| Hydrazide hydrazone 5c | B. subtilis ATCC 6051 | 2.5 | [10] |
| Hydrazide hydrazone 5f | E. coli ATCC 25922 | 2.5 | [10] |
| K. pneumoniae ATCC 13883 | 2.5 | [10] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Hydrazide compound stock solution
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth
-
Bacterial inoculum standardized to 0.5 McFarland
-
96-well microplates
-
Sterile saline
-
Microplate reader or visual inspection
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the hydrazide compound in the broth directly in the 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline equivalent to a 0.5 McFarland standard. Further dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well containing the compound dilutions. Include a growth control well (inoculum without compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density using a microplate reader.
Anti-inflammatory Activity
Several hydrazide derivatives have been reported to possess significant anti-inflammatory properties, often evaluated using the carrageenan-induced paw edema model in rodents.
Quantitative Data for Anti-inflammatory Activity
| Compound/Derivative | Dose (mg/kg) | Paw Edema Inhibition (%) | Time (h) | Reference |
| N, N′-bis(3-dimethylamino-1-phenyl-propylidene)hydrazine dihydrochloride (D1) | 50 | 40 | 1 | [10] |
| 100 | 32.7 | 2 | [10] | |
| 100 | 33.4 | 3 | [10] | |
| Nicotinic acid (3-nitro-benzylidene)-hydrazide (IV) | 20 | 37.29 | 4 | [8] |
| 50 | 34.17 | 4 | [8] | |
| Nicotinic acid (2-nitro-benzylidene)-hydrazide (III) | 20 | 35.73 | 4 | [8] |
| 50 | 25.12 | 4 | [8] | |
| (naphthalen-1-yloxy)-acetic acid [1-(2-bromo-4-cyano-phenyl)- ethylidene]-hydrazide (VI) | 50 | 20.90 | 4 | [8] |
| Hydrazide 3a | - | Good activity | - | [11] |
| Hydrazide 3b | - | Good activity | - | [11] |
| Hydrazide 3d | - | Good activity | - | [11] |
| 1,3,5-triazine derivative 1 | 200 | 96.31 | 4 | [12] |
| 1,3,5-triazine derivative 3 | 200 | 99.69 | 4 | [12] |
Experimental Protocol: Carrageenan-Induced Paw Edema
This in vivo model is widely used to screen for acute anti-inflammatory activity.
Materials:
-
Hydrazide compound
-
Carrageenan solution (1% w/v in saline)
-
Vehicle (e.g., saline, or a suitable solvent for the compound)
-
Plethysmometer or calipers
-
Laboratory rats or mice
Procedure:
-
Animal Grouping: Divide the animals into groups: a control group, a standard drug group (e.g., indomethacin or diclofenac sodium), and test groups receiving different doses of the hydrazide compound.
-
Compound Administration: Administer the vehicle, standard drug, or hydrazide compound to the respective animal groups, typically via oral or intraperitoneal injection.
-
Induction of Edema: After a specific time (e.g., 30-60 minutes) to allow for drug absorption, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer or paw thickness with calipers at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Signaling Pathways in Anti-inflammatory Activity
The anti-inflammatory effects of some hydrazide derivatives are linked to the inhibition of the NF-κB signaling pathway, a key regulator of pro-inflammatory gene expression.
Inhibition of the NF-κB signaling pathway by hydrazide compounds.
Antioxidant Activity
Many hydrazide compounds exhibit antioxidant properties by scavenging free radicals, which are implicated in various pathological conditions.
Quantitative Data for Antioxidant Activity
| Compound/Derivative | IC50 (µM) - DPPH Assay | Reference |
| 2,4,6-trichlorophenylhydrazine Schiff base 17 | 4.05 ± 0.06 | [13] |
| 2,4,6-trichlorophenylhydrazine Schiff base 28 | >4.05 | [13] |
| 2,4,6-trichlorophenylhydrazine Schiff base 18 | >4.05 | [13] |
| Coumarin derivative 3 | 11.69 | [14] |
| Catechol hydrazinyl-thiazole derivative (CHT) | 3.28-fold lower than trolox | [15] |
| Indene-hydrazide conjugate SD-42 | Potent activity | [1] |
| Indene-hydrazide conjugate SD-30 | Reasonable activity | [1] |
Experimental Protocol: DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method to evaluate the antioxidant capacity of compounds.
Materials:
-
Hydrazide compound stock solution
-
DPPH solution (e.g., 0.1 mM in methanol or ethanol)
-
Methanol or ethanol
-
96-well microplates
-
Microplate reader
Procedure:
-
Compound Dilution: Prepare serial dilutions of the hydrazide compound in the chosen solvent.
-
Reaction Mixture: In a 96-well plate, add a specific volume of each compound dilution to a fixed volume of the DPPH solution. Include a control well with the solvent and DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for about 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm. The purple color of the DPPH radical fades in the presence of an antioxidant.
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated as follows: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control, and A_sample is the absorbance of the sample. The IC50 value is determined from a plot of scavenging percentage against compound concentration.
Enzyme Inhibition
Hydrazide derivatives have been identified as inhibitors of various enzymes, including acetylcholinesterase (AChE), which is a target for Alzheimer's disease therapy.
Quantitative Data for Acetylcholinesterase Inhibition
| Compound/Derivative | IC50 (µM) | Reference |
| Indene-hydrazide SD-30 | 13.86 ± 0.163 | [1] |
| Indene-hydrazide SD-24 | 40.43 ± 0.067 | [1] |
| Homogentisic acid (HGA) | 7.16 µmol/µmol AChE | [9] |
| 2,3-Dihydro-1H-cyclopenta[b]quinoline Derivative 6h | 0.00365 | [16] |
| 1,4-bisphenylhydrazone derivatives | Varies | [17] |
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay measures the activity of AChE.
Materials:
-
Hydrazide compound stock solution
-
Acetylcholinesterase (AChE) solution
-
Acetylthiocholine iodide (ATCI) substrate solution
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution
-
Phosphate buffer (pH 8.0)
-
96-well microplates
-
Microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, add phosphate buffer, the hydrazide compound at various concentrations, and the AChE solution. Include a control without the inhibitor.
-
Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C or 37°C).
-
Reaction Initiation: Add DTNB and then the substrate ATCI to all wells to start the reaction.
-
Absorbance Measurement: The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product. Measure the absorbance at 412 nm kinetically or at a fixed time point.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.
Antiviral Activity
Certain hydrazide derivatives have shown promising activity against various viruses, including influenza.
Quantitative Data for Antiviral Activity
| Compound/Derivative | Virus Strain | EC50 (µM) | Reference |
| Aryl benzoyl hydrazide 10b | H5N1 | 0.009 - 0.034 | [18] |
| Aryl benzoyl hydrazide 11q | H1N1, Influenza B | Nanomolar range | [18] |
| BF-30 | Influenza A/Beijing/32/92 (H3N2) | 7.4 | [19] |
| Influenza A/FM/1/47 (H1N1) | 5.2 | [19] | |
| Oseltamivir-resistant H1N1 (H275Y) | 18.9 | [19] | |
| Pyrazine/pyridine derivative 4j | A/HK/68 (H3N2) | 3.5 | [20] |
| A/PR/8/34 (H1N1) | 7.5 | [20] | |
| Pyrazine derivative 8 | A/PR/8/34 (H1N1) | 2.82 | [21] |
| ZX1109 (Oseltamivir-resistant H1N1) | 3.45 | [21] | |
| B/Florida/78/2015 | 0.54 | [21] |
Experimental Protocol: Plaque Reduction Assay for Influenza Virus
This assay is a standard method to determine the antiviral activity of a compound by measuring the reduction in virus-induced plaques.
Materials:
-
Hydrazide compound
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza virus stock
-
Cell culture medium and supplements
-
Agarose or other overlay medium
-
Crystal violet staining solution
Procedure:
-
Cell Monolayer: Seed MDCK cells in 6-well plates to form a confluent monolayer.
-
Virus Dilution and Adsorption: Prepare serial dilutions of the influenza virus. Adsorb the virus onto the cell monolayer for 1 hour at 37°C.
-
Compound Treatment: After adsorption, remove the virus inoculum and overlay the cells with a medium containing various concentrations of the hydrazide compound and low-melting-point agarose.
-
Incubation: Incubate the plates for 2-3 days at 37°C until plaques are visible.
-
Plaque Visualization: Fix the cells and stain with crystal violet. Plaques will appear as clear zones where the cells have been lysed by the virus.
-
Data Analysis: Count the number of plaques in each well. The EC50 value, the concentration of the compound that reduces the number of plaques by 50% compared to the virus control, is then calculated.
Synthesis of Hydrazide-Hydrazone Derivatives
A common and straightforward method for synthesizing hydrazide-hydrazone derivatives involves the condensation of a hydrazide with an aldehyde or a ketone.
General synthesis of hydrazide-hydrazones.
This guide provides a foundational understanding of the significant biological activities of hydrazide compounds. The diverse pharmacological profiles of these molecules underscore their potential as scaffolds for the design and development of new drugs to combat a wide range of diseases. Further research into their mechanisms of action and structure-activity relationships will be crucial for optimizing their therapeutic efficacy and safety.
References
- 1. Indene-Derived Hydrazides Targeting Acetylcholinesterase Enzyme in Alzheimer’s: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Anticancer Evaluation of Novel Tetracaine Hydrazide-Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema [mdpi.com]
- 13. dpph assay ic50: Topics by Science.gov [science.gov]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Antiviral Potential of Natural Resources against Influenza Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Ibuprofen hydrazide synonyms and nomenclature
An In-depth Technical Guide to Ibuprofen Hydrazide: Synonyms, Nomenclature, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ibuprofen hydrazide, a key intermediate in the synthesis of various derivatives with potential therapeutic applications. This document details its nomenclature, physicochemical properties, and a detailed experimental protocol for its synthesis.
Nomenclature and Synonyms
Ibuprofen hydrazide is known by several names in scientific literature and chemical databases. A clear understanding of its nomenclature is crucial for accurate literature searches and unambiguous communication in research and development.
| Identifier Type | Value |
| Systematic (IUPAC) Name | 2-[4-(2-methylpropyl)phenyl]propanehydrazide |
| CAS Number | 127222-69-9 |
| Molecular Formula | C₁₃H₂₀N₂O |
| Molecular Weight | 220.31 g/mol |
Below is a list of commonly encountered synonyms for Ibuprofen hydrazide:
-
2-[4-(Isobutyl)phenyl]propionyl hydrazide[2]
-
2-[4-(2-Methylpropyl)phenyl]propanehydrazide[1]
-
Benzeneacetic acid, α-methyl-4-(2-methylpropyl)-, hydrazide[2]
-
α-Methyl-4-(2-methylpropyl)benzeneacetic acid hydrazide[2]
-
Ibuprofen-hydrazide[3]
Physicochemical Properties
The following table summarizes key physicochemical data for Ibuprofen hydrazide, compiled from various sources.
| Property | Value | Source(s) |
| Melting Point | 73-74 °C | [4] |
| 75-78 °C | [5] | |
| 108-110 °C | [6] | |
| Appearance | White crystalline solid/powder | [4][5] |
| Solubility | Soluble in alcohols, DMSO, and DMF | [2] |
Note: The variation in melting point may be attributed to different polymorphic forms or impurities.
Experimental Protocol: Synthesis of Ibuprofen Hydrazide
This section provides a detailed methodology for the synthesis of Ibuprofen hydrazide from Ibuprofen ethyl ester, a common and efficient route.
3.1. Materials and Reagents
-
Ibuprofen ethyl ester
-
Hydrazine hydrate (98-100%)
-
Absolute ethanol
-
Deionized water
-
Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)
-
Heating mantle
-
Magnetic stirrer
-
Büchner funnel and filter paper
-
Rotary evaporator (optional)
3.2. Synthesis Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Ibuprofen ethyl ester (1 equivalent) in absolute ethanol.
-
Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (2 to 4 equivalents) dropwise.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 10-24 hours.[5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Precipitation: Pour the reaction mixture into ice-cold water to precipitate the crude Ibuprofen hydrazide.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with cold deionized water to remove any unreacted hydrazine hydrate and other water-soluble impurities.
-
Drying: Dry the purified product, for instance, in a desiccator under vacuum.
-
Recrystallization (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent, such as ethanol.[5]
3.3. Characterization
The identity and purity of the synthesized Ibuprofen hydrazide can be confirmed by various analytical techniques:
-
Infrared (IR) Spectroscopy: The IR spectrum of Ibuprofen hydrazide exhibits characteristic absorption bands. For the N-H stretching vibrations of the hydrazide group, look for bands around 3208-3313 cm⁻¹. The C=O stretching of the amide will appear around 1684-1685 cm⁻¹.[4][5]
-
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The proton NMR spectrum provides detailed structural information. Key expected signals include those for the aromatic protons, the protons of the isobutyl group, the methine proton, and the protons of the hydrazide NH and NH₂ groups. For example, in DMSO-d⁶, the NH₂ protons may appear as a broad singlet.[6]
-
Melting Point Analysis: The melting point of the synthesized compound should be determined and compared with the literature values. A sharp melting range indicates high purity.
Synthesis Pathway
The synthesis of Ibuprofen hydrazide from Ibuprofen is a two-step process involving an initial esterification followed by hydrazinolysis. This pathway is illustrated in the diagram below.
Caption: Synthesis of Ibuprofen Hydrazide from Ibuprofen.
References
- 1. A Novel Ibuprofen Derivative and Its Complexes: Physicochemical Characterization, DFT Modeling, Docking, In Vitro Anti-Inflammatory Studies, and DNA Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, Anti-Inflammatory Activity, DFT Modeling and Docking Study of New Ibuprofen Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. impactfactor.org [impactfactor.org]
- 4. sysrevpharm.org [sysrevpharm.org]
- 5. impactfactor.org [impactfactor.org]
- 6. Bio-oriented synthesis of ibuprofen derivatives for enhancement efficacy in post-operative and chronic inflammatory pain models - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01385E [pubs.rsc.org]
An In-depth Technical Guide to 2-(4-Isobutylphenyl)propanohydrazide: Synthesis, Structure, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(4-Isobutylphenyl)propanohydrazide, a derivative of the widely-used nonsteroidal anti-inflammatory drug (NSAID) ibuprofen, has emerged as a compound of significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of its molecular structure, synthesis, and biological properties. Detailed experimental protocols for its synthesis and evaluation of its anti-inflammatory and antibacterial activities are presented. Quantitative data from relevant studies are summarized for comparative analysis. Furthermore, this guide elucidates the likely mechanism of action of this compound through the inhibition of cyclooxygenase (COX) enzymes, a key pathway in inflammation, and provides a visual representation of this signaling cascade.
Molecular Structure and Chemical Properties
This compound is a hydrazide derivative of ibuprofen. The core structure consists of a phenyl ring substituted with an isobutyl group and a propanohydrazide moiety.
Chemical Identifiers:
-
IUPAC Name: 2-[4-(2-methylpropyl)phenyl]propanehydrazide[1]
-
Molecular Formula: C₁₃H₂₀N₂O[2]
-
Molecular Weight: 220.31 g/mol [2]
The presence of the hydrazide functional group (-CONHNH₂) makes it a versatile precursor for the synthesis of various heterocyclic compounds with potential pharmacological activities.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Melting Point | 76 °C | [2] |
| Boiling Point (Predicted) | 395.8 ± 21.0 °C | [2] |
| Density (Predicted) | 1.023 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 13.01 ± 0.50 | [2] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from ibuprofen. The first step involves the esterification of ibuprofen, followed by hydrazinolysis of the resulting ester.
Experimental Protocol: Synthesis
Step 1: Synthesis of Ethyl 2-(4-isobutylphenyl)propanoate (Ibuprofen Ethyl Ester)
-
Dissolve ibuprofen (0.028 moles) in absolute ethanol (100 mL).
-
While stirring, add concentrated sulfuric acid (0.5 mL) dropwise over 10 minutes.
-
Reflux the mixture for 8 hours at approximately 77°C. The progress of the reaction can be monitored using thin-layer chromatography (TLC).
-
After completion, pour the reaction mixture into a beaker containing crushed ice and neutralize with a 10% (w/v) sodium bicarbonate (NaHCO₃) solution.
-
Extract the product with ethyl acetate.
-
The resulting yellowish oil is the ibuprofen ethyl ester.
Step 2: Synthesis of this compound
-
To a solution of ibuprofen ethyl ester (0.013 moles) in absolute ethanol (25 mL), add hydrazine hydrate (100%, 3 mL, 0.064 moles).
-
Reflux the mixture for 22 hours at 78°C, monitoring the reaction by TLC.
-
Upon completion, allow the solution to cool.
-
Remove the excess solvent under reduced pressure.
-
Add crushed ice to the residue to precipitate the product.
-
Filter the precipitate, wash it several times with distilled water, and then dry it.
-
Recrystallize the crude product from ethanol to obtain pure this compound as a white powder.[3]
Biological Activities and Mechanism of Action
This compound and its derivatives have been investigated for a range of biological activities, primarily focusing on their anti-inflammatory and antibacterial properties.
Anti-inflammatory Activity
The anti-inflammatory potential of ibuprofen and its derivatives is well-documented. The primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[4][5] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[4] By inhibiting COX enzymes, this compound is believed to reduce the production of prostaglandins, thereby exerting its anti-inflammatory effects.
The following diagram illustrates the prostaglandin synthesis pathway and the inhibitory role of this compound on COX enzymes.
References
An In-depth Technical Guide to the Discovery and History of Ibuprofen Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibuprofen, a nonsteroidal anti-inflammatory drug (NSAID), is one of the most widely used medications globally for its analgesic, anti-inflammatory, and antipyretic properties.[1] Its discovery marked a significant milestone in the quest for safer and better-tolerated alternatives to aspirin. This technical guide provides a comprehensive overview of the discovery and history of ibuprofen and its derivatives, with a focus on the scientific and technical aspects relevant to researchers and drug development professionals. We will delve into the original and modern synthetic routes, the development of key derivatives, their mechanism of action, and the experimental protocols used to evaluate their efficacy.
The Discovery of Ibuprofen: A Quest for a Safer Analgesic
The journey to discover ibuprofen began in the 1950s at the research department of the Boots Pure Drug Company in Nottingham, UK.[2] The primary goal was to develop a new drug for the long-term treatment of rheumatoid arthritis that would be as effective as aspirin but with a superior safety profile, particularly concerning gastrointestinal side effects.
A team led by pharmacologist Dr. Stewart Adams and organic chemist Dr. John Nicholson embarked on this challenge.[3] After screening over 600 compounds, their research on phenylpropionic acids led to the identification of 2-(4-isobutylphenyl)propionic acid. The patent for this compound, later named ibuprofen, was filed in 1961.[1]
The name "ibuprofen" is derived from the chemical structure: i sobu tyl-pro pionic acid-phen yl.[1] After successful clinical trials, ibuprofen was first launched as a prescription drug, Brufen®, in the United Kingdom in 1969 for the treatment of rheumatoid arthritis.[4] It was subsequently approved in the United States in 1974.
Synthesis of Ibuprofen
The commercial synthesis of ibuprofen has evolved significantly, moving from a less efficient six-step process to a more atom-economical three-step "green" synthesis.
The Original Boots Company Synthesis
The initial synthesis of ibuprofen developed by the Boots Company was a six-step process with a low atom economy of about 40%.[5][6]
Experimental Workflow for the Boots Synthesis of Ibuprofen
Caption: A workflow diagram of the original six-step Boots synthesis of ibuprofen.
The Greener BHC Company Synthesis
In the 1980s, the BHC Company (a joint venture between Boots and Hoechst Celanese) developed a more environmentally friendly and efficient three-step synthesis.[7] This process has a significantly higher atom economy of around 77% (or 99% if the acetic acid byproduct is recovered).[8]
Experimental Workflow for the BHC Green Synthesis of Ibuprofen
Caption: A workflow diagram of the more efficient three-step BHC green synthesis of ibuprofen.
Ibuprofen Derivatives: Enhancing Efficacy and Safety
Research into ibuprofen derivatives has primarily focused on two areas: isolating the more active enantiomer and modifying the carboxylic acid group to reduce gastrointestinal toxicity and improve other pharmacological properties.
Dexibuprofen: The Active Enantiomer
Ibuprofen is a chiral molecule and is commercially available as a racemic mixture of two enantiomers: (S)-(+)-ibuprofen and (R)-(-)-ibuprofen. The pharmacological activity, however, resides almost exclusively in the (S)-(+)-enantiomer, also known as dexibuprofen .[9] The (R)-(-)-enantiomer is largely inactive but can be converted in vivo to the active (S)-(+)-form by an isomerase enzyme.[1]
The development of dexibuprofen as a single-enantiomer drug offers the potential for a better therapeutic index, with similar efficacy at a lower dose compared to racemic ibuprofen, potentially reducing the metabolic load and side effects. The separation of the enantiomers can be achieved through processes like diastereomeric crystallization using a chiral resolving agent such as N-alkyl-D-glucamine.[10][11]
Derivatives with Modified Carboxyl Group
The free carboxylic acid moiety of ibuprofen is largely responsible for its gastrointestinal side effects. Consequently, significant research has been dedicated to synthesizing derivatives with a modified carboxyl group to mask its acidity until after absorption. These prodrugs are designed to be converted to the active ibuprofen in the body. Common modifications include the formation of:
-
Esters: Ibuprofen can be esterified with various alcohols to produce ester prodrugs.[12]
-
Amides: Amide derivatives have been synthesized by reacting ibuprofen with amines.[13]
-
Other Heterocyclic Derivatives: The carboxyl group has been incorporated into various heterocyclic rings to create novel derivatives with potentially enhanced anti-inflammatory or other biological activities.
Mechanism of Action: The Cyclooxygenase Pathway
Ibuprofen and its derivatives exert their therapeutic effects primarily through the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2]
-
COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions such as protecting the gastric mucosa and maintaining kidney function.
-
COX-2 is an inducible enzyme, and its expression is upregulated at sites of inflammation.
The anti-inflammatory and analgesic effects of NSAIDs are attributed to the inhibition of COX-2, while the undesirable gastrointestinal side effects are primarily due to the inhibition of COX-1. Ibuprofen is a non-selective COX inhibitor, meaning it inhibits both COX-1 and COX-2.[1]
The Cyclooxygenase Signaling Pathway
The following diagram illustrates the cyclooxygenase signaling pathway and the site of action of ibuprofen.
Caption: The cyclooxygenase signaling pathway illustrating the conversion of arachidonic acid to prostanoids and the inhibitory action of ibuprofen on COX-1 and COX-2.
Quantitative Data
The following tables summarize key quantitative data for ibuprofen and some of its derivatives.
Table 1: Physicochemical Properties of Ibuprofen and Selected Derivatives
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Aqueous Solubility (mg/L) | logP |
| Ibuprofen | C₁₃H₁₈O₂ | 206.28 | 75-78 | 21 | 3.97 |
| Dexibuprofen | C₁₃H₁₈O₂ | 206.28 | 50-54 | 54 | 3.97 |
| Ibuprofen Methyl Ester | C₁₄H₂₀O₂ | 220.31 | - | Low | 4.54 |
| Ibuprofen Ethyl Ester | C₁₅H₂₂O₂ | 234.33 | - | Low | 5.06 |
Table 2: In Vitro COX-1 and COX-2 Inhibitory Activity (IC₅₀ values)
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-2/COX-1) |
| (S)-(+)-Ibuprofen | 2.5 | 25 | 10 |
| (R)-(-)-Ibuprofen | >1000 | >1000 | - |
| Racemic Ibuprofen | 13[1] | 370[1] | 28.5 |
| Ibuprofen Derivative 3b[14] | 3.2 | 16.5 | 5.1 |
| Ibuprofen Derivative 3k[14] | 1.8 | 48.2 | 26.8 |
Table 3: In Vivo Anti-inflammatory Activity of Ibuprofen Derivatives in Carrageenan-Induced Paw Edema in Rats
| Compound (Dose) | % Inhibition of Edema (3h) |
| Ibuprofen (50 mg/kg) | 55.6 |
| Ibuprofen Derivative 5[15] | 62.1 |
| Ibuprofen Derivative 6[15] | 58.4 |
| Ibuprofen Derivative 7[15] | 65.3 |
| Ibuprofen Derivative 8[15] | 60.2 |
Experimental Protocols
The following are detailed protocols for two common in vivo assays used to evaluate the anti-inflammatory and analgesic properties of NSAIDs.
Carrageenan-Induced Paw Edema Test (Anti-inflammatory Activity)
This is a widely used and reproducible model of acute inflammation.
Objective: To assess the ability of a test compound to reduce edema induced by carrageenan in the rat paw.
Materials:
-
Male Wistar rats (150-200 g)
-
1% (w/v) carrageenan solution in sterile 0.9% saline
-
Test compound (e.g., ibuprofen derivative) dissolved or suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Reference drug (e.g., indomethacin, 10 mg/kg)
-
Plethysmometer
-
Oral gavage needles
Procedure:
-
Fast the animals overnight with free access to water.
-
Divide the animals into groups (n=6 per group): Vehicle control, reference drug, and test compound groups (at least 3 doses).
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Administer the vehicle, reference drug, or test compound orally by gavage.
-
One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[16]
-
Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = [ (Vc - Vt) / Vc ] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Acetic Acid-Induced Writhing Test (Analgesic Activity)
This test is a chemical-induced pain model used to screen for peripheral analgesic activity.[3]
Objective: To evaluate the ability of a test compound to reduce the number of abdominal constrictions (writhes) induced by an intraperitoneal injection of acetic acid in mice.
Materials:
-
Male Swiss albino mice (20-25 g)
-
0.6% (v/v) acetic acid solution in distilled water
-
Test compound (e.g., ibuprofen derivative) dissolved or suspended in a suitable vehicle
-
Reference drug (e.g., aspirin, 100 mg/kg)
-
Oral gavage needles
-
Stopwatch
Procedure:
-
Fast the animals for 2-3 hours before the experiment with free access to water.
-
Divide the animals into groups (n=6 per group): Vehicle control, reference drug, and test compound groups.
-
Administer the vehicle, reference drug, or test compound orally by gavage.
-
Thirty minutes after drug administration, inject 0.1 mL/10g of 0.6% acetic acid solution intraperitoneally to each mouse.
-
Immediately place each mouse in an individual observation cage.
-
Five minutes after the acetic acid injection, count the number of writhes (a wave of contraction of the abdominal muscles followed by stretching of the hind limbs) for a period of 10 minutes.[3]
-
Calculate the percentage of analgesic activity using the following formula: % Analgesic Activity = [ (Wc - Wt) / Wc ] x 100 Where Wc is the mean number of writhes in the control group, and Wt is the mean number of writhes in the treated group.
Conclusion
The discovery of ibuprofen was a landmark achievement in medicinal chemistry and pharmacology, providing a safer and effective alternative to existing anti-inflammatory drugs. The subsequent development of its derivatives, such as dexibuprofen and various prodrugs, demonstrates the continuous effort to optimize its therapeutic properties. This guide has provided a technical overview of the history, synthesis, mechanism of action, and evaluation of ibuprofen and its derivatives, offering valuable insights for professionals in the field of drug discovery and development. The ongoing research in this area continues to explore novel derivatives with enhanced efficacy and safety profiles, ensuring that the legacy of this remarkable molecule endures.
References
- 1. Ibuprofen - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. rjptsimlab.com [rjptsimlab.com]
- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 5. Synthesis of ibuprofen from benzene - The Science Snail [sciencesnail.com]
- 6. prezi.com [prezi.com]
- 7. epa.gov [epa.gov]
- 8. scheikundeinbedrijf.nl [scheikundeinbedrijf.nl]
- 9. chemconnections.org [chemconnections.org]
- 10. US5621140A - Resolution of ibuprofen - Google Patents [patents.google.com]
- 11. WO2021047490A1 - Method for preparing dexibuprofen - Google Patents [patents.google.com]
- 12. mdpi.com [mdpi.com]
- 13. multiresearchjournal.com [multiresearchjournal.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 2-(4-Isobutylphenyl)propanohydrazide from Ibuprofen: Application Notes and Protocols
This document provides detailed application notes and experimental protocols for the synthesis of 2-(4-isobutylphenyl)propanohydrazide, a key intermediate in the development of novel therapeutic agents, derived from the common non-steroidal anti-inflammatory drug (NSAID), ibuprofen.
Application Notes
Ibuprofen, chemically known as 2-(4-isobutylphenyl)propanoic acid, possesses a carboxylic acid group that can be chemically modified to produce various derivatives with potentially enhanced or novel biological activities. The synthesis of its corresponding hydrazide, this compound, is a crucial first step in this process. This hydrazide serves as a versatile building block for synthesizing a wide range of heterocyclic compounds, such as oxadiazoles, pyrazoles, and Schiff bases, which are investigated for their anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The conversion of the carboxylic acid to a hydrazide functional group opens up numerous possibilities for derivatization and the exploration of new chemical space in drug discovery.
The most common and established method for this synthesis is a two-step process. First, the carboxylic acid of ibuprofen is esterified, typically using ethanol or methanol in the presence of an acid catalyst. This esterification step protects the carboxylic acid and facilitates the subsequent reaction. The second step involves the hydrazinolysis of the resulting ester with hydrazine hydrate, which substitutes the alkoxy group of the ester with a hydrazinyl group (-NHNH2) to yield the desired this compound.
Experimental Workflow
The overall synthetic pathway involves two main stages: Esterification of Ibuprofen followed by Hydrazinolysis of the ester intermediate.
Caption: Synthetic workflow for this compound.
Experimental Protocols
This section details the methodologies for the two key stages of the synthesis. All reactions should be monitored by thin-layer chromatography (TLC) to ensure completion.
Protocol 1: Synthesis of Ibuprofen Ethyl Ester (Intermediate)
This protocol is based on the Fischer esterification method.
Materials:
-
Ibuprofen (1.0 eq)
-
Absolute Ethanol (approx. 10-20 mL per gram of ibuprofen)
-
Concentrated Sulfuric Acid (catalytic amount, e.g., 0.5 mL)
-
10% Sodium Bicarbonate Solution
-
Dichloromethane
-
Anhydrous Magnesium Sulfate
-
Round-bottomed flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
In a round-bottomed flask, dissolve ibuprofen (0.01 mol, 2.06 g) in absolute ethanol (20 ml).[1]
-
Carefully add a catalytic amount of concentrated sulfuric acid (approx. 0.5 ml) to the mixture.[1]
-
Equip the flask with a reflux condenser and heat the mixture under reflux for 8 hours.[1] The progress of the reaction can be monitored using TLC (e.g., mobile phase ethyl acetate:n-hexane 3:7).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Neutralize the mixture by slowly adding a 10% sodium bicarbonate solution until the pH reaches approximately 8.[1]
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 10 ml).[1]
-
Combine the organic layers and dry over anhydrous magnesium sulfate.[1]
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the ibuprofen ethyl ester as a pale yellow oil.[1]
Protocol 2: Synthesis of this compound
This protocol describes the conversion of the ester intermediate to the final hydrazide product.
Materials:
-
Ibuprofen Ethyl Ester (1.0 eq)
-
Hydrazine Hydrate (99%) (approx. 5.0 eq)
-
Absolute Ethanol
-
Ice-cold water
-
Round-bottomed flask, reflux condenser, heating mantle, beaker, filtration apparatus.
Procedure:
-
Place ibuprofen ethyl ester (0.02 mol) in a 100 ml round-bottomed flask.[1]
-
Add absolute ethanol (30 ml) and hydrazine hydrate 99% (0.1 mol, approx. 5 ml).[1][2] Note: Molar ratios may vary between protocols.
-
Attach a reflux condenser and heat the reaction mixture under reflux for 10-12 hours.[1][2] Monitor the reaction by TLC until the starting ester spot disappears.
-
After reflux, concentrate the reaction mixture to about one-quarter of its initial volume using a rotary evaporator.[1][2]
-
Pour the concentrated mixture into a beaker containing ice-cold water.[1][2]
-
A white crystalline solid of this compound will precipitate.
-
Collect the solid product by filtration, wash with cold distilled water, and dry. The product can be further purified by recrystallization from a suitable solvent if necessary.
Data Presentation
The following table summarizes the quantitative data reported for the synthesis of the intermediate and final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Yield (%) | Melting Point (°C) | Rf Value | Key IR Peaks (cm⁻¹) |
| Ibuprofen Ethyl Ester | C₁₅H₂₂O₂ | 234.34 | Pale Yellow Oil | 91[1] | N/A (B.p. 263-265 °C)[1] | 0.65 (3:7 Ethyl acetate:n-hexane)[1] | 1735 (C=O, ester), 1165 (C-O, ester)[1] |
| This compound | C₁₃H₂₀N₂O | 220.31 | White Crystals | 86 - 89[1][3] | 73-74[1] or 108-110[4] | 0.83 (3:7 Ethyl acetate:n-hexane)[1] | 3313 & 3279 (N-H), 1685 (C=O, amide)[1] |
References
- 1. sysrevpharm.org [sysrevpharm.org]
- 2. researchgate.net [researchgate.net]
- 3. Bio-oriented synthesis of ibuprofen derivatives for enhancement efficacy in post-operative and chronic inflammatory pain models - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01385E [pubs.rsc.org]
- 4. Bio-oriented synthesis of ibuprofen derivatives for enhancement efficacy in post-operative and chronic inflammatory pain models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of Ibuprofen Hydrazide
Introduction
Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), functions by inhibiting cyclooxygenase (COX) enzymes. Modification of its carboxyl group can lead to the development of new derivatives with potentially enhanced therapeutic properties or reduced side effects. Ibuprofen hydrazide is a key intermediate in the synthesis of a variety of these derivatives, including hydrazones, oxadiazoles, and pyrazoles.[1][2] This document provides a detailed protocol for the synthesis of ibuprofen hydrazide, primarily through a two-step process involving the esterification of ibuprofen followed by hydrazinolysis. An alternative microwave-assisted method is also discussed for its efficiency.[3]
Experimental Workflow
The synthesis of ibuprofen hydrazide from ibuprofen is typically achieved via a two-step chemical reaction sequence. The general workflow involves the initial conversion of ibuprofen to an ester, which is then reacted with hydrazine hydrate to yield the final product.
Figure 1: General workflow for the two-step synthesis of ibuprofen hydrazide.
Quantitative Data Summary
The following tables summarize the reaction conditions and physical properties reported for the synthesis of ibuprofen hydrazide and its ester intermediate.
Table 1: Reaction Parameters for Ibuprofen Hydrazide Synthesis
| Step | Reactants | Solvent | Catalyst | Method | Time | Yield (%) | Reference |
| 1. Esterification | Ibuprofen, Ethanol | Ethanol | H₂SO₄ | Reflux | 8 h | 85-91% | [2][4] |
| 2. Hydrazinolysis | Ibuprofen Ethyl Ester, Hydrazine Hydrate | Ethanol | - | Reflux | 8-22 h | 86-93% | [2][4][5] |
| 2. Hydrazinolysis | Ibuprofen Ethyl Ester, Hydrazine Hydrate | Ethanol | - | Microwave | 40 min | >90% | [3] |
Table 2: Physical and Analytical Data
| Compound | Appearance | Melting Point (°C) | Rf Value | Mobile Phase | Reference |
| Ibuprofen Ethyl Ester | Pale Yellow Oil | - | 0.65 - 0.71 | Ethyl Acetate: n-Hexane (3:7 or 3:4) | [2][4] |
| Ibuprofen Hydrazide | White Crystalline Powder | 73 - 78 | 0.48 | Chloroform: Ethyl Acetate (7:3) | [2][4][6] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of ibuprofen hydrazide.
Protocol 1: Synthesis of Ibuprofen Ethyl Ester (Intermediate)
This protocol describes the acid-catalyzed esterification of ibuprofen.
Materials:
-
Ibuprofen (e.g., 0.01 mol, 2.06 g)[2]
-
Absolute Ethanol (20-25 mL)[2]
-
10% Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane or Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottomed flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
Dissolve ibuprofen (0.01 mol) in absolute ethanol (20 mL) within a round-bottomed flask.[2]
-
While stirring, carefully add concentrated H₂SO₄ (0.5 mL) dropwise to the solution.[2][4]
-
Attach a reflux condenser and heat the mixture under reflux for 8 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).[2][4]
-
After completion, allow the mixture to cool to room temperature.
-
Neutralize the reaction mixture by slowly adding 10% NaHCO₃ solution until the pH reaches ~8.[2]
-
Transfer the mixture to a separatory funnel and extract the product three times with an organic solvent like dichloromethane or ethyl acetate. [5, s7]
-
Combine the organic layers and dry over anhydrous MgSO₄.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the ibuprofen ethyl ester as a pale yellow oil.[2]
Protocol 2: Synthesis of Ibuprofen Hydrazide
This protocol details the conversion of the ester intermediate to the final hydrazide product using conventional heating.
Materials:
-
Ibuprofen Ethyl Ester (e.g., 0.013 mol, 3 g)[4]
-
Hydrazine Hydrate (98-100%) (e.g., 0.064 mol, 3 mL)[4]
-
Absolute Ethanol (25 mL)[4]
-
Ice-cold distilled water
-
Round-bottomed flask, reflux condenser, heating mantle, Buchner funnel.
Procedure:
-
In a round-bottomed flask, dissolve ibuprofen ethyl ester (0.013 mol) in absolute ethanol (25 mL).[4]
-
Add hydrazine hydrate (0.064 mol) to the solution.[4]
-
Attach a reflux condenser and heat the mixture under reflux for 12-22 hours. Monitor the reaction's completion by TLC.[4][7]
-
Once the reaction is complete, cool the solution to room temperature and concentrate it to approximately one-quarter of its initial volume using a rotary evaporator.[2][7]
-
Pour the concentrated solution into a beaker containing ice-cold water to precipitate the product.[2]
-
Collect the resulting white solid by vacuum filtration using a Buchner funnel.[4]
-
Wash the solid product multiple times with cold distilled water to remove any unreacted hydrazine hydrate.[5]
-
Dry the purified ibuprofen hydrazide. For higher purity, the product can be recrystallized from ethanol.[4] The final product should be a white crystalline solid.[2]
Alternative Protocol: Microwave-Assisted Synthesis of Ibuprofen Hydrazide
This method significantly reduces the reaction time for the hydrazinolysis step.[3]
Materials:
-
Ibuprofen Ethyl Ester (1 g, 3.3 mmol)[3]
-
Hydrazine Hydrate (3.0 mL, 61.73 mmol)[3]
-
Ethanol (3 mL)[3]
-
Teflon microwave vessel, microwave reactor.
Procedure:
-
Place ibuprofen ethyl ester (3.3 mmol), hydrazine hydrate (61.73 mmol), and ethanol (3 mL) into a Teflon microwave vessel.[3]
-
Seal the vessel and heat it in a microwave reactor for 40 minutes at a constant power of 100 W.[3]
-
After the reaction is complete (monitored by TLC), cool the vessel and treat the residue with water to precipitate the solid.[3]
-
Filter and dry the product to yield ibuprofen hydrazide.[3] This method is reported to be faster and may result in higher yields compared to conventional heating.[3]
References
- 1. Synthesis and antimicrobial activity of Ibuprofen derivatives [scirp.org]
- 2. sysrevpharm.org [sysrevpharm.org]
- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 4. impactfactor.org [impactfactor.org]
- 5. Bio-oriented synthesis of ibuprofen derivatives for enhancement efficacy in post-operative and chronic inflammatory pain models - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01385E [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Note: Microwave-Assisted Synthesis of Ibuprofen Hydrazide
Introduction
Ibuprofen is a widely used non-steroidal anti-inflammatory drug (NSAID) that functions by inhibiting cyclooxygenase (COX) enzymes.[1][2] Chemical modification of ibuprofen's carboxyl group can lead to the development of new derivatives with potentially enhanced therapeutic properties and reduced side effects.[1][3] The synthesis of ibuprofen hydrazide is a key step in producing various derivatives, such as hydrazones and oxadiazoles.[2][4] Traditional methods for synthesizing hydrazides often involve lengthy reaction times.[5][6] Microwave-assisted organic synthesis offers a significant advantage by dramatically reducing reaction times from hours to minutes, increasing yields, and promoting greener chemistry.[7][8][9] This application note provides detailed protocols for the microwave-assisted synthesis of ibuprofen hydrazide.
Data Presentation
The following table summarizes the quantitative data from various microwave-assisted synthesis protocols for ibuprofen hydrazide.
| Method | Starting Material | Reagents | Solvent | Microwave Power | Time | Yield (%) | Melting Point (°C) | Reference |
| One-Step | Ibuprofen | Hydrazine Hydrate | Ethanol | 300W | 3 min | - | 88-90 | [10] |
| One-Step | Ibuprofen | Hydrazine Hydrate | Ethanol | 700W (10s) then 140W | 10 min | - | - | [5][11] |
| Two-Step | Ibuprofen Ethyl Ester | Hydrazine Hydrate | Ethanol | 100W | 40 min | - | - | [12] |
| Two-Step | Ibuprofen Ester | Hydrazine Hydrate | Ethanol | - | - | 86 | 108-110 | [3][13] |
Experimental Protocols
Method 1: One-Step Microwave-Assisted Synthesis from Ibuprofen
This protocol is adapted from a direct synthesis method which offers a rapid and efficient route to ibuprofen hydrazide.[5][10][11]
Materials:
-
Ibuprofen
-
Hydrazine hydrate (99%)
-
Ethanol
-
Microwave synthesis reactor
-
Round-bottom flask or microwave-safe vessel
-
Magnetic stirrer
-
Ice bath
-
Filtration apparatus
Procedure:
-
In a microwave-safe vessel, combine ibuprofen (0.01 M) and hydrazine hydrate (0.01 M).[10]
-
Add 30 ml of ethanol to the mixture.[10]
-
Place the vessel in the microwave reactor and irradiate at 300W for 3 minutes.[10]
-
After the reaction is complete, cool the vessel in an ice bath.
-
The solid product will separate upon cooling.
-
Filter the solid, wash it several times with cold water, and dry it.
-
Recrystallize the product from ethanol to obtain pure ibuprofen hydrazide.
Method 2: Two-Step Microwave-Assisted Synthesis via Esterification
This method involves the initial conversion of ibuprofen to its ester, followed by hydrazinolysis. The esterification step can also be performed using microwave irradiation to accelerate the process.[3]
Step 2a: Microwave-Assisted Esterification of Ibuprofen [3]
-
In a 10 mL microwave glass tube, add ibuprofen (500 mg), 20 mL of methanol, and 0.6 mL of sulfuric acid with a magnetic stirrer.[3]
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate at 300W, ramping the temperature to 80°C and holding for 10 minutes.[3]
-
After cooling, pour the contents into a separating funnel and wash with cool water to remove excess acid, followed by a sodium carbonate solution and then sodium bisulfite solution to remove excess water.[13] The resulting product is ibuprofen methyl ester.
Step 2b: Microwave-Assisted Synthesis of Ibuprofen Hydrazide from Ibuprofen Ester [12]
-
In a Teflon microwave vessel, mix ibuprofen ester (1 g, 3.3 mmol) and hydrazine hydrate (3.0 mL, 61.73 mmol) in 3 mL of ethanol.[12]
-
Heat the mixture in a microwave oven for 40 minutes at a constant power of 100W.[12]
-
Monitor the reaction completion using thin-layer chromatography (TLC).
-
Upon completion, treat the residue with water.
-
Filter the separated solid and dry it to obtain the desired ibuprofen hydrazide.
Characterization Data
The synthesized ibuprofen hydrazide can be characterized by the following spectroscopic methods:
-
FT-IR (KBr, cm⁻¹): 3222, 3220 (N-H stretching), 3030 (C-H aromatic), 2988 (C-H aliphatic), 1691 (C=O amide).[10] Another source reports peaks at 3300 and 3265 cm⁻¹ for -NH₂ vibrations and 1638 cm⁻¹ for the ketone group (C=O).[1]
-
¹H NMR (DMSO-d⁶, δ/ppm): 9.23 (s, 1H, -NH), 7.16 (d, J = 7.8 Hz, 2H, Ar-H), 7.09 (d, J = 7.8 Hz, 2H, Ar-H), 3.74 (q, J = 7.2 Hz, 1H, -CH), 2.40 (d, J = 7.2 Hz, 2H, -CH₂), 1.79 (m, 1H, -CH), 1.36 (d, J = 7.2 Hz, 3H, -CH₃), 0.84 (d, J = 6.6 Hz, 6H, -CH(CH₃)₂).[13]
Visualizations
Experimental Workflow: One-Step Synthesis
Caption: Workflow for the one-step microwave-assisted synthesis of ibuprofen hydrazide.
Logical Relationship: Two-Step Synthesis Pathway
Caption: Pathway for the two-step microwave-assisted synthesis of ibuprofen hydrazide.
References
- 1. A Novel Ibuprofen Derivative and Its Complexes: Physicochemical Characterization, DFT Modeling, Docking, In Vitro Anti-Inflammatory Studies, and DNA Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, Anti-Inflammatory Activity, DFT Modeling and Docking Study of New Ibuprofen Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bio-oriented synthesis of ibuprofen derivatives for enhancement efficacy in post-operative and chronic inflammatory pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sysrevpharm.org [sysrevpharm.org]
- 5. Microwave-assisted single-step synthesis of acid hydrazides from corresponding acids utilizing newly designed apparatus | Journal of Applied Pharmaceutical Research [japtronline.com]
- 6. researchgate.net [researchgate.net]
- 7. biotage.com [biotage.com]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. Microwave assisted synthesis: a new technology in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ajrconline.org [ajrconline.org]
- 11. media.neliti.com [media.neliti.com]
- 12. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 13. Bio-oriented synthesis of ibuprofen derivatives for enhancement efficacy in post-operative and chronic inflammatory pain models - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01385E [pubs.rsc.org]
Applications of Ibuprofen Hydrazide in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the use of ibuprofen hydrazide as a versatile scaffold in medicinal chemistry. Ibuprofen, a well-known nonsteroidal anti-inflammatory drug (NSAID), has been chemically modified to produce a range of derivatives with enhanced or novel pharmacological activities. The introduction of a hydrazide moiety at the carboxylic acid group of ibuprofen opens up a plethora of synthetic possibilities, leading to new chemical entities with potential applications as anti-inflammatory, antimicrobial, and anticancer agents.
Overview of Ibuprofen Hydrazide and its Derivatives
Ibuprofen hydrazide serves as a key intermediate in the synthesis of various heterocyclic compounds and Schiff bases. The lone pair of electrons on the terminal nitrogen atom of the hydrazide group provides a nucleophilic center for reactions with electrophiles, enabling the construction of diverse molecular architectures. This strategic modification of the ibuprofen core aims to improve its therapeutic profile by increasing efficacy, reducing gastrointestinal side effects associated with the free carboxylic acid group, and introducing novel biological activities.
Common derivatives synthesized from ibuprofen hydrazide include:
-
Hydrazones (Schiff Bases): Formed by the condensation reaction of ibuprofen hydrazide with various aldehydes and ketones. These derivatives have shown significant potential as antimicrobial and anticancer agents.
-
1,3,4-Oxadiazoles: Synthesized through the cyclization of ibuprofen hydrazide, often via an intermediate hydrazone. These five-membered heterocyclic compounds are known for their broad spectrum of biological activities.
-
Metal Complexes: The hydrazide and its derivatives can act as ligands to form coordination complexes with various metal ions, which can enhance their biological properties.
Synthetic Protocols
Synthesis of Ibuprofen Hydrazide
The synthesis of ibuprofen hydrazide is a two-step process starting from ibuprofen. The first step involves the esterification of the carboxylic acid group, followed by hydrazinolysis of the resulting ester.
Experimental Protocol: Synthesis of 2-(4-isobutylphenyl)propanehydrazide (Ibuprofen Hydrazide)
Materials:
-
Ibuprofen
-
Absolute ethanol
-
Concentrated sulfuric acid (H₂SO₄) or Thionyl chloride (SOCl₂)
-
Hydrazine hydrate (99%)
-
Dichloromethane
-
Sodium bicarbonate (NaHCO₃) solution (10%)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottomed flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
-
Beakers
-
Filter funnel and filter paper
Procedure:
Step 1: Synthesis of Ethyl 2-(4-isobutylphenyl)propanoate (Ibuprofen Ethyl Ester) [1][2]
-
Dissolve ibuprofen (0.01 mol, 2.06 g) in absolute ethanol (20 mL) in a round-bottomed flask.
-
Carefully add concentrated sulfuric acid (0.5 mL) dropwise to the solution while stirring.
-
Reflux the reaction mixture for 8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and neutralize it with a 10% sodium bicarbonate solution until the pH reaches 8.
-
Extract the product with dichloromethane (3 x 10 mL).
-
Dry the combined organic layers over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain ibuprofen ethyl ester as a pale yellow oil.
Step 2: Synthesis of 2-(4-isobutylphenyl)propanehydrazide (Ibuprofen Hydrazide) [1][3][4][5][6]
-
To the ibuprofen ethyl ester (0.02 mol) in a 100 mL round-bottomed flask, add absolute ethanol (30 mL) and hydrazine hydrate (99%, 0.1 mL).
-
Reflux the reaction mixture for 10-24 hours. Monitor the reaction by TLC.
-
After the reaction is complete, concentrate the solution to about one-quarter of its initial volume using a rotary evaporator.
-
Pour the concentrated solution into ice-cold water.
-
The white crystalline product, ibuprofen hydrazide, will precipitate out.
-
Collect the solid by filtration, wash it with cold water, and dry it.
-
The crude product can be recrystallized from ethanol to yield pure ibuprofen hydrazide.
Diagram: Synthetic Pathway of Ibuprofen Hydrazide
Caption: Synthesis of Ibuprofen Hydrazide from Ibuprofen.
Synthesis of Ibuprofen Hydrazone Derivatives
Ibuprofen hydrazones are synthesized by the condensation of ibuprofen hydrazide with various aromatic or heterocyclic aldehydes or ketones.
Experimental Protocol: General Procedure for the Synthesis of Ibuprofen Hydrazones [1][7]
Materials:
-
Ibuprofen hydrazide
-
Substituted aromatic/heterocyclic aldehyde or ketone
-
Absolute ethanol
-
Glacial acetic acid
-
Round-bottomed flask
-
Reflux condenser
-
Stirring apparatus
-
Filter funnel and filter paper
Procedure:
-
Dissolve equimolar amounts of ibuprofen hydrazide (e.g., 0.045 mol) and the desired substituted aldehyde or ketone in absolute ethanol (30 mL) in a round-bottomed flask.
-
Add 3-5 drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Reflux the reaction mixture for 3-5 hours. Monitor the completion of the reaction using TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The solid product that precipitates is collected by filtration.
-
Wash the product with cold ethanol and dry it.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Applications in Medicinal Chemistry and Biological Activity Protocols
Anti-inflammatory Activity
Derivatives of ibuprofen hydrazide have been investigated for their potential to inhibit cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs.
Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)
-
COX-2 inhibitor screening kit (containing COX-2 enzyme, assay buffer, probe, cofactor, and arachidonic acid)
-
Test compounds (ibuprofen hydrazide derivatives)
-
Positive control inhibitor (e.g., Celecoxib)
-
96-well white opaque microplate
-
Fluorescence plate reader
-
Multi-channel pipette
Procedure:
-
Reagent Preparation: Prepare all reagents as per the instructions provided with the COX-2 inhibitor screening kit. Dilute the test inhibitors to the desired concentrations (e.g., 10X the final test concentration) with the provided assay buffer.
-
Assay Setup:
-
Enzyme Control (EC): Add 10 µL of assay buffer to the designated wells.
-
Inhibitor Control (IC): Add 10 µL of the diluted positive control inhibitor (e.g., Celecoxib) to the designated wells.
-
Test Sample (S): Add 10 µL of the diluted test compound to the assigned wells.
-
-
Reaction Mixture: Prepare a reaction mix according to the kit's protocol, typically containing assay buffer, COX probe, and COX cofactor. Add 80 µL of this mixture to each well.
-
Enzyme Addition: Add 10 µL of the diluted COX-2 enzyme to all wells except the negative control.
-
Initiation of Reaction: Start the reaction by adding 10 µL of diluted arachidonic acid solution to all wells simultaneously using a multi-channel pipette.
-
Measurement: Immediately measure the fluorescence kinetically at 25°C for 5-10 minutes using a fluorescence plate reader (e.g., Ex/Em = 535/587 nm).
-
Data Analysis:
-
Calculate the rate of reaction for each well from the linear portion of the kinetic curve.
-
Determine the percentage of inhibition for each test compound concentration relative to the enzyme control.
-
Calculate the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Table 1: COX-2 Inhibitory Activity of Ibuprofen Hydrazide Derivatives
| Compound | Derivative Type | IC50 (µM) for COX-2 | Reference |
| Ibuprofen | - | 31.4 | |
| (E)-2-(4-isobutylphenyl)-N′-(4-oxopentan-2-ylidene)propane hydrazide (IA) | Hydrazone | 0.894 | |
| N′-(4-hydroxybenzylidene)-2-(4-isobutylphenyl)propane hydrazide (HL) | Hydrazone | 4.9 | |
| Co(II) complex of HL | Metal Complex | 1.7 | |
| Ni(II) complex of HL | Metal Complex | 3.7 | |
| Cu(II) complex of HL | Metal Complex | 5.6 | |
| Sm(III) complex of HL | Metal Complex | 2.9 | |
| Gd(III) complex of HL | Metal Complex | 2.3 |
Antimicrobial Activity
Ibuprofen hydrazide derivatives, particularly hydrazones, have demonstrated promising activity against various bacterial and fungal strains.
Protocol: Antimicrobial Susceptibility Testing (Microbroth Dilution Method)
-
Test compounds (ibuprofen hydrazide derivatives)
-
Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Preparation of Inoculum: Prepare a standardized inoculum of the microbial strains according to CLSI (Clinical and Laboratory Standards Institute) guidelines.
-
Serial Dilutions: Prepare serial two-fold dilutions of the test compounds and standard drugs in the appropriate broth medium in the wells of a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined visually or by measuring the absorbance using a microplate reader.
Table 2: Antimicrobial Activity of Ibuprofen Hydrazide Derivatives (MIC in µg/mL)
| Compound | Derivative Type | P. mirabilis | Reference |
| 4a | Hydrazone | 312.5 |
Note: The original research paper t[11]ested a series of six ibuprofen hydrazone derivatives (4a-f) against a panel of bacteria and fungi, with compound 4a showing the most notable activity against P. mirabilis.
Anticancer Activity
Several studies have explored the potential of ibuprofen hydrazide derivatives as anticancer agents, evaluating their cytotoxicity against various cancer cell lines.
Protocol: In Vitro Anticancer Activity (MTT Assay)
-
Cancer cell line (e.g., MCF-7 breast cancer, HCT-116 colon cancer, U87-malignant glioma)
-
Normal cell line (for cytotoxicity comparison, e.g., HEK293)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test compounds (ibuprofen hydrazide derivatives)
-
Positive control (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and the positive control. Include a vehicle control (cells treated with the solvent used to dissolve the compounds, e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours in a CO₂ incubator at 37°C.
-
MTT Assay:
-
Add MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
-
Absorbance Measurement: Measure the absorbance of the formazan solution at a specific wavelength (e.g., 570 nm or 620 nm) using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group compared to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting the percentage of cell viability against the logarithm of the compound concentration.
-
Diagram: Workflow for In Vitro Anticancer Activity Screening
Caption: Workflow of the MTT Assay for Anticancer Screening.
Table 3: Anticancer Activity of Ibuprofen Hydrazide Derivatives (IC50 in µM)
| Compound | Derivative Type | U87-malignant glioma | Reference |
| 5e | Bis-Schiff Base | 5.75 ± 0.43 | |
| 5f | Bis-Schiff Base | 24.17 ± 0.46 | |
| 5b | Bis-Schiff Base | 25.33 ± 0.25 | |
| 5a | Bis-Schiff Base | 26.54 ± 0.15 |
Note: The referenced study s[13]ynthesized a series of bis-Schiff base derivatives of ibuprofen and evaluated their anticancer activity.
Conclusion
Ibuprofen hydrazide is a valuable and versatile building block in medicinal chemistry. Its synthesis from the readily available and cost-effective drug ibuprofen, followed by straightforward derivatization, provides access to a wide range of novel compounds with significant therapeutic potential. The application notes and protocols provided herein offer a foundation for researchers to explore the synthesis and biological evaluation of new ibuprofen hydrazide derivatives as promising candidates for the development of new anti-inflammatory, antimicrobial, and anticancer agents. Further research in this area, including in vivo studies and structure-activity relationship (SAR) optimization, is warranted to fully elucidate the therapeutic potential of this class of compounds.
References
- 1. sysrevpharm.org [sysrevpharm.org]
- 2. impactfactor.org [impactfactor.org]
- 3. Bio-oriented synthesis of ibuprofen derivatives for enhancement efficacy in post-operative and chronic inflammatory pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 5. researchgate.net [researchgate.net]
- 6. Bio-oriented synthesis of ibuprofen derivatives for enhancement efficacy in post-operative and chronic inflammatory pain models - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01385E [pubs.rsc.org]
- 7. Design, Synthesis, Anti-Inflammatory Activity, DFT Modeling and Docking Study of New Ibuprofen Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. Istanbul University Press [iupress.istanbul.edu.tr]
- 13. Biooriented Synthesis of Ibuprofen-Clubbed Novel Bis-Schiff Base Derivatives as Potential Hits for Malignant Glioma: In Vitro Anticancer Activity and In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Synthesis and Biological Evaluation of Schiff Bases Derived from 2-(4-Isobutylphenyl)propanohydrazide
Introduction
Schiff bases, characterized by the azomethine group (-C=N-), are a versatile class of organic compounds synthesized from the condensation of primary amines with aldehydes or ketones.[1] They and their metal complexes exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] 2-(4-isobutylphenyl)propanohydrazide, a derivative of the common non-steroidal anti-inflammatory drug (NSAID) ibuprofen, serves as a valuable precursor for synthesizing novel Schiff bases.[2][4] Modifying the carboxylic acid group of ibuprofen into a hydrazide and subsequently a Schiff base can enhance its therapeutic properties and potentially reduce the gastrointestinal side effects associated with long-term NSAID use.[4][5] These derivatives have shown promise as potent agents against various cancer cell lines, bacterial and fungal strains, and as effective cyclooxygenase (COX) inhibitors for inflammation.[6][7][8]
This document provides detailed protocols for the synthesis of Schiff bases from this compound and summarizes their biological applications, supported by quantitative data from recent studies.
Synthesis Workflow
The synthesis is typically a multi-step process beginning with ibuprofen. The carboxylic acid group is first esterified, followed by conversion to a hydrazide using hydrazine hydrate. This ibuprofen hydrazide is the key intermediate that is then condensed with various aromatic aldehydes or ketones to yield the final Schiff base derivatives.[4][7]
Figure 1: General workflow for the synthesis of Schiff bases from ibuprofen.
Experimental Protocols
Protocol 1: Synthesis of this compound (Ibuprofen Hydrazide)
This protocol outlines the conversion of ibuprofen to its hydrazide derivative, which serves as the primary amine for Schiff base synthesis.
Step 1A: Esterification of Ibuprofen
-
Dissolve ibuprofen (0.01 mol) in absolute ethanol (20 mL) in a round-bottom flask.[9]
-
Slowly add concentrated sulfuric acid (0.5 mL) as a catalyst to the mixture while stirring.[5][9]
-
Reflux the reaction mixture for approximately 8-10 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).[5][9]
-
After completion, cool the mixture and pour it onto crushed ice.[5]
-
Neutralize the solution with a 10% (w/v) sodium bicarbonate (NaHCO₃) solution.[5]
-
Extract the resulting ester (often a yellowish oil) using a suitable organic solvent like ethyl acetate.[5]
-
Wash the organic layer with water, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude ibuprofen ester.
Step 1B: Hydrazinolysis of Ibuprofen Ester
-
Dissolve the crude ibuprofen ester (0.02 mol) in absolute ethanol (30 mL) in a round-bottom flask.[9]
-
Add hydrazine hydrate (99-100%, 0.1 mol) to the solution.[9]
-
Reflux the mixture for 10-22 hours, monitoring completion with TLC.[5][9]
-
After reflux, reduce the volume of the solvent by evaporation.[9]
-
Cool the concentrated solution and pour it onto crushed ice.[5]
-
Filter the resulting white precipitate, wash it thoroughly with distilled water, and dry it.[5]
-
Recrystallize the crude product from ethanol to obtain pure this compound.[5]
Protocol 2: General Synthesis of Schiff Bases
This protocol describes the condensation reaction between ibuprofen hydrazide and an aromatic aldehyde.
-
In a round-bottom flask, dissolve this compound (0.25 mmol) in absolute ethanol (10 mL).[7]
-
Add an equimolar amount of the desired substituted aromatic aldehyde (0.25 mmol) to the solution.[7]
-
Add 3-5 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[7][[“]]
-
Reflux the mixture for 3-4 hours. Monitor the reaction progress by TLC (eluent: n-hexane/ethyl acetate = 7:3).[7]
-
Upon completion, pour the reaction mixture onto crushed ice.[7]
-
Filter the precipitate that forms, wash it with distilled water, and air dry.[7]
-
Recrystallize the final Schiff base product from ethanol to achieve high purity.[7]
Applications and Biological Activity
Schiff bases of ibuprofen hydrazide have been extensively studied for their potential as anti-inflammatory, anticancer, and antimicrobial agents.
Anti-inflammatory Activity
The anti-inflammatory effect of these compounds is primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins—mediators of inflammation and pain.[5][6] Some derivatives show enhanced activity and better selectivity for the COX-2 isoform compared to the parent drug, ibuprofen, which could lead to reduced gastric side effects.[6]
Figure 2: Mechanism of COX inhibition by ibuprofen Schiff base derivatives.
Table 1: In Vitro COX-1 and COX-2 Inhibition Data Summarizes the half-maximal inhibitory concentration (IC₅₀) values for a representative Schiff base derivative compared to ibuprofen.
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) (IC₅₀ COX-1 / IC₅₀ COX-2) |
| Ibuprofen | 12.9 | 31.4 | 0.4 |
| (E)-2-(4-isobutylphenyl)-N′-(4-oxopentan-2-ylidene)propanehydrazide (IA) | 10.2 | 3.6 | 2.5 |
| Data sourced from reference[6]. A higher SI value indicates greater selectivity for COX-2. |
Anticancer Activity
Numerous Schiff bases derived from ibuprofen hydrazide have demonstrated significant cytotoxic activity against various human cancer cell lines.[7] The mechanism is often linked to the inhibition of enzymes crucial for cancer cell proliferation, such as casein kinase-2 (CK2) or vascular endothelial growth factor receptor-2 (VEGFR-2).[7][11]
Table 2: In Vitro Anticancer Activity of Ibuprofen Bis-Schiff Base Derivatives Presents the IC₅₀ values against the U87-malignant glioma cancer cell line and a normal cell line (HEK293) for cytotoxicity comparison.
| Compound ID | Substituent on Benzaldehyde | IC₅₀ vs. U87-MG (µM) | IC₅₀ vs. HEK293 (µM) |
| 5a | 4-F | 26.15 ± 0.51 | >200 |
| 5b | 4-Cl | 25.08 ± 0.41 | >200 |
| 5e | 2,4-diCl | 5.75 ± 0.43 | 180.15 ± 0.35 |
| 5f | 2-Cl, 6-F | 24.17 ± 0.46 | >200 |
| 5g | 4-Br | 38.81 ± 0.15 | >200 |
| 5i | 4-NO₂ | 43.11 ± 0.25 | >200 |
| 5j | 3-NO₂ | 43.71 ± 0.07 | >200 |
| Data extracted from references[7][12]. Lower IC₅₀ values indicate higher potency. |
Antimicrobial Activity
These compounds have also been evaluated for their ability to inhibit the growth of pathogenic microbes. Studies show a broad spectrum of activity against both Gram-positive and Gram-negative bacteria as well as fungi.[8][[“]]
Table 3: Antibacterial Activity of Ibuprofen Hydrazone-Schiff Bases Shows the Minimum Inhibitory Concentration (MIC) values against various bacterial strains.
| Compound ID | Substituent on Benzaldehyde | E. coli MIC (mg/mL) | K. pneumoniae MIC (mg/mL) | S. aureus MIC (mg/mL) | P. aeruginosa MIC (mg/mL) |
| 2a | 4-OH | 0.78 | 0.78 | 1.25 | 0.78 |
| 2d | 4-N(CH₃)₂ | 0.039 | 0.019 | 1.25 | 0.039 |
| Data sourced from reference[[“]]. Lower MIC values indicate stronger antibacterial activity. |
The synthesis of Schiff bases from this compound offers a strategic pathway to develop novel therapeutic agents with enhanced and diverse pharmacological profiles. The straightforward synthetic protocols and the significant anti-inflammatory, anticancer, and antimicrobial activities demonstrated by these derivatives make them compelling candidates for further investigation in drug discovery and development. The data presented underscores the potential of these compounds to serve as leads for creating more potent and selective drugs.
References
- 1. Synthesis and Anti-Microbial Activity of Novel Hydrazide Schiff Bases [wisdomlib.org]
- 2. A Novel Ibuprofen Derivative and Its Complexes: Physicochemical Characterization, DFT Modeling, Docking, In Vitro Anti-Inflammatory Studies, and DNA Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bio-oriented synthesis of ibuprofen derivatives for enhancement efficacy in post-operative and chronic inflammatory pain models - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01385E [pubs.rsc.org]
- 5. impactfactor.org [impactfactor.org]
- 6. mdpi.com [mdpi.com]
- 7. Biooriented Synthesis of Ibuprofen-Clubbed Novel Bis-Schiff Base Derivatives as Potential Hits for Malignant Glioma: In Vitro Anticancer Activity and In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Zinc(II) complexes derived from ibuprofen Schiff base ligands: synthesis, characterization and biological activity [sjsci.journals.ekb.eg]
- 9. sysrevpharm.org [sysrevpharm.org]
- 10. consensus.app [consensus.app]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: The Utility of 2-(4-Isobutylphenyl)propanohydrazide as a Versatile Intermediate in Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(4-Isobutylphenyl)propanohydrazide is a key chemical intermediate derived from the widely-used nonsteroidal anti-inflammatory drug (NSAID), ibuprofen. This hydrazide derivative serves as a versatile scaffold for the synthesis of a diverse range of novel chemical entities with significant therapeutic potential. The modification of the carboxyl group of ibuprofen into a hydrazide opens up numerous possibilities for creating new derivatives, including Schiff bases, amides, and various heterocyclic compounds.[1][2] These modifications aim to enhance the pharmacological profile of the parent drug, potentially leading to improved efficacy, reduced side effects, and novel biological activities. This document provides detailed application notes and experimental protocols for the use of this compound as an intermediate in the synthesis of new chemical entities.
Applications in Drug Development
This compound is a pivotal intermediate in the synthesis of various biologically active compounds. Its primary application lies in the development of novel ibuprofen derivatives with a broad spectrum of pharmacological activities, including:
-
Anti-inflammatory Agents: Many derivatives synthesized from this intermediate are designed to be potent anti-inflammatory agents, often targeting enzymes like cyclooxygenase-2 (COX-2).[3]
-
Antibacterial Agents: Several Schiff base derivatives have shown promising antibacterial activity against various bacterial strains.[2]
-
Anticancer Agents: Novel ibuprofen-appended benzoxazole analogues derived from related intermediates have been investigated for their cytotoxic activity against human breast cancer cell lines.[4]
-
Analgesic and Antipyretic Drugs: The resulting compounds often retain or even enhance the analgesic and antipyretic properties of ibuprofen.[5]
The general synthetic approach involves a multi-step process, which is outlined in the workflow diagram below.
Caption: Synthetic workflow for the preparation of Schiff base derivatives from ibuprofen.
Quantitative Data Summary
The following table summarizes the quantitative data for the synthesis of this compound and its subsequent derivatives as reported in the literature.
| Compound Name | Starting Material | Reagents | Solvent | Reaction Conditions | Yield (%) | Melting Point (°C) | Reference |
| Ibuprofen Ester (NS1) | Ibuprofen | Methanol, Sulfuric Acid | - | Microwave, 80°C, 10 min | 84 | - | [1] |
| This compound (NS2) | Ibuprofen Ester (NS1) | Hydrazine Monohydrate | Ethanol | Reflux | 86 | - | [1] |
| (E)-N'-(2-Hydroxybenzylidene)-2-(4-isobutylphenyl)propanehydrazide (NS4) | This compound (NS2) | Salicylaldehyde | Ethanol | Reflux, 1h | 93 | 131-133 | [1][6] |
| 2-(4-Isobutylphenyl)acetohydrazide | (4-Isobutylphenyl)acetyl chloride | Hydrazine | Benzene | Reflux, 4h | - | - | [2] |
| Ibuprofen Hydrazide | Ethyl 2-(4-isobutylphenyl)propanoate | Hydrazine Hydrate | Ethanol | Reflux, 18h | - | - | [3] |
| 2-(4-Isobutylphenyl)-N'-[1-(4-nitrophenyl)ethylidene]propanohydrazide | 2-[4-(2-methylpropyl)phenyl]propanehydrazide | 4-nitroacetophenone, Sulfuric Acid | Ethanol | Reflux, 1h | 74 | 170 | [7] |
Experimental Protocols
Protocol 1: Synthesis of Ibuprofen Ester (Intermediate) [1]
-
To a 10 mL microwave glass tube, add ibuprofen (500 mg).
-
Add 20 mL of methanol and 0.6 mL of concentrated sulfuric acid with a magnetic stirrer.
-
Seal the vessel with a septum and place it into a microwave synthesis reactor.
-
Apply microwave irradiation of 300 W and ramp the temperature from room temperature to 80°C.
-
Maintain the reaction at 80°C for 10 minutes.
-
Monitor the reaction completion using thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Purify the product to obtain the ibuprofen ester.
Protocol 2: Synthesis of this compound [1]
-
In a round-bottom flask equipped with a reflux condenser, dissolve the purified ibuprofen ester (350 mg) in 50 mL of ethanol.
-
Add a calculated molar equivalent of hydrazine monohydrate to the solution.
-
Reflux the reaction mixture until the reaction is complete, as confirmed by TLC.
-
The formation of a white solid mass indicates the product.
-
Cool the reaction mixture and collect the solid by filtration.
-
Purify the product by washing with distilled water and dry to obtain this compound.
Protocol 3: Synthesis of Schiff Base Derivatives (General Procedure) [3]
-
Transfer this compound (2 g, 0.0091 moles) to a 50 mL flat-bottom flask containing 20 mL of acetonitrile.
-
Add the desired aldehyde derivative (0.0091 moles) to the flask.
-
Reflux the reaction mixture for 3 hours.
-
Monitor the reaction progress by TLC (50% Ethyl acetate and Petroleum ether).
-
After completion, add water to the reaction mixture to precipitate the solid product.
-
Filter the solid, dry it, and recrystallize from methanol to obtain the pure Schiff base derivative.
Signaling Pathway
Many of the synthesized ibuprofen derivatives are designed as inhibitors of the cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway. The diagram below illustrates a simplified representation of the COX pathway and the role of these inhibitors.
Caption: Simplified COX signaling pathway and the inhibitory action of ibuprofen derivatives.
References
- 1. Bio-oriented synthesis of ibuprofen derivatives for enhancement efficacy in post-operative and chronic inflammatory pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. impactfactor.org [impactfactor.org]
- 3. pharmascholars.com [pharmascholars.com]
- 4. Design, synthesis, and cytotoxicity of ibuprofen-appended benzoxazole analogues against human breast adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US4186270A - Process for making 2-(4-isobutylphenyl)propionic acid and related compounds - Google Patents [patents.google.com]
- 6. (E)-N′-(2-Hydroxybenzylidene)-2-(4-isobutylphenyl)propanohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-(4-Isobutylphenyl)-N′-[1-(4-nitrophenyl)ethylidene]propanohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
Anti-inflammatory Activity Assays for Ibuprofen Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for key in vitro and in vivo assays to evaluate the anti-inflammatory potential of ibuprofen derivatives. The methodologies are presented to ensure reproducibility and accurate assessment, aiding in the screening and characterization of novel anti-inflammatory agents.
Introduction to Anti-inflammatory Assays
Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), exerts its therapeutic effects primarily by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins—mediators of pain, fever, and inflammation.[1] The development of ibuprofen derivatives aims to enhance efficacy, improve selectivity for the COX-2 isozyme to reduce gastrointestinal side effects, and introduce novel mechanisms of action.[1][2] Evaluating these derivatives requires a robust panel of assays to characterize their anti-inflammatory properties comprehensively.
Section 1: In Vitro Anti-inflammatory Assays
In vitro assays offer a controlled environment for initial screening and mechanistic studies of drug candidates. They are crucial for determining a compound's direct effects on specific molecular targets and cellular pathways involved in inflammation.
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
Principle: This assay measures the ability of a test compound to inhibit the activity of the two COX isoforms, COX-1 (constitutive) and COX-2 (inducible).[3] The inhibition is typically quantified by measuring the reduction in prostaglandin E2 (PGE2) production or through other methods like monitoring oxygen consumption.[4][5] Comparing the inhibitory concentration (IC50) for both enzymes allows for the determination of COX-2 selectivity.[6]
Experimental Protocol (ELISA-based):
-
Materials and Reagents:
-
Ovine or human COX-1 and human recombinant COX-2 enzymes.
-
Arachidonic acid (substrate).
-
Test compounds (ibuprofen derivatives) and reference standards (Ibuprofen, Celecoxib).
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Cofactors (e.g., hematin, glutathione).
-
Prostaglandin E2 (PGE2) ELISA kit.
-
96-well microplates.
-
Microplate reader.
-
-
Procedure:
-
Prepare solutions of test compounds and reference standards in an appropriate solvent (e.g., DMSO).
-
In a 96-well plate, add the reaction buffer, enzyme (COX-1 or COX-2), and cofactors.
-
Add various concentrations of the test compounds or reference standards to the wells. Include a control group with no inhibitor.
-
Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 10-20 minutes).
-
Stop the reaction by adding a stopping agent (e.g., a solution of HCl).
-
Quantify the amount of PGE2 produced in each well using a competitive PGE2 ELISA kit according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of COX inhibition for each concentration of the test compound compared to the control.
-
Plot the percentage inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition) from the dose-response curve.
-
Calculate the COX-2 Selectivity Index (SI) as: SI = IC50 (COX-1) / IC50 (COX-2) . A higher SI value indicates greater selectivity for COX-2.
-
Lipopolysaccharide (LPS)-Induced Pro-inflammatory Mediator Inhibition in Macrophages
Principle: This cell-based assay evaluates the ability of a compound to inhibit the production of key inflammatory mediators, such as nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6, IL-1β), in macrophages (e.g., RAW 264.7 cell line) stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[7][8][9]
Experimental Protocol:
-
Materials and Reagents:
-
RAW 264.7 murine macrophage cell line.
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Lipopolysaccharide (LPS) from E. coli.
-
Test compounds and reference standards.
-
Griess Reagent for NO measurement.
-
96-well and 24-well cell culture plates.
-
MTT or LDH assay kit for cytotoxicity assessment.
-
-
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into 96-well plates (for NO and cytotoxicity assays) or 24-well plates (for cytokine assays) at a density of approximately 1-5 x 10⁵ cells/well and incubate overnight to allow for cell attachment.[7][11]
-
Compound Treatment: Remove the old medium. Pre-treat the cells with various concentrations of the ibuprofen derivatives or a reference drug for 1-2 hours.
-
Inflammatory Stimulation: Add LPS (e.g., 100-1000 ng/mL) to all wells except the negative control group.[11]
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatants for analysis and store them at -20°C or below.
-
Nitric Oxide (NO) Measurement:
-
Cytokine Measurement:
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using specific ELISA kits, following the manufacturer's protocols.[8]
-
-
Cytotoxicity Assay: Use the remaining cells in the plate to perform an MTT or LDH assay to ensure that the observed inhibitory effects are not due to cell death.
-
-
Data Analysis:
-
Calculate the percentage inhibition of NO and cytokine production for each compound concentration relative to the LPS-only treated group.
-
Determine the IC50 values for the inhibition of each mediator.
-
Nitric Oxide (NO) Scavenging Assay
Principle: This cell-free chemical assay assesses the direct NO-scavenging ability of a compound. Nitric oxide is generated from a donor compound like sodium nitroprusside (SNP) in an aqueous solution. The amount of remaining NO is measured using the Griess reagent.[13][14] A decrease in the nitrite concentration indicates the scavenging activity of the test compound.
Experimental Protocol:
-
Materials and Reagents:
-
Sodium nitroprusside (SNP).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid).[9]
-
Test compounds and a reference standard (e.g., Gallic acid, Ascorbic acid).
-
96-well microplate.
-
-
Procedure:
-
Prepare the reaction mixture by mixing sodium nitroprusside (e.g., 10 mM in PBS) with various concentrations of the test compound or standard in a 96-well plate.
-
Incubate the mixture at room temperature (e.g., 25°C) for 60-150 minutes under illumination to generate nitric oxide.[13]
-
After incubation, add an equal volume of Griess Reagent to each well.
-
Allow the color to develop for 5-10 minutes at room temperature, protected from light.
-
Measure the absorbance at approximately 546 nm.[13]
-
A control sample without the test compound is used as the reference for maximum NO generation.
-
-
Data Analysis:
-
The percentage of NO scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.[13]
-
Determine the IC50 value from the dose-response curve.
-
Section 2: In Vivo Anti-inflammatory Assays
In vivo assays are essential for evaluating the therapeutic efficacy and pharmacokinetic properties of a drug candidate in a whole living organism, providing a more complex and physiologically relevant assessment.
Carrageenan-Induced Paw Edema in Rodents
Principle: This is a widely used and well-established model for evaluating the acute anti-inflammatory activity of NSAIDs.[15][16] Subplantar injection of carrageenan into the paw of a rat or mouse induces a biphasic inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling, measured by plethysmometry, indicates its anti-inflammatory potential.[17][18]
Experimental Protocol:
-
Animals:
-
Materials and Reagents:
-
Lambda Carrageenan (1% w/v suspension in sterile saline).
-
Test compounds (ibuprofen derivatives) and reference drug (Ibuprofen, Indomethacin).
-
Vehicle (e.g., saline, 0.5% carboxymethyl cellulose).
-
Parenteral administration tools (oral gavage needles, syringes).
-
Plethysmometer for measuring paw volume.
-
-
Procedure:
-
Divide the animals into several groups (n=5-6 per group): Vehicle Control, Reference Drug, and Test Compound groups (at various doses).
-
Measure the initial volume of the right hind paw of each animal using a plethysmometer. This is the baseline reading (V₀).
-
Administer the test compounds, reference drug, or vehicle to the respective groups, typically via the oral (p.o.) or intraperitoneal (i.p.) route.
-
After a set time (e.g., 30-60 minutes) to allow for drug absorption, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each animal.[18][19]
-
Measure the paw volume again at various time points after the carrageenan injection (e.g., at 1, 2, 3, 4, and 5 hours).[18] The maximum edema is typically observed around 3-5 hours.[15]
-
-
Data Analysis:
-
Calculate the edema volume (increase in paw volume) for each animal at each time point: Edema (mL) = Vₜ - V₀ , where Vₜ is the paw volume at time 't'.
-
Calculate the percentage inhibition of edema for the treated groups relative to the control group using the formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test) to determine significant differences between groups.[21]
-
Section 3: Data Presentation
Quantitative data from the assays should be summarized for clear comparison.
Table 1: In Vitro COX Inhibition by Ibuprofen and an Amide-based Derivative (IA)
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (SI) |
|---|---|---|---|
| Ibuprofen | 12.9 | 31.4 | 0.4 |
| Derivative IA | 10.2 | 3.6 | 2.8 |
Data synthesized from an ELISA-based assay.[6]
Table 2: In Vitro Anti-Arthritic Activity of Ibuprofen Derivatives
| Compound | Inhibition of Albumin Denaturation IC50 (µg/mL) |
|---|---|
| Ibuprofen | 69.34 |
| Derivative 3c | 22.85 |
Activity assessed by inhibition of protein denaturation (IAD) test.[22]
Table 3: In Vivo Anti-inflammatory Activity of Ibuprofen Derivatives in Carrageenan-Induced Paw Edema Model
| Treatment (Dose) | Percentage Inhibition of Edema (%) |
|---|---|
| Ibuprofen (50 mg/kg) | ~55% |
| Derivative 5 (0.242 mmol/kg) | ~60% |
| Derivative 6 (0.242 mmol/kg) | ~72% |
| Derivative 7 (0.242 mmol/kg) | ~48% |
| Derivative 8 (0.242 mmol/kg) | ~65% |
Data represents the mean percentage inhibition of edema in rats.[21]
Section 4: Visualizations of Pathways and Workflows
Diagram 1: Cyclooxygenase (COX) Inflammatory Pathway
Caption: Simplified diagram of the COX pathway and the inhibitory action of NSAIDs.
Diagram 2: Workflow for In Vitro Cytokine Inhibition Assay
Caption: Experimental workflow for the LPS-induced cytokine inhibition assay.
Diagram 3: Workflow for In Vivo Paw Edema Assay
Caption: Experimental workflow for the carrageenan-induced paw edema model.
References
- 1. A Novel Ibuprofen Derivative and Its Complexes: Physicochemical Characterization, DFT Modeling, Docking, In Vitro Anti-Inflammatory Studies, and DNA Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bio-oriented synthesis of ibuprofen derivatives for enhancement efficacy in post-operative and chronic inflammatory pain models - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01385E [pubs.rsc.org]
- 3. lecturio.com [lecturio.com]
- 4. Design and Synthesis of Novel Ibuprofen Derivatives as Selective COX-2 Inhibitors and Potential Anti-Inflammatory Agents: Evaluation of PGE2, TNF-α, IL-6 and Histopathological Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 6. mdpi.com [mdpi.com]
- 7. e-jar.org [e-jar.org]
- 8. mdpi.com [mdpi.com]
- 9. mjas.analis.com.my [mjas.analis.com.my]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. dovepress.com [dovepress.com]
- 13. researchgate.net [researchgate.net]
- 14. Evaluation of Free Radical-Scavenging and Nitric Oxide Inhibition Activities of Selected Medicinal Plants – Material Science Research India [materialsciencejournal.org]
- 15. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. scielo.br [scielo.br]
- 18. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. phytopharmajournal.com [phytopharmajournal.com]
- 20. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Application Notes & Protocols for Analgesic Screening of Novel Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analgesic Discovery Cascade
The discovery of novel analgesic compounds is a critical endeavor to address the global burden of pain. Current therapies, such as nonsteroidal anti-inflammatory drugs (NSAIDs) and opioids, are often limited by efficacy issues or severe side effects.[1] The identification of new pain management drugs requires a systematic screening process, often progressing from high-throughput in vitro assays to more complex in vivo animal models to validate efficacy and safety.[1] This document provides detailed protocols for key in vivo screening methods and outlines the signaling pathways central to modern analgesic research.
The general workflow for analgesic screening begins with identifying a molecular target, developing an assay, screening large compound libraries (in vitro), and then characterizing the most promising hits in greater detail through secondary assays and preclinical animal models.[1]
Figure 1: A typical drug discovery workflow for novel analgesics.
In Vivo Screening Methods: Thermal Nociception
Thermal nociception models are fundamental for assessing the efficacy of centrally acting analgesics, such as opioids.[2][3] These tests measure the response latency of an animal to a noxious heat stimulus.
Hot Plate Test
The hot plate test is a classic method for evaluating thermal pain sensitivity by measuring the time it takes for an animal to react to a heated surface.[2][4] This response is considered a supraspinally integrated behavior.[4]
Protocol: Hot Plate Test
-
Apparatus: A commercially available hot plate apparatus with a controlled surface temperature and a transparent restraining cylinder.
-
Acclimation: Habituate the animals (mice or rats) to the testing room for at least 1 hour before the experiment.[5]
-
Baseline Measurement: Gently place each animal on the hot plate, which is maintained at a constant temperature (e.g., 55°C ± 0.5°C), and start a timer.[6][7]
-
Observation: Record the latency to the first sign of nociception, typically paw licking, shaking, or jumping.[2][6]
-
Cut-off Time: To prevent tissue damage, a maximum cut-off time (e.g., 30 seconds) must be established. If the animal does not respond by this time, it should be removed, and the latency recorded as the cut-off time.[6]
-
Compound Administration: Administer the novel compound or vehicle control via the desired route (e.g., oral, intraperitoneal).
-
Post-treatment Measurement: At predetermined time points after administration (e.g., 30, 60, 90 minutes), place the animal back on the hot plate and record the response latency.[7]
-
Data Analysis: The analgesic effect is determined by a statistically significant increase in the post-treatment latency compared to the baseline and vehicle control groups. The results can be expressed as the raw latency time or as the percentage of Maximum Possible Effect (%MPE).
Data Presentation: Hot Plate Test Results
| Compound | Dose (mg/kg) | Route | Pre-Drug Latency (s) | Post-Drug Latency (s) at 60 min | % MPE* |
| Vehicle | - | p.o. | 8.5 ± 0.7 | 8.9 ± 0.9 | 1.9 |
| Morphine | 10 | i.p. | 8.3 ± 0.6 | 25.1 ± 2.4 | 77.4 |
| Compound X | 20 | p.o. | 8.7 ± 0.8 | 16.5 ± 1.5 | 36.4 |
| Compound Y | 20 | p.o. | 8.4 ± 0.5 | 9.1 ± 0.7 | 3.2 |
* % MPE = [(Post-Drug Latency - Pre-Drug Latency) / (Cut-off Time - Pre-Drug Latency)] x 100
Tail-Flick Test
First described in 1941, the tail-flick test measures the latency of an animal to withdraw its tail from a focused beam of radiant heat.[8][9] This response is primarily a spinal reflex, making it useful for differentiating spinal from supraspinal mechanisms of analgesia.[9]
Protocol: Tail-Flick Test
-
Apparatus: A tail-flick analgesia meter that provides a focused, radiant heat source and an automated timer.
-
Acclimation & Restraint: Allow mice to habituate to the testing environment.[10] Gently restrain the animal, often in a specialized holder, leaving the tail exposed.[9][10]
-
Stimulus Application: Position the tail over the heat source, typically 1-2 cm from the tip. Activate the heat source, which starts the timer.
-
Response Measurement: The timer automatically stops when the animal flicks its tail away from the heat. Record this latency.
-
Cut-off Time: A maximum exposure time (e.g., 8-10 seconds) is preset to avoid tissue injury.[10]
-
Compound Administration: Administer the test compound, standard drug (e.g., morphine), or vehicle.
-
Post-treatment Measurement: Measure the tail-flick latency at various time points after drug administration.
-
Data Analysis: An increase in latency time indicates an analgesic effect. Data are analyzed similarly to the hot plate test. It's important to note that factors like tail-skin temperature can influence results.[11]
Figure 2: General experimental workflow for thermal nociception assays.
In Vivo Screening Methods: Chemical Nociception
Chemical-induced pain models are valuable for studying peripheral and inflammatory pain mechanisms. They are particularly sensitive to peripherally acting analgesics like NSAIDs.[2][3]
Acetic Acid-Induced Writhing Test
This test is a widely used model for visceral pain.[12] The intraperitoneal injection of an irritant like acetic acid causes the release of inflammatory mediators, leading to a characteristic stretching and constricting behavior known as "writhing".[3][13][14]
Protocol: Acetic Acid-Induced Writhing Test
-
Animals: Typically performed in mice (e.g., 20-30 grams).[14]
-
Acclimation: Allow animals to acclimate to the testing environment.
-
Compound Administration: Administer the test compound, standard drug (e.g., Diclofenac), or vehicle control orally or intraperitoneally.[13][15]
-
Absorption Period: Wait for a set period (e.g., 30-40 minutes) to allow for drug absorption.[13][15]
-
Induction of Writhing: Inject a solution of acetic acid (e.g., 0.6-1% v/v) intraperitoneally.[15][16]
-
Observation Period: Immediately after injection, place the mouse in an individual observation cage.[16] After a short delay (e.g., 5 minutes), count the number of writhes over a defined period (e.g., 15-30 minutes).[13][16] A writhe is defined as a contraction of the abdominal muscles followed by the extension of the hind limbs.[16]
-
Data Analysis: The analgesic effect is quantified as the percentage inhibition of writhing compared to the vehicle-treated control group.
Data Presentation: Writhing Test Results
| Group | Dose (mg/kg) | Route | Mean Writhing Count (± SEM) | % Inhibition |
| Vehicle Control | - | p.o. | 45.2 ± 3.1 | - |
| Diclofenac | 40 | p.o. | 12.6 ± 1.8 | 72.1% |
| Compound X | 50 | p.o. | 20.1 ± 2.5 | 55.5% |
| Compound Y | 50 | p.o. | 42.8 ± 3.5 | 5.3% |
% Inhibition = [(Mean Writhers_Vehicle - Mean Writhers_Drug) / Mean Writhers_Vehicle] x 100[16]
Formalin Test
The formalin test is a robust model that can distinguish between acute neurogenic pain and persistent inflammatory pain.[17][18] Subcutaneous injection of a dilute formalin solution into the paw elicits a biphasic pain response.[17][19]
-
Phase I (Early Phase): Lasts about 0-5 minutes post-injection and represents acute, direct activation of nociceptors.[17][20]
-
Phase II (Late Phase): Occurs around 15-40 minutes post-injection and is driven by inflammation and central sensitization in the spinal cord.[17][18][21]
Protocol: Formalin Test
-
Animals: Rats or mice are commonly used.
-
Acclimation: Place the animal in a clear observation chamber for at least 30 minutes to acclimate.
-
Compound Administration: Pre-treat the animals with the test compound, standard, or vehicle.
-
Formalin Injection: Subcutaneously inject a small volume (e.g., 20-50 µL) of dilute formalin (e.g., 2.5-5%) into the plantar surface of one hind paw.[17]
-
Observation: Immediately return the animal to the chamber and record the total time spent licking or biting the injected paw. The observation is divided into two periods: 0-5 minutes (Phase I) and 15-30 minutes (Phase II).[20]
-
Data Analysis: The analgesic effect is determined by a reduction in the time spent licking/biting in either or both phases compared to the vehicle control group. Central analgesics like morphine inhibit both phases, while NSAIDs typically inhibit only Phase II.
Key Signaling Pathways in Analgesia
Understanding the molecular mechanisms of pain is crucial for targeted drug design. Two of the most important pathways in modern analgesic research are the TRPV1 and opioid receptor pathways.
TRPV1 Signaling Pathway
The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a key molecular integrator of noxious stimuli, including high temperatures, acidic conditions, and capsaicin (the pungent component of chili peppers).[22][23][24] It is highly expressed in primary sensory neurons.[1][22] Activation of TRPV1 leads to an influx of cations (primarily Ca²⁺ and Na⁺), depolarizing the neuron and initiating a pain signal.[23] Inflammatory mediators like bradykinin can sensitize TRPV1 through G-protein coupled receptor (GPCR) signaling, lowering the threshold for activation and contributing to hyperalgesia.[22]
Figure 3: Simplified TRPV1 activation and sensitization pathway.
μ-Opioid Receptor (MOR) Signaling Pathway
Opioid analgesics exert their powerful effects primarily through the μ-opioid receptor (MOR), a G-protein coupled receptor.[25][26] The analgesic properties of opioids are mediated by the G-protein pathway.[25]
-
Agonist Binding: An opioid agonist (like morphine) binds to the MOR.
-
G-protein Activation: This induces a conformational change, activating the associated inhibitory G-protein (Gi). The Gαi subunit dissociates from the Gβγ subunit.[25]
-
Downstream Effects:
-
Outcome: Together, these actions suppress neuronal excitability, inhibiting the transmission of pain signals.[25]
Figure 4: μ-Opioid receptor G-protein signaling pathway leading to analgesia.
In Silico Methods in Analgesic Screening
Computational pharmacology is increasingly used to accelerate analgesic discovery.[27] These in silico methods help identify novel drug targets, screen virtual compound libraries, and predict the efficacy and safety of new molecules before costly synthesis and testing.[27][28]
Key Approaches:
-
Molecular Docking: Predicts how a compound (ligand) will bind to the 3D structure of a target protein (e.g., an opioid receptor or ion channel). This helps prioritize compounds for synthesis.[29]
-
Pharmacophore Modeling: Identifies the essential 3D arrangement of features in a molecule required for biological activity, which can be used to search for novel scaffolds.[29]
-
Quantitative Structure-Activity Relationship (QSAR): Develops mathematical models that relate the chemical structure of compounds to their biological activity.
-
Systems Biology & Machine Learning: Analyzes large datasets (genomics, proteomics) from pain models to identify novel biological pathways and translatable biomarkers between animal models and humans.[27]
References
- 1. In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Hot plate test - Wikipedia [en.wikipedia.org]
- 3. In-Vivo Models for Management of Pain [scirp.org]
- 4. Hot plate test [panlab.com]
- 5. Hot Plate Analgesia Assays. [bio-protocol.org]
- 6. Hot-plate analgesia testing [bio-protocol.org]
- 7. Pain Models-Screening Assay in vitro & in vivo | PPTX [slideshare.net]
- 8. Tail flick test - Wikipedia [en.wikipedia.org]
- 9. maze.conductscience.com [maze.conductscience.com]
- 10. Tail-flick test [protocols.io]
- 11. An improved method for tail-flick testing with adjustment for tail-skin temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 13. saspublishers.com [saspublishers.com]
- 14. rjptsimlab.com [rjptsimlab.com]
- 15. 2.11. Analgesic Activity Test Using Acetic Acid-Induced Writhing Test [bio-protocol.org]
- 16. Acetic acid–induced writhing test [bio-protocol.org]
- 17. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The formalin test: an evaluation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. criver.com [criver.com]
- 20. researchgate.net [researchgate.net]
- 21. meliordiscovery.com [meliordiscovery.com]
- 22. physoc.org [physoc.org]
- 23. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Designing Safer Analgesics via μ-Opioid Receptor Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Finding new analgesics: Computational pharmacology faces drug discovery challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Finding new analgesics: Computational pharmacology faces drug discovery challenges [ouci.dntb.gov.ua]
- 29. Frontiers | The Use of Computational Approaches in the Discovery and Mechanism Study of Opioid Analgesics [frontiersin.org]
Application Notes and Protocols for In Vitro Antibacterial Testing of Hydrazide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the in vitro antibacterial evaluation of novel hydrazide derivatives. These guidelines are intended to assist researchers in obtaining reproducible and comparable data on the efficacy of these compounds against various bacterial strains.
Introduction to Hydrazide Derivatives as Antibacterial Agents
Hydrazide derivatives and their related hydrazone analogues are a prominent class of heterocyclic compounds extensively studied in medicinal chemistry for their broad spectrum of biological activities, including antibacterial, antifungal, antitubercular, and anticancer properties.[1][2][3] The pharmacological significance of these molecules is often attributed to the presence of the azomethine group (-NH–N=CH-), which is a key pharmacophore.[1] Several hydrazide-containing compounds have shown potent activity against both Gram-positive and Gram-negative bacteria, with some exhibiting efficacy superior to existing antibiotics.[4][5]
The proposed mechanisms of antibacterial action for hydrazide derivatives are diverse and can include the inhibition of essential enzymes necessary for bacterial survival. One of the key targets is DNA gyrase, an enzyme crucial for DNA replication.[4][5][6] By inhibiting DNA gyrase, these compounds can effectively block bacterial proliferation. Other potential mechanisms include the disruption of bacterial cell wall synthesis by inhibiting enzymes like glucosamine-6-phosphate synthase, and the suppression of ATP production.[6]
Key Experimental Assays for Antibacterial Activity
The primary assays for evaluating the in vitro antibacterial potential of hydrazide derivatives include the determination of the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Time-Kill Kinetics.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[7] This assay is fundamental for screening new compounds and determining their potency.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[8][9] This assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.
Time-Kill Kinetics Assay
The time-kill kinetics assay provides a dynamic picture of the antimicrobial effect over time.[10][11][12] It helps to determine whether an agent is bactericidal or bacteriostatic and the rate at which it exerts its effect.[10]
Data Presentation: Summary of Antibacterial Activity
The following tables summarize the antibacterial activity of various hydrazide derivatives as reported in the literature, providing a comparative overview of their efficacy.
Table 1: Minimum Inhibitory Concentration (MIC) of Selected Hydrazide Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| Hydrazide-hydrazone 3 | S. aureus | 0.39 ± 0.02 | [4] |
| Hydrazide-hydrazone 3 | E. coli | 1.56 ± 0.02 | [4] |
| Hydrazide-hydrazone 21 | B. subtilis | Not specified, but higher than tetracycline | [4][5] |
| Hydrazide-hydrazone 21 | S. aureus | Not specified, but higher than tetracycline | [4][5] |
| Hydrazide-hydrazone 21 | E. coli | Not specified, but higher than tetracycline | [4][5] |
| Isonicotinic acid hydrazide-hydrazone 15 | Gram-positive bacteria | 1.95–7.81 | [4][5] |
| 5-nitrofuran-2-carboxylic acid hydrazide-hydrazones | Various bacteria | 0.48–15.62 | [4] |
| 1,2,3-thiadiazole hydrazide-hydrazone 28 | Staphylococcus spp. | 1.95 | [4] |
| 1,2,3-thiadiazole hydrazide-hydrazone 28 | E. faecalis | 15.62 | [4] |
| Lactic acid hydrazide-hydrazone 1 & 2 | S. aureus, S. pneumoniae, E. coli, P. aeruginosa | 64-128 | [5] |
| Ethylparaben hydrazide-hydrazone 3g | S. aureus | 2 | [13] |
| Ethylparaben hydrazide-hydrazone 3b | C. albicans | 64 | [13] |
| Nitrofurazone analogue 38 & 45 | Staphylococcus spp., Bacillus spp. | < 1 | [14] |
Table 2: Minimum Bactericidal Concentration (MBC) of Selected Hydrazide Derivatives
| Compound ID | Bacterial Strain | MBC (µg/mL) | Reference |
| Isonicotinic acid hydrazide-hydrazone 15 | Gram-positive bacteria | 3.91–125 | [4][5] |
| 5-nitrofuran-2-carboxylic acid hydrazide-hydrazones | Various bacteria | 0.98–62.5 | [4] |
| Nitrofurazone analogues | Staphylococcus spp., Bacillus spp. | 0.002–31.25 | [14] |
| Hydrazone Derivative H3 | S. aureus | 50,000 | [15] |
| Hydrazone Derivative H3 | E. coli | 50,000 | [15] |
Experimental Protocols
The following are detailed protocols for the key in vitro antibacterial assays.
Protocol for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the broth microdilution method.[13][14][16]
Materials:
-
Hydrazide derivatives
-
Dimethyl sulfoxide (DMSO)
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Preparation of Stock Solutions: Dissolve the hydrazide derivatives in DMSO to a high concentration (e.g., 10 mg/mL).
-
Bacterial Inoculum Preparation:
-
From a fresh agar plate, inoculate a single colony of the test bacterium into MHB.
-
Incubate at 37°C until the culture reaches the exponential growth phase (turbidity equivalent to a 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the stock solution of the hydrazide derivative (in MHB) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (containing MHB and bacterial inoculum but no compound).
-
Well 12 serves as the sterility control (containing only MHB).
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11.
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
Reading the Results: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.
Protocol for Minimum Bactericidal Concentration (MBC) Determination
This protocol is a continuation of the MIC assay.[7][8][9]
Materials:
-
MIC plate from the previous experiment
-
Mueller-Hinton Agar (MHA) plates
-
Sterile pipette tips
-
Incubator (37°C)
Procedure:
-
Subculturing from MIC Plate: From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a 10 µL aliquot.
-
Plating: Spot-plate the aliquot onto a sterile MHA plate.
-
Incubation: Incubate the MHA plate at 37°C for 18-24 hours.
-
Reading the Results: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.
Protocol for Time-Kill Kinetics Assay
This assay measures the rate of bacterial killing over time.[10][11]
Materials:
-
Hydrazide derivatives
-
Bacterial culture in exponential growth phase
-
MHB
-
Sterile test tubes or flasks
-
Shaking incubator (37°C)
-
MHA plates
-
Sterile saline or PBS for dilutions
Procedure:
-
Preparation:
-
Prepare a bacterial culture in MHB to a starting concentration of approximately 5 x 10⁵ CFU/mL.
-
Prepare test tubes containing the hydrazide derivative at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC) in MHB. Include a growth control tube without the compound.
-
-
Inoculation: Inoculate each tube with the prepared bacterial suspension.
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquot in sterile saline or PBS.
-
-
Plating and Incubation:
-
Plate the dilutions onto MHA plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Count the number of colonies (CFU/mL) on each plate.
-
Plot the log₁₀ CFU/mL versus time for each concentration of the hydrazide derivative. A ≥3-log₁₀ decrease in CFU/mL (99.9% kill) is considered bactericidal activity.[10]
-
Visualizations: Workflows and Mechanisms
Experimental Workflow for Antibacterial Screening
Caption: Workflow for in vitro antibacterial screening of hydrazide derivatives.
Proposed Mechanism of Action: DNA Gyrase Inhibition
Caption: Inhibition of bacterial DNA gyrase by hydrazide derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Benzylidene/2-chlorobenzylidene hydrazides: Synthesis, antimicrobial activity, QSAR studies and antiviral evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. microchemlab.com [microchemlab.com]
- 9. microbe-investigations.com [microbe-investigations.com]
- 10. emerypharma.com [emerypharma.com]
- 11. nelsonlabs.com [nelsonlabs.com]
- 12. m.youtube.com [m.youtube.com]
- 13. turkjps.org [turkjps.org]
- 14. Synthesis and investigation of antimicrobial activities of nitrofurazone analogues containing hydrazide-hydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. protocols.io [protocols.io]
Application Notes and Protocols: Molecular Docking of Ibuprofen Hydrazide and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibuprofen, a well-established non-steroidal anti-inflammatory drug (NSAID), functions by inhibiting cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins involved in pain, fever, and inflammation.[1][2] The modification of ibuprofen's carboxyl group to form derivatives like ibuprofen hydrazide has opened new avenues for developing novel therapeutic agents with potentially enhanced efficacy and reduced side effects.[2][3] Molecular docking is a powerful computational tool that predicts the preferred orientation of a molecule when bound to a target protein, providing insights into binding affinity and interaction mechanisms.[4][5] These in-silico studies are crucial in modern drug discovery for screening potential drug candidates and understanding their structure-activity relationships before engaging in extensive experimental work.[5][6][7] This document provides detailed protocols for the synthesis of ibuprofen hydrazide and its derivatives, as well as a comprehensive guide to performing molecular docking studies against the COX-2 enzyme.
Experimental Protocols
Synthesis of Ibuprofen Hydrazide
A common and effective method for synthesizing ibuprofen hydrazide involves a two-step process starting from ibuprofen.[8][9]
Step 1: Esterification of Ibuprofen to Ibuprofen Ethyl Ester
-
In a round-bottomed flask, dissolve ibuprofen (0.01 mol, 2.06 g) in absolute ethanol (20 ml).[8]
-
Carefully add 0.5 ml of concentrated sulfuric acid as a catalyst while stirring.[8]
-
Reflux the resulting solution for 8 hours. The reaction can be monitored using thin-layer chromatography (TLC).[8]
-
After completion, neutralize the reaction mixture with a 10% sodium bicarbonate solution to a pH of 8.[8]
-
Extract the product with dichloromethane (3 x 10 ml) and dry the organic layer over anhydrous magnesium sulfate.[8]
-
The solvent is then removed to yield ibuprofen ethyl ester as a pale yellow oil.[8]
Step 2: Conversion to Ibuprofen Hydrazide
-
In a 100 ml round-bottomed flask, combine ibuprofen ethyl ester (0.02 mol) with 99% hydrazine hydrate (0.1 ml) and 30 ml of absolute ethanol.[8]
-
Reflux the reaction mixture for 10 hours.[8]
-
Concentrate the solution to approximately one-quarter of its initial volume.[8]
-
Treat the concentrated solution with ice-cold water to precipitate the product.[8]
-
Filter the white crystals of ibuprofen hydrazide, wash with cold water, and dry.[9]
Synthesis of Ibuprofen Hydrazide Derivatives (Hydrazones)
Ibuprofen hydrazide can be further reacted with various aromatic aldehydes to synthesize a range of hydrazone derivatives.[3][9]
-
Dissolve equimolar amounts of ibuprofen hydrazide and the desired aromatic aldehyde in ethanol in a reflux condenser.[9]
-
Monitor the reaction progress using thin-layer chromatography.[9]
-
Upon completion of the reaction, an off-white solid mass will appear.[9]
-
Filter the precipitate, wash it with cooled water, and then dry it to obtain the ibuprofen hydrazone derivative.[9]
Molecular Docking Protocol
This protocol outlines the steps for performing a molecular docking study of ibuprofen hydrazide and its derivatives against the COX-2 enzyme using AutoDock Vina. The crystal structure of human COX-2 (PDB ID: 5IKT) is commonly used for these studies.[2][4]
1. Preparation of the Receptor (COX-2)
-
Download the 3D structure of the COX-2 protein (PDB ID: 5IKT) from the Protein Data Bank (--INVALID-LINK--).
-
Open the PDB file in a molecular modeling software such as UCSF Chimera or AutoDock Tools.
-
Remove water molecules and any co-crystallized ligands from the protein structure.
-
Add polar hydrogens to the protein.
-
Save the cleaned protein structure in the PDBQT format, which includes atomic charges and atom types required for AutoDock Vina.
2. Preparation of the Ligands (Ibuprofen Hydrazide and Derivatives)
-
Draw the 2D structures of ibuprofen, ibuprofen hydrazide, and its derivatives using a chemical drawing software like ChemDraw or MarvinSketch.
-
Convert the 2D structures to 3D structures.
-
Perform energy minimization of the 3D structures using a suitable force field (e.g., MMFF94).
-
Save the optimized ligand structures in the PDBQT format.
3. Molecular Docking using AutoDock Vina
-
Define the binding site on the receptor. This is typically done by creating a grid box that encompasses the active site where the native ligand was bound. For COX-2 (5IKT), the active site is well-characterized.
-
Use the following command to run AutoDock Vina, specifying the receptor, ligand, grid box coordinates, and output file names:
The config.txt file should contain the coordinates of the center of the grid box and its dimensions (in Ångströms), for example:
-
AutoDock Vina will generate an output PDBQT file containing the predicted binding poses of the ligand and a log file with the corresponding binding affinities (in kcal/mol).
4. Analysis of Docking Results
-
Visualize the docked poses of the ligands within the active site of the receptor using software like PyMOL or UCSF Chimera.
-
Analyze the interactions between the ligand and the amino acid residues of the protein, identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.
-
Compare the binding affinities and interaction patterns of the different ligands to understand their structure-activity relationships.
Data Presentation
The following tables summarize the quantitative data from molecular docking studies of ibuprofen and its derivatives against the COX-2 enzyme.
Table 1: Binding Energies of Ibuprofen and its Derivatives with COX-2 (PDB: 5IKT)
| Compound | Binding Energy (kcal/mol) | Reference |
| Ibuprofen | -5.33 | [4] |
| Ibuprofen | -5.38 | [2] |
| (E)-2-(4-isobutylphenyl)-N′-(4-oxopentan-2-ylidene) propane hydrazide (IA) | -6.48 | [4] |
| N′-(4-hydroxybenzylidene)-2-(4-isobutylphenyl) propane hydrazide (HL) | -7.52 | [2] |
| [Co(L)2]·H2O | -9.41 | [2] |
| [Ni(L)2] | -9.51 | [2] |
| [Cu(L)(H2O)]Cl·2H2O | -8.09 | [2] |
| --INVALID-LINK--·2H2O | -10.04 | [2] |
| --INVALID-LINK--·2H2O | -8.05 | [2] |
Table 2: IC50 Values for COX-2 Inhibition
| Compound | IC50 (µM) | Reference |
| Ibuprofen | 31.4 | [2] |
| N′-(4-hydroxybenzylidene)-2-(4-isobutylphenyl) propane hydrazide (HL) | 4.9 | [2] |
| [Co(L)2]·H2O | 1.7 | [2] |
| [Ni(L)2] | 3.7 | [2] |
| [Cu(L)(H2O)]Cl·2H2O | 5.6 | [2] |
| --INVALID-LINK--·2H2O | 2.9 | [2] |
| --INVALID-LINK--·2H2O | 2.3 | [2] |
Visualizations
Caption: Experimental workflow from synthesis to molecular docking.
Caption: Detailed molecular docking protocol workflow.
Conclusion
The synthesis of ibuprofen hydrazide and its derivatives presents a promising strategy for the development of novel anti-inflammatory agents. The detailed protocols provided herein for both synthesis and molecular docking are intended to guide researchers in the rational design and evaluation of new ibuprofen-based compounds. The quantitative data from docking studies consistently show that derivatization of ibuprofen can lead to enhanced binding affinities with the COX-2 enzyme, suggesting improved inhibitory potential. These computational predictions, when coupled with experimental validation, can significantly accelerate the discovery of more effective and safer NSAIDs.
References
- 1. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 2. A Novel Ibuprofen Derivative and Its Complexes: Physicochemical Characterization, DFT Modeling, Docking, In Vitro Anti-Inflammatory Studies, and DNA Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, Anti-Inflammatory Activity, DFT Modeling and Docking Study of New Ibuprofen Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Synthesis, characterization, docking studies and anti-inflammatory activity of new safe NSAIDs agent based on Ibuprofen phenylalanine derivatives [ejchem.journals.ekb.eg]
- 7. ijpsr.com [ijpsr.com]
- 8. sysrevpharm.org [sysrevpharm.org]
- 9. Bio-oriented synthesis of ibuprofen derivatives for enhancement efficacy in post-operative and chronic inflammatory pain models - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01385E [pubs.rsc.org]
Troubleshooting & Optimization
Optimizing reaction conditions for ibuprofen hydrazide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ibuprofen hydrazide.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of ibuprofen hydrazide?
The most common method for synthesizing ibuprofen hydrazide involves a two-step process:
-
Esterification: Ibuprofen is first converted to its corresponding ester, typically an ethyl or methyl ester. This is often achieved by reacting ibuprofen with an alcohol (like ethanol or methanol) in the presence of an acid catalyst, such as sulfuric acid.[1][2][3]
-
Hydrazinolysis: The ibuprofen ester is then reacted with hydrazine hydrate to form ibuprofen hydrazide.[1][4][5]
Q2: What are the typical reagents and solvents used in the synthesis?
-
Starting Material: Ibuprofen
-
Esterification:
-
Hydrazinolysis:
-
Workup & Purification:
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of both the esterification and hydrazinolysis steps.[4][6][7] By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material spot and the appearance of the product spot.
Q4: What is the expected yield and melting point of ibuprofen hydrazide?
Reported yields for ibuprofen hydrazide are generally high, often in the range of 86-93%.[1][4][6] The melting point is typically observed in the range of 73-78°C.[1][6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no yield of ibuprofen ester | - Incomplete reaction due to insufficient reflux time.- Catalyst (sulfuric acid) is inactive or used in insufficient quantity.- Presence of water in the reaction mixture. | - Increase the reflux time and monitor the reaction by TLC until the ibuprofen spot disappears.[1]- Use fresh, concentrated sulfuric acid.- Ensure all glassware is dry and use absolute ethanol. |
| Low or no yield of ibuprofen hydrazide | - Incomplete reaction due to insufficient reflux time.- Hydrazine hydrate has degraded.- The ibuprofen ester was not sufficiently pure. | - Extend the reflux time for the hydrazinolysis step.[1][6]- Use fresh hydrazine hydrate.- Purify the ibuprofen ester before proceeding to the hydrazinolysis step. |
| Oily product instead of solid precipitate | - Presence of unreacted starting materials or byproducts. | - Ensure the reaction has gone to completion using TLC.- Wash the crude product thoroughly with cold distilled water to remove impurities.[4]- Attempt to recrystallize the oily product from a suitable solvent like ethanol. |
| Difficulty in isolating the product | - Product is too soluble in the reaction mixture. | - Concentrate the reaction mixture by removing some of the solvent before adding ice-cold water to induce precipitation.[1][5] |
| Product has a low melting point or is impure | - Inadequate purification. | - Recrystallize the product from an appropriate solvent system.[6]- Wash the product multiple times with cold water to remove any residual hydrazine hydrate or other water-soluble impurities.[4] |
Quantitative Data Summary
| Parameter | Esterification of Ibuprofen | Hydrazinolysis of Ibuprofen Ester |
| Reactants | Ibuprofen, Absolute Ethanol, Sulfuric Acid | Ibuprofen Ethyl Ester, Hydrazine Hydrate |
| Solvent | Absolute Ethanol | Absolute Ethanol |
| Reaction Time | 8 - 10 hours[1] | 10 - 22 hours[1][6] |
| Temperature | Reflux (approx. 78°C)[6] | Reflux (approx. 78°C)[6] |
| Yield | ~91% (for ethyl ester)[1] | 86% - 93%[4][6] |
| Melting Point | N/A (product is an oil)[1] | 73 - 78°C[1][6] |
Experimental Protocols
Synthesis of Ibuprofen Ethyl Ester
-
In a round-bottomed flask, dissolve ibuprofen (0.01 mol, 2.06 g) in absolute ethanol (20 ml).
-
Carefully add concentrated sulfuric acid (0.5 ml) as a catalyst.
-
Reflux the mixture for 8 hours, monitoring the reaction progress using TLC.
-
After the reaction is complete, cool the mixture and neutralize it with a 10% sodium bicarbonate solution to a pH of 8.
-
Extract the product with dichloromethane (3 x 10 ml).
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain ibuprofen ethyl ester as a pale yellow oil.[1]
Synthesis of Ibuprofen Hydrazide
-
In a round-bottomed flask, dissolve the ibuprofen ethyl ester (0.02 mol) in absolute ethanol (30 ml).
-
Add hydrazine hydrate (99%, 0.1 ml).
-
Reflux the reaction mixture for 10 hours.
-
Concentrate the solution to about one-quarter of its initial volume.
-
Pour the concentrated solution into ice-cold water to precipitate the ibuprofen hydrazide.
-
Filter the white crystals, wash with cold water, and dry.[1]
Visualizations
Caption: Experimental workflow for the two-step synthesis of ibuprofen hydrazide.
Caption: Troubleshooting logic for low product yield in ibuprofen hydrazide synthesis.
References
- 1. sysrevpharm.org [sysrevpharm.org]
- 2. Bio-oriented synthesis of ibuprofen derivatives for enhancement efficacy in post-operative and chronic inflammatory pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. Bio-oriented synthesis of ibuprofen derivatives for enhancement efficacy in post-operative and chronic inflammatory pain models - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01385E [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. impactfactor.org [impactfactor.org]
- 7. Design, Synthesis, Anti-Inflammatory Activity, DFT Modeling and Docking Study of New Ibuprofen Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-(4-Isobutylphenyl)propanohydrazide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-isobutylphenyl)propanohydrazide, a hydrazide derivative of ibuprofen.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My yield of this compound is consistently low. What are the potential causes and how can I improve it?
A1: Low yield is a common issue that can stem from several factors throughout the synthesis process. Here's a breakdown of potential causes and solutions, depending on your chosen synthetic route:
Route 1: From Ibuprofen Ester
-
Incomplete Esterification: If the initial conversion of ibuprofen to its ester is not complete, the unreacted carboxylic acid will not react with hydrazine hydrate, thus lowering the overall yield.
-
Troubleshooting:
-
Reaction Time & Temperature: Ensure the esterification reaction (e.g., using methanol or ethanol with a catalytic amount of sulfuric acid) is refluxed for a sufficient duration (typically 7-12 hours)[1][2].
-
Water Removal: The presence of water can hinder esterification. Use anhydrous alcohols and consider techniques to remove water as it forms.
-
Catalyst: Ensure the acid catalyst (e.g., concentrated H₂SO₄) is fresh and added in the correct proportion[1].
-
-
-
Incomplete Hydrazinolysis: The reaction between the ibuprofen ester and hydrazine hydrate may not have gone to completion.
-
Troubleshooting:
-
Reaction Time & Temperature: Refluxing for an extended period (up to 24 hours) is sometimes necessary for complete conversion[2]. Microwave-assisted synthesis can significantly reduce the reaction time to as little as 40 minutes and may improve yield[3].
-
Excess Hydrazine Hydrate: Use a molar excess of hydrazine hydrate to drive the reaction to completion[2][4].
-
-
-
Product Loss During Workup: The product might be lost during the purification steps.
-
Troubleshooting:
-
Precipitation: After concentrating the reaction mixture, pouring it into crushed ice or cold water should precipitate the hydrazide as a white solid[1][2]. If precipitation is poor, try cooling the solution for a longer period or gently scratching the inside of the flask.
-
Washing: While washing the solid product, use cold distilled water to minimize dissolution and loss of the product[1].
-
-
Route 2: From Ibuprofen Acid Chloride
-
Incomplete Acid Chloride Formation: The conversion of ibuprofen to its acid chloride using reagents like thionyl chloride might be incomplete.
-
Troubleshooting:
-
Anhydrous Conditions: This reaction is highly sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous solvents.
-
Removal of Excess Reagent: Excess thionyl chloride should be removed under reduced pressure before proceeding to the next step to avoid side reactions[5].
-
-
-
Side Reactions: Acyl chlorides are highly reactive and can participate in side reactions if not handled correctly.
-
Troubleshooting:
-
Controlled Addition of Hydrazine: Add the hydrazine hydrate solution dropwise and with cooling to manage the exothermic reaction and prevent the formation of undesired byproducts[6].
-
-
Q2: How can I monitor the progress of my reaction to ensure it has gone to completion?
A2: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction progress.
-
Procedure:
-
Prepare a TLC chamber with a suitable solvent system. A common system for this reaction is a mixture of ethyl acetate and n-hexane (e.g., 3:7 v/v)[7].
-
On a TLC plate, spot the starting material (ibuprofen or ibuprofen ester), the reaction mixture, and a co-spot (a spot of starting material with the reaction mixture spotted on top).
-
Develop the plate and visualize the spots under a UV lamp.
-
The reaction is complete when the spot corresponding to the starting material has disappeared from the reaction mixture lane. The product, being more polar, will have a lower Rf value than the starting ester.
-
Q3: I am observing multiple spots on my TLC plate after the reaction. What are the possible side products?
A3: The formation of multiple products can be due to side reactions.
-
Potential Side Products:
-
From Esterification: Unreacted ibuprofen.
-
From Hydrazinolysis: Unreacted ibuprofen ester. The high reactivity of hydrazine can also lead to the formation of diacyl hydrazides, where two molecules of the ibuprofen derivative react with one molecule of hydrazine.
-
-
Troubleshooting:
-
Optimize Stoichiometry: Using an excess of hydrazine hydrate can help minimize the formation of diacyl hydrazides.
-
Purification: Most common side products can be removed through recrystallization from a suitable solvent like ethanol[2].
-
Q4: My final product is difficult to purify. What are the recommended purification methods?
A4: The most commonly reported and effective purification method for this compound is recrystallization.
-
Protocol:
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to promote crystallization.
-
Collect the purified crystals by filtration.
-
Wash the crystals with a small amount of cold ethanol or distilled water[1][2].
-
Dry the crystals thoroughly.
-
Data Presentation
Table 1: Comparison of Synthesis Methods for this compound
| Synthesis Route | Key Reagents | Solvent | Reaction Time | Reported Yield | Reference |
| Esterification followed by Hydrazinolysis (Conventional) | Ibuprofen, Methanol/Ethanol, H₂SO₄, Hydrazine Hydrate | Ethanol | 8-24 hours | ~86% | [1] |
| Esterification followed by Hydrazinolysis (Microwave) | Ibuprofen, Ethanol, H₂SO₄, Hydrazine Hydrate | Ethanol | ~40 minutes | Higher than conventional | [3] |
| Acid Chloride followed by Hydrazinolysis | Ibuprofen, Thionyl Chloride, Hydrazine Hydrate | Dry Benzene | ~4 hours | Not explicitly stated | [6] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Esterification and Hydrazinolysis (Conventional Method)
-
Step 1: Esterification of Ibuprofen
-
Dissolve ibuprofen (1 equivalent) in absolute ethanol or methanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid with stirring.
-
Reflux the mixture for 7-12 hours.
-
Monitor the reaction by TLC until the ibuprofen spot disappears.
-
After completion, cool the mixture and pour it into crushed ice. Neutralize with a 10% (w/v) sodium bicarbonate solution.
-
The ester will separate as an oily layer. Extract with a suitable organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude ibuprofen ester.
-
-
Step 2: Hydrazinolysis of Ibuprofen Ester
-
Dissolve the crude ibuprofen ester (1 equivalent) in absolute ethanol.
-
Add an excess of hydrazine hydrate (e.g., 10 equivalents) to the solution[2].
-
Reflux the mixture for 8-24 hours. Monitor the reaction by TLC.
-
After completion, concentrate the reaction mixture under reduced pressure.
-
Pour the concentrated solution into crushed ice or cold water to precipitate the product.
-
Filter the white solid, wash with cold distilled water, and dry.
-
Recrystallize from ethanol to obtain pure this compound. A yield of 86% has been reported for this method[1].
-
Protocol 2: Synthesis of this compound via Acid Chloride
-
Step 1: Formation of Ibuprofen Acid Chloride
-
In a round-bottom flask, add ibuprofen (1 equivalent) and an excess of thionyl chloride.
-
Reflux the mixture at 60-70°C for approximately 2-3 hours, or until the evolution of gas ceases[6].
-
Remove the excess thionyl chloride under reduced pressure. The resulting 2-(4-isobutylphenyl)propanoyl chloride can be used in the next step without further purification[5].
-
-
Step 2: Reaction with Hydrazine Hydrate
-
Dissolve the crude acid chloride in an anhydrous solvent such as dry benzene[6].
-
Cool the solution in an ice bath and add a solution of hydrazine hydrate (1 equivalent) in the same solvent dropwise with stirring.
-
After the addition is complete, reflux the mixture for about 4 hours[6].
-
Cool the reaction mixture, and remove the solvent under reduced pressure.
-
The resulting solid can be recrystallized from a suitable solvent to yield the pure product.
-
Mandatory Visualization
Caption: Synthetic routes to this compound.
Caption: Troubleshooting flowchart for low product yield.
References
- 1. Bio-oriented synthesis of ibuprofen derivatives for enhancement efficacy in post-operative and chronic inflammatory pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ibuprofen Synthesis | Synaptic | Central College [central.edu]
- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 4. researchgate.net [researchgate.net]
- 5. impactfactor.org [impactfactor.org]
- 6. impactfactor.org [impactfactor.org]
- 7. sysrevpharm.org [sysrevpharm.org]
Technical Support Center: Purification of Ibuprofen Hydrazide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of ibuprofen hydrazide.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying ibuprofen hydrazide?
A1: The most prevalent and straightforward method for purifying ibuprofen hydrazide is recrystallization or washing the crude product.[1][2][3][4] Often, the crude product is washed with cold distilled water to remove unreacted hydrazine hydrate and other water-soluble impurities.[1][3] Recrystallization from a suitable solvent, such as ethanol, can also be employed to obtain a purer product.[5]
Q2: How can I monitor the purity of my ibuprofen hydrazide sample?
A2: Thin Layer Chromatography (TLC) is a commonly used technique to monitor the progress of the reaction and assess the purity of the final product.[1][3][5] By comparing the TLC profile of your sample against the starting materials (ibuprofen ester and hydrazine hydrate), you can determine the presence of impurities. The appearance of a single spot corresponding to ibuprofen hydrazide indicates a relatively pure product.
Q3: What are the expected yield and melting point for pure ibuprofen hydrazide?
A3: The reported yields for ibuprofen hydrazide are generally high, often in the range of 86% to 93%.[1][2][5] The melting point is a key indicator of purity and is typically observed in the range of 73-78°C[2][5] or 108–110 °C.[1] Variations in the melting point can be attributed to different experimental conditions and the purity of the sample.
Troubleshooting Guide
Problem 1: Low Yield of Ibuprofen Hydrazide
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Ensure the reaction has gone to completion by monitoring with TLC.[1][3] - If the reaction is incomplete, consider extending the reflux time. Reaction times in the literature vary from 5 to 22 hours.[2][3][4][5] |
| Loss of Product During Washing/Filtration | - Use ice-cold water for washing to minimize the solubility of the product.[2][3][4] - Ensure the filter paper is appropriate for the particle size to prevent loss of fine crystals. |
| Suboptimal Reaction Conditions | - Verify the molar ratio of reactants. An excess of hydrazine hydrate is typically used.[4] - Ensure the solvent (commonly absolute ethanol) is of appropriate quality and volume.[2][3] |
Problem 2: Product Fails to Precipitate or Crystallize
| Possible Cause | Troubleshooting Steps |
| Product is too Soluble in the Reaction Mixture | - Concentrate the reaction mixture by evaporating a portion of the solvent under reduced pressure.[2][4] - Add ice-cold water to the concentrated mixture to induce precipitation.[2][4] |
| Supersaturation | - Try scratching the inside of the flask with a glass rod to induce nucleation. - Seed the solution with a small crystal of pure ibuprofen hydrazide, if available. |
| Incorrect pH | - While not commonly reported for this synthesis, adjusting the pH of the solution might influence precipitation in some cases. This should be approached with caution as it could affect product stability. |
Problem 3: Presence of Impurities in the Final Product
| Possible Cause | Troubleshooting Steps |
| Unreacted Starting Materials (Ibuprofen Ester, Hydrazine Hydrate) | - Washing: Thoroughly wash the crude product with cold distilled water to remove residual hydrazine hydrate.[1][3] - Recrystallization: Recrystallize the product from a suitable solvent like ethanol to remove unreacted ibuprofen ester and other organic impurities.[5] |
| Side Products | - Chromatography: If simple washing and recrystallization are ineffective, column chromatography on silica gel can be employed for further purification.[6][7] The choice of eluent will depend on the polarity of the impurities. |
| Hydrolysis of Hydrazide | - During workup, avoid prolonged exposure to acidic or basic conditions that could lead to the hydrolysis of the hydrazide back to the corresponding carboxylic acid (ibuprofen).[8] |
Quantitative Data Summary
The following table summarizes key quantitative data from various reported syntheses and purifications of ibuprofen hydrazide.
| Parameter | Value | Reference |
| Yield | 86% | [1] |
| 89% | [2] | |
| 93% | [5] | |
| Melting Point (°C) | 108–110 | [1] |
| 73-74 | [2] | |
| 75-78 | [5] | |
| Reaction Time (hours) | 5 | [3] |
| 10 | [2] | |
| 12 | [4] | |
| 22 | [5] | |
| Reaction Solvent | Ethanol | [1][2][3][4][5] |
Experimental Protocols
Protocol 1: Purification by Washing
This protocol is adapted from several literature sources and represents a general procedure for purifying ibuprofen hydrazide by washing.[1][2][3][4]
-
Reaction Quenching: After the reaction is deemed complete by TLC, cool the reaction mixture to room temperature.
-
Precipitation: Pour the cooled reaction mixture into a beaker containing ice-cold water. A white solid precipitate of ibuprofen hydrazide should form.
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid on the filter paper multiple times with cold distilled water to remove any unreacted hydrazine hydrate and other water-soluble impurities.
-
Drying: Dry the purified white solid product, for instance, in a desiccator or a vacuum oven at a low temperature.
Protocol 2: Purification by Recrystallization
This protocol outlines a general procedure for recrystallization.[5]
-
Dissolution: Dissolve the crude, dried ibuprofen hydrazide in a minimum amount of a suitable hot solvent (e.g., ethanol).
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Crystals of pure ibuprofen hydrazide should form. For better recovery, the flask can be placed in an ice bath after it has reached room temperature.
-
Filtration: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals.
Visualizations
Experimental Workflow for Ibuprofen Hydrazide Synthesis and Purification
Caption: A flowchart illustrating the general experimental workflow for the synthesis and purification of ibuprofen hydrazide.
Troubleshooting Logic for Low Product Yield
Caption: A decision-making diagram for troubleshooting low yields in ibuprofen hydrazide purification.
References
- 1. Bio-oriented synthesis of ibuprofen derivatives for enhancement efficacy in post-operative and chronic inflammatory pain models - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01385E [pubs.rsc.org]
- 2. sysrevpharm.org [sysrevpharm.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. impactfactor.org [impactfactor.org]
- 6. Design, Synthesis, Anti-Inflammatory Activity, DFT Modeling and Docking Study of New Ibuprofen Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. media.neliti.com [media.neliti.com]
Technical Support Center: Recrystallization of 2-(4-Isobutylphenyl)propanohydrazide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the recrystallization of 2-(4-isobutylphenyl)propanohydrazide, a key intermediate in the synthesis of various pharmaceutical compounds. This guide is intended for researchers, scientists, and drug development professionals to address specific issues encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for the recrystallization of this compound?
Based on available literature, ethanol is the most commonly used and recommended solvent for the recrystallization of this compound. It has been shown to yield a purified crystalline product.[1][2]
Q2: What is the expected appearance and melting point of the recrystallized product?
Recrystallized this compound is typically a white solid. The reported melting point is in the range of 108–110 °C.
Q3: What kind of yield can I expect from the recrystallization process?
Reported yields for the synthesis and subsequent purification of this compound and its derivatives are generally high, with one source citing a yield of 86% for the purified product. However, the final yield will depend on the purity of the starting material and the careful execution of the recrystallization procedure.
Experimental Protocol: Recrystallization from Ethanol
This protocol outlines a general procedure for the recrystallization of this compound from ethanol. The optimal volumes and temperatures may need to be adjusted based on the initial purity and scale of the experiment.
Materials:
-
Crude this compound
-
Absolute Ethanol
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser (optional, for larger volumes)
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of absolute ethanol to just cover the solid.
-
Heating: Gently heat the mixture while stirring to dissolve the solid. Add small portions of hot ethanol until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent necessary to achieve a saturated solution.
-
Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration to remove them. This should be done quickly to prevent premature crystallization.
-
Cooling: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Crystallization: As the solution cools, crystals of this compound will begin to form. To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.
Quantitative Data
| Parameter | Value | Reference |
| Melting Point | 108–110 °C | |
| Typical Yield | ~86% | |
| Solubility in Ethanol | Data not available. It is recommended to perform a solubility test to determine the optimal solvent volume. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | - Too much solvent was used. - The solution is supersaturated. | - Boil off some of the solvent to concentrate the solution and allow it to cool again. - Scratch the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal of the pure compound. |
| Oiling out (product separates as a liquid). | - The boiling point of the solvent is higher than the melting point of the compound. - The cooling rate is too fast. - High concentration of impurities. | - Reheat the solution and add a small amount of additional solvent. - Allow the solution to cool more slowly. - Consider a pre-purification step if the starting material is highly impure. |
| Low yield of crystals. | - Too much solvent was used, leaving a significant amount of product in the mother liquor. - Premature crystallization during hot filtration. - Incomplete crystallization. | - Concentrate the mother liquor and cool to obtain a second crop of crystals. - Ensure the filtration apparatus is pre-heated before hot filtration. - Allow more time for crystallization, including cooling in an ice bath. |
| Colored crystals. | - Colored impurities are present in the starting material. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use with caution as it can also adsorb the desired product. |
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
References
Technical Support Center: 2-(4-Isobutylphenyl)propanohydrazide
Welcome to the technical support center for 2-(4-isobutylphenyl)propanohydrazide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this compound, with a specific focus on its stability in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its relationship to Ibuprofen?
A1: this compound is a chemical compound that is a hydrazide derivative of the well-known non-steroidal anti-inflammatory drug (NSAID), Ibuprofen.[1][2][3] Ibuprofen's chemical name is 2-(4-isobutylphenyl)propanoic acid. The carboxylic acid group of Ibuprofen is replaced by a hydrazide group (-CONHNH2) to form this compound. This modification can alter the compound's physicochemical properties and biological activity.
Q2: What are the primary factors that can affect the stability of this compound in solution?
A2: The stability of this compound in solution can be influenced by several factors, including:
-
pH: The compound may be susceptible to hydrolysis under acidic or basic conditions, potentially reverting to ibuprofen and hydrazine.
-
Temperature: Elevated temperatures can accelerate degradation reactions.
-
Light: Exposure to UV or visible light can cause photodegradation.
-
Oxidizing agents: The presence of oxidizing agents may lead to the formation of degradation products.
-
Solvent: The choice of solvent can impact the solubility and stability of the compound.
Q3: How can I assess the stability of this compound in my experimental setup?
A3: A systematic approach to assessing stability involves conducting forced degradation studies.[4][5][6][7] This involves subjecting a solution of the compound to various stress conditions (acid, base, heat, light, oxidation) and monitoring the degradation of the parent compound and the formation of any degradation products over time.[5][7] High-performance liquid chromatography (HPLC) is a common analytical technique for this purpose.[8][9][10][11]
Troubleshooting Guides
Issue 1: Rapid loss of parent compound peak in HPLC analysis.
-
Possible Cause: The compound may be unstable under the current storage or experimental conditions.
-
Troubleshooting Steps:
-
Review Storage Conditions: Ensure the compound is stored as a solid at the recommended temperature and protected from light and moisture.
-
Check Solution pH: If using a buffered solution, verify the pH. The hydrazide moiety may be susceptible to rapid hydrolysis at acidic or basic pH.
-
Evaluate Solvent: Consider the possibility of solvent-mediated degradation. If possible, test the stability in an alternative solvent.
-
Temperature Control: Ensure that solutions are not exposed to high temperatures during preparation or analysis.
-
Perform a quick forced degradation test: Expose the solution to mild stress conditions (e.g., 40°C for a few hours) to confirm its lability.
-
Issue 2: Appearance of multiple unknown peaks in the chromatogram.
-
Possible Cause: These new peaks likely represent degradation products.
-
Troubleshooting Steps:
-
Characterize Degradation Products: If possible, use techniques like mass spectrometry (MS) coupled with HPLC (LC-MS) to identify the mass of the degradation products. This can provide clues about the degradation pathway.
-
Systematic Degradation Studies: Conduct forced degradation studies under specific conditions (acid, base, oxidative, thermal, photolytic) to determine which stressor is responsible for the formation of which degradation product.[5][7]
-
Optimize Chromatographic Method: Adjust the HPLC method (e.g., gradient, mobile phase composition) to achieve better separation of the parent peak from the degradation product peaks.
-
Issue 3: Inconsistent results between experimental replicates.
-
Possible Cause: This could be due to variability in sample preparation, handling, or the stability of the compound in the analytical workflow.
-
Troubleshooting Steps:
-
Standardize Sample Preparation: Ensure a consistent and reproducible procedure for preparing solutions. Pay close attention to factors like sonication time, temperature, and pH.
-
Minimize Time to Analysis: Analyze samples as quickly as possible after preparation to minimize potential degradation.
-
Use an Internal Standard: Incorporating an internal standard in the analytical method can help to correct for variations in injection volume and sample preparation.
-
Check Autosampler Conditions: If using an autosampler, ensure that the temperature is controlled to prevent degradation of samples waiting for injection.
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies to assess the stability of this compound.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 N HCl. Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 N NaOH. Incubate at a specific temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Mix an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3% H2O2). Keep at room temperature for a defined period.
-
Thermal Degradation: Keep an aliquot of the stock solution in a temperature-controlled oven (e.g., 80°C) for a defined period.
-
Photolytic Degradation: Expose an aliquot of the stock solution to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for a defined period.[12] A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
At each time point, withdraw a sample from each stress condition, neutralize if necessary (for acid and base hydrolysis samples), and dilute to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
4. Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point for each stress condition.
-
Determine the rate of degradation and identify the major degradation products.
Table 1: Example Data Summary for Forced Degradation Study
| Stress Condition | Time (hours) | % Parent Compound Remaining |
| 0.1 N HCl (60°C) | 2 | 85.2 |
| 4 | 71.5 | |
| 8 | 52.1 | |
| 24 | 15.8 | |
| 0.1 N NaOH (60°C) | 2 | 90.7 |
| 4 | 82.3 | |
| 8 | 68.9 | |
| 24 | 35.4 | |
| 3% H2O2 (RT) | 2 | 98.1 |
| 4 | 95.6 | |
| 8 | 90.2 | |
| 24 | 78.5 | |
| Heat (80°C) | 2 | 99.5 |
| 4 | 98.7 | |
| 8 | 97.1 | |
| 24 | 92.3 | |
| Photolysis (UV 254nm) | 2 | 92.4 |
| 4 | 85.1 | |
| 8 | 72.8 | |
| 24 | 45.6 |
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Potential degradation pathways.
References
- 1. Synthesis and evaluation of anti-inflammatory, analgesic, ulcerogenic and lipid peroxidation properties of new 2-(4-isobutylphenyl)propanoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-(4-Isobutylphenyl)-N′-[(3Z)-2-oxoindolin-3-ylidene]propanohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(4-Isobutylphenyl)-N′-[1-(4-nitrophenyl)ethylidene]propanohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmtech.com [pharmtech.com]
- 5. medcraveonline.com [medcraveonline.com]
- 6. asianjpr.com [asianjpr.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determination of 2-(4-isobutylphenyl)propionic acid in bulk drug and compressed tablets by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Preventing side reactions in ibuprofen derivatization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and troubleshooting side reactions during the derivatization of ibuprofen.
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization methods for ibuprofen?
A1: The most common derivatization methods for ibuprofen target its carboxylic acid group and include esterification and amide bond formation. These modifications are often employed to synthesize prodrugs with improved properties, such as reduced gastrointestinal side effects.
Q2: Why is derivatization of ibuprofen's carboxylic acid group often necessary?
A2: The free carboxylic acid group of ibuprofen is associated with gastrointestinal irritation. Masking this group through derivatization into an ester or an amide can reduce this side effect. Additionally, derivatization is used to prepare analytical standards or to modify the pharmacokinetic properties of the drug.
Q3: What are common coupling agents used for ibuprofen derivatization?
A3: Carbodiimides are frequently used coupling agents for both esterification and amide synthesis. The most common examples are N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Q4: What is the primary side reaction when using DCC for esterification or amidation?
A4: A primary side reaction when using DCC is the formation of an N-acylurea byproduct. This occurs through an intramolecular rearrangement of the O-acylisourea intermediate. The N-acylurea is often difficult to remove from the desired product.
Q5: How can the formation of N-acylurea be minimized?
A5: The addition of a catalytic amount of 4-Dimethylaminopyridine (DMAP) is a common strategy to minimize N-acylurea formation during esterification. DMAP acts as an acyl transfer agent, forming a reactive intermediate that is more readily attacked by the alcohol than it is to rearrange to the N-acylurea.
Q6: Are there any common side reactions when using EDC for amide synthesis?
A6: While EDC is more water-soluble, making byproduct removal easier, side reactions can still occur. Similar to DCC, N-acylurea formation is a possibility, although the resulting urea is typically easier to remove. To improve efficiency and reduce side reactions, EDC is often used in combination with N-hydroxysuccinimide (NHS) to form a more stable active ester intermediate.
Q7: Can side reactions occur with other components in a formulation?
A7: Yes, ibuprofen can react with excipients in a formulation, which can be considered a type of side reaction. For example, in soft gelatin capsules, ibuprofen has been shown to form esters with polyethylene glycol (PEG) and sorbitol, which are used as plasticizers and fill materials.
Troubleshooting Guides
Issue 1: Low Yield of Desired Ibuprofen Ester and Presence of a Major Byproduct in DCC-mediated Esterification
Possible Cause: Formation of N-acylurea byproduct due to slow reaction with the alcohol and intramolecular rearrangement of the O-acylisourea intermediate.
Troubleshooting Steps:
-
Addition of DMAP: Introduce a catalytic amount (1-5 mol%) of 4-Dimethylaminopyridine (DMAP) to the reaction mixture. DMAP accelerates the desired esterification reaction, outcompeting the N-acylurea formation.
-
Solvent Choice: Use an aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) to ensure all reactants are well-dissolved.
-
Temperature Control: Maintain the reaction at a low temperature (e.g., 0 °C) initially when adding the DCC to control the reaction rate and minimize side reactions. The reaction can then be allowed to slowly warm to room temperature.
-
Order of Reagent Addition: Dissolve ibuprofen and the alcohol in the solvent first, then add DMAP, followed by the slow, portion-wise addition of DCC.
Issue 2: Difficulty in Removing Dicyclohexylurea (DCU) Byproduct After Esterification
Possible Cause: DCU, the byproduct of DCC, is a white solid that can sometimes be challenging to completely remove by filtration due to its fine particle size or partial solubility in some solvent systems.
Troubleshooting Steps:
-
Filtration: After the reaction is complete, cool the reaction mixture in an ice bath to further decrease the solubility of DCU before filtration. Use a fine-porosity filter paper or a Celite pad to aid in the removal of fine DCU particles.
-
Solvent Precipitation: If the desired product is soluble in a non-polar solvent like hexane, while DCU is not, precipitation can be an effective purification method. After the reaction, remove the reaction solvent and redissolve the crude product in a minimal amount of a polar solvent in which DCU is insoluble, then filter. Alternatively, add a non-polar solvent to the reaction mixture to precipitate the DCU.
-
Chromatography: If filtration is insufficient, column chromatography is an effective method for removing residual DCU.
Issue 3: Low Yield in Amide Synthesis Using EDC
Possible Cause: Hydrolysis of the active ester intermediate by water present in the reaction medium, or inefficient coupling.
Troubleshooting Steps:
-
Use of NHS: Add N-hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt) to the reaction. These reagents react with the EDC-activated ibuprofen to form a more stable active ester intermediate that is less susceptible to hydrolysis and reacts more efficiently with the amine.
-
Anhydrous Conditions: Ensure that the solvent and reagents are dry. Use of anhydrous solvents and drying agents can improve yields.
-
pH Control: Maintain the reaction pH between 4.5 and 7. For amines that are protonated, a mild base may be needed to deprotonate the amine and facilitate the reaction.
Data Presentation
Table 1: Common Coupling Agents and Additives in Ibuprofen Derivatization
| Coupling Agent/Additive | Primary Use | Common Byproduct | Byproduct Removal |
| DCC | Esterification, Amidation | Dicyclohexylurea (DCU) | Filtration |
| EDC | Esterification, Amidation | Water-soluble urea | Aqueous workup |
| DMAP | Catalyst for Esterification | - | Aqueous workup |
| NHS/HOBt | Additive for Amidation | - | Aqueous workup |
Experimental Protocols
Protocol 1: Esterification of Ibuprofen using DCC and DMAP
-
Dissolution: In a round-bottom flask, dissolve ibuprofen (1 equivalent) and the desired alcohol (1.2 equivalents) in anhydrous Dichloromethane (DCM).
-
Catalyst Addition: Add 4-Dimethylaminopyridine (DMAP) (0.1 equivalents) to the solution and stir until it dissolves.
-
Cooling: Cool the flask in an ice bath to 0 °C.
-
DCC Addition: Slowly add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) portion-wise to the stirred solution over 15-20 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring overnight.
-
Byproduct Removal: After the reaction is complete, cool the mixture again to 0 °C to precipitate the dicyclohexylurea (DCU) byproduct.
-
Filtration: Filter the mixture through a Celite pad to remove the DCU precipitate. Wash the filter cake with cold DCM.
-
Workup: Wash the filtrate sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude ester by column chromatography on silica gel.
Protocol 2: Amide Synthesis of Ibuprofen using EDC and NHS
-
Activation: In a round-bottom flask, dissolve ibuprofen (1 equivalent) and N-hydroxysuccinimide (NHS) (1.1 equivalents) in anhydrous DCM.
-
EDC Addition: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) to the solution and stir at room temperature for 1 hour to form the NHS-ester.
-
Amine Addition: In a separate flask, dissolve the desired amine (1 equivalent) in DCM. Add the amine solution to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature overnight.
-
Workup: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude amide by column chromatography on silica gel.
Mandatory Visualizations
Caption: Experimental workflow for the esterification of ibuprofen using DCC/DMAP.
Caption: Competing reaction pathways in DCC-mediated esterification of ibuprofen.
Technical Support Center: 2-(4-Isobutylphenyl)propanohydrazide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-(4-Isobutylphenyl)propanohydrazide.
Troubleshooting Guide
Issue: The compound is not dissolving in my chosen solvent.
-
Question: I am having difficulty dissolving this compound in an aqueous buffer. What should I do?
-
Answer: this compound is expected to have low aqueous solubility. It is structurally related to ibuprofen, which is known to be substantially insoluble in water[1]. For aqueous solutions, it is recommended to first dissolve the compound in a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or ethanol and then add it to the aqueous buffer. Be mindful of the final concentration of the organic solvent in your experiment, as it may affect biological assays.
-
Question: I am trying to dissolve the compound in ethanol at room temperature, but it is dissolving very slowly or not at all. What are my options?
-
Answer: While this compound is soluble in ethanol, warming the mixture can significantly improve the dissolution rate and solubility. Synthesis procedures for this compound often involve recrystallization from hot ethanol, indicating higher solubility at elevated temperatures[2]. Try gently warming the solution in a water bath. Additionally, sonication can help to break up solid particles and accelerate dissolution.
-
Question: Can I use other organic solvents?
-
Answer: Yes, based on the properties of structurally similar molecules, solvents such as methanol and chloroform could also be suitable for dissolving this compound. A related compound, 2-(4-isobutylphenyl)propionaldehyde, shows slight solubility in both methanol and chloroform. However, the compatibility of these solvents with your experimental setup must be considered.
Issue: I am concerned about the stability of the compound in my solution.
-
Question: How stable is this compound in aqueous solutions?
-
Answer: Hydrazide compounds can be susceptible to hydrolysis in aqueous solutions, particularly under acidic conditions[1][3]. The stability of hydrazides generally increases as the pH approaches neutrality[1][3]. For experiments requiring prolonged incubation in aqueous media, it is advisable to prepare fresh solutions and consider the pH of your buffer system.
-
Question: Will the compound degrade if I heat it to aid dissolution?
-
Answer: While gentle warming is a common practice, prolonged exposure to high temperatures should be avoided to prevent potential degradation. Monitor the solution for any color changes, which might indicate decomposition. It is best to use the lowest temperature necessary to achieve dissolution.
Frequently Asked Questions (FAQs)
1. What are the basic physicochemical properties of this compound?
-
Answer: Key physicochemical properties are summarized in the table below.
2. What is the recommended solvent for preparing a stock solution?
-
Answer: Dimethyl sulfoxide (DMSO) is a common choice for creating stock solutions of poorly water-soluble compounds for biological assays. Ethanol is also a viable option, particularly if DMSO is incompatible with the experimental system.
3. What are the known biological activities of this compound?
-
Answer: this compound and its derivatives have been investigated for their anti-inflammatory, analgesic, and ulcerogenic properties[4]. Some derivatives have also been synthesized and evaluated as urease inhibitors[5].
4. How should I store the solid compound and its solutions?
-
Answer: The solid compound should be stored in a tightly sealed container in a cool, dry place. Stock solutions in organic solvents like DMSO or ethanol should be stored at -20°C or -80°C to minimize solvent evaporation and degradation. It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Data Presentation
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 127222-69-9 | [6] |
| Molecular Formula | C13H20N2O | [6] |
| Molecular Weight | 220.31 g/mol | [6] |
| Appearance | White solid | [2] |
| Melting Point | 76°C |
Qualitative Solubility Profile
| Solvent | Solubility | Notes |
| Water | Poor | Structurally similar to ibuprofen, which has low water solubility. Synthesis protocols use precipitation in water. |
| Ethanol | Soluble | Used as a solvent for synthesis and recrystallization, especially when heated. |
| Methanol | Likely Soluble | A related aldehyde is slightly soluble in methanol. |
| DMSO | Likely Soluble | A common solvent for poorly water-soluble compounds used in biological assays. |
| Chloroform | Likely Soluble | A related aldehyde is slightly soluble in chloroform. |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
-
Weighing the Compound: Accurately weigh out 2.203 mg of this compound using an analytical balance.
-
Adding Solvent: Add the weighed compound to a sterile microcentrifuge tube or vial. Add 1 mL of high-purity DMSO.
-
Dissolution: Vortex the solution until the compound is completely dissolved. If necessary, gently warm the tube in a 37°C water bath for a few minutes to aid dissolution. Sonication can also be used.
-
Storage: Store the 10 mM stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
-
Working Solution: For experiments, thaw an aliquot and dilute it to the final desired concentration in your cell culture medium or buffer. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced artifacts.
Mandatory Visualization
Caption: Biological pathways targeted by this compound and its derivatives.
References
- 1. Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and evaluation of anti-inflammatory, analgesic, ulcerogenic and lipid peroxidation properties of new 2-(4-isobutylphenyl)propanoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, enzyme inhibitory kinetics, and computational studies of novel 1-(2-(4-isobutylphenyl) propanoyl)-3-arylthioureas as Jack bean urease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. osti.gov [osti.gov]
Technical Support Center: Scaling Up the Synthesis of Ibuprofen Hydrazide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the synthesis of ibuprofen hydrazide.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scale-up of ibuprofen hydrazide synthesis, presented in a question-and-answer format.
| Issue ID | Question | Possible Causes | Suggested Solutions |
| IH-T01 | Low Yield of Ibuprofen Hydrazide: The isolated yield of ibuprofen hydrazide is significantly lower than expected from lab-scale experiments. | 1. Incomplete Reaction: The hydrazinolysis of the ibuprofen ester may not have gone to completion. On a larger scale, mixing may be less efficient, leading to localized areas of low reactant concentration. 2. Side Reactions: Formation of byproducts such as N,N'-diacylhydrazines due to the reaction of two molecules of the ester with one molecule of hydrazine. This is more likely if there are localized "hot spots" or poor mixing. 3. Product Loss During Work-up: Ibuprofen hydrazide has some solubility in water, and significant amounts can be lost during aqueous washes, especially if large volumes of water are used. Precipitation may also be incomplete if the solution is not sufficiently cooled or if the concentration of the product is too low. | 1. Optimize Reaction Conditions: Increase the molar excess of hydrazine hydrate (e.g., from 5 equivalents to 10-20 equivalents). Extend the reaction time and ensure consistent, vigorous agitation to improve mass transfer. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting ester is no longer detectable. 2. Control Reagent Addition: For larger batches, consider the controlled addition of the ibuprofen ester to the heated solution of hydrazine hydrate. This can help to maintain a constant excess of hydrazine and minimize the formation of the diacyl byproduct. 3. Refine Work-up and Isolation: Minimize the volume of cold water used for precipitation. Ensure the precipitation mixture is thoroughly chilled (e.g., to 0-5 °C) for an adequate amount of time to maximize crystal formation. Consider the use of an anti-solvent to further decrease the product's solubility. |
| IH-T02 | Product Purity Issues: The isolated ibuprofen hydrazide is contaminated with unreacted starting material (ibuprofen ester) or other impurities. | 1. Incomplete Reaction: As in IH-T01, the reaction may not have reached completion. 2. Ineffective Purification: Simple precipitation and washing may not be sufficient to remove all impurities, especially if they have similar solubilities to the product. | 1. Ensure Complete Reaction: Use TLC or HPLC to confirm the absence of starting material before proceeding with the work-up. 2. Implement Recrystallization: Recrystallize the crude product from a suitable solvent system, such as ethanol or an ethanol/water mixture. This is a highly effective method for removing impurities.[1] 3. Column Chromatography: For very high purity requirements, column chromatography can be employed, although this may be less practical for very large-scale production. |
| IH-T03 | Reaction Exotherm and Control: The reaction temperature becomes difficult to control during the addition of reagents or during the reflux period, leading to safety concerns. | 1. Exothermic Nature of Hydrazinolysis: The reaction between an ester and hydrazine hydrate is exothermic. On a larger scale, the surface area-to-volume ratio of the reactor decreases, making heat dissipation less efficient.[2][3] 2. Rapid Addition of Reagents: Adding the ibuprofen ester too quickly to the hydrazine hydrate solution can lead to a rapid release of heat that overwhelms the cooling capacity of the reactor. | 1. Controlled Addition: Add the ibuprofen ester to the hydrazine hydrate solution in portions or via a controlled-rate addition funnel.[3] 2. Adequate Cooling: Ensure the reactor is equipped with an efficient cooling system (e.g., a cooling jacket with a circulating coolant). 3. Monitoring: Continuously monitor the internal temperature of the reaction mixture. 4. Solvent Choice: The use of a solvent with a suitable boiling point can help to dissipate heat through reflux. |
| IH-T04 | Formation of a Sticky or Oily Product: Instead of a crystalline solid, the product separates as a sticky mass or an oil upon addition of water. | 1. Presence of Impurities: Impurities can sometimes inhibit crystallization, leading to the formation of an oil. 2. Supersaturation Issues: The solution may be too supersaturated, leading to rapid, uncontrolled precipitation or oiling out. | 1. Purify Starting Materials: Ensure the ibuprofen ester is of high purity before use. 2. Controlled Precipitation: Add the reaction mixture to cold water slowly with vigorous stirring. Seeding the precipitation mixture with a small amount of pure ibuprofen hydrazide crystals can promote proper crystal formation. 3. Solvent System Adjustment: Experiment with different solvent/anti-solvent systems for precipitation. |
Frequently Asked Questions (FAQs)
1. What is the typical two-step process for synthesizing ibuprofen hydrazide on a larger scale?
The most common method involves:
-
Step 1: Esterification of Ibuprofen: Ibuprofen is reacted with an alcohol (commonly ethanol or methanol) in the presence of an acid catalyst (like sulfuric acid) to form the corresponding ibuprofen ester.[1][4]
-
Step 2: Hydrazinolysis of the Ibuprofen Ester: The isolated ibuprofen ester is then reacted with hydrazine hydrate in a suitable solvent, typically ethanol, under reflux to yield ibuprofen hydrazide.[1][4][5]
2. What are the key safety precautions to consider when working with hydrazine hydrate on a large scale?
Hydrazine hydrate is toxic and corrosive.[6][7][8] Key safety measures include:
-
Working in a well-ventilated area, such as a fume hood or a dedicated production bay with appropriate ventilation.[6]
-
Using personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6]
-
Having an emergency shower and eyewash station readily accessible.
-
Avoiding contact with strong oxidizing agents, as the reaction can be violent.[7]
-
Having a spill kit available and a clear procedure for handling spills.
3. How can I monitor the progress of the hydrazinolysis reaction?
The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC).[4][9] A suitable mobile phase would be a mixture of ethyl acetate and n-hexane. The disappearance of the ibuprofen ester spot and the appearance of the ibuprofen hydrazide spot indicate the progression of the reaction. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.
4. What is a suitable solvent for the recrystallization of ibuprofen hydrazide?
Ethanol or a mixture of ethanol and water are commonly used and effective solvents for the recrystallization of ibuprofen hydrazide.[10] The crude product is dissolved in a minimum amount of the hot solvent, and then allowed to cool slowly to form pure crystals.
Data Presentation
Table 1: Comparison of Reported Yields for Ibuprofen Hydrazide Synthesis
| Method | Starting Material | Solvent | Reaction Time | Reported Yield (%) | Reference |
| Conventional Heating | Ibuprofen Ethyl Ester | Ethanol | 10 hours | 89 | [1] |
| Conventional Heating | Ibuprofen Ethyl Ester | Ethanol | 12 hours | Not specified, but successful | [5] |
| Conventional Heating | Ibuprofen Methyl Ester | Hydrazine Hydrate (neat) | Overnight | 95.4 | [11] |
| Microwave Irradiation | Ibuprofen Ester | Ethanol | Not specified | High | [4] |
Experimental Protocols
Detailed Methodology for Scaled-Up Synthesis of Ibuprofen Hydrazide
This protocol is designed for a larger laboratory or pilot plant scale. All operations should be conducted in a well-ventilated area with appropriate safety precautions.
Step 1: Esterification of Ibuprofen (to produce Ibuprofen Ethyl Ester)
-
Reactor Setup: Equip a suitable glass-lined reactor with a mechanical stirrer, a reflux condenser, a temperature probe, and an addition funnel.
-
Charging Reagents: Charge the reactor with ibuprofen (1.0 kg, 4.85 mol) and absolute ethanol (5.0 L).
-
Catalyst Addition: With stirring, slowly add concentrated sulfuric acid (100 mL) to the mixture through the addition funnel. The addition should be controlled to manage the initial exotherm.
-
Reaction: Heat the mixture to reflux (approximately 78-80 °C) and maintain reflux for 8-12 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC until the ibuprofen spot is no longer visible.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully add a saturated solution of sodium bicarbonate to neutralize the sulfuric acid until the pH is neutral (pH ~7). Be cautious as this will generate carbon dioxide gas.
-
Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate, 3 x 2 L).
-
Combine the organic layers and wash with brine (1 x 2 L).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ibuprofen ethyl ester as an oil. The product can be used in the next step without further purification if it is of sufficient purity.
-
Step 2: Hydrazinolysis of Ibuprofen Ethyl Ester
-
Reactor Setup: Use the same reactor setup as in Step 1.
-
Charging Reagents: Charge the reactor with hydrazine hydrate (99%, ~10-20 molar equivalents) and ethanol (5.0 L).
-
Heating: Heat the hydrazine hydrate solution to a gentle reflux.
-
Addition of Ester: Slowly add the ibuprofen ethyl ester from Step 1 to the refluxing hydrazine hydrate solution over a period of 1-2 hours using an addition funnel. This controlled addition is crucial for managing the reaction exotherm.[3]
-
Reaction: After the addition is complete, continue to heat the mixture at reflux for 10-12 hours.
-
Reaction Monitoring: Monitor the reaction by TLC until the ester spot has completely disappeared.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Reduce the volume of the solvent by approximately half using a rotary evaporator.
-
Slowly pour the concentrated reaction mixture into a larger vessel containing ice-cold water (20 L) with vigorous stirring.
-
A white solid precipitate of ibuprofen hydrazide will form.
-
Continue stirring in the ice bath for at least one hour to ensure complete precipitation.
-
Collect the solid product by filtration.
-
Wash the filter cake with cold water.
-
Dry the product in a vacuum oven at a temperature not exceeding 50 °C.
-
Purification (Recrystallization)
-
Transfer the crude, dry ibuprofen hydrazide to a clean reactor.
-
Add a minimum amount of hot ethanol to dissolve the solid completely.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the pure crystals by filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the purified ibuprofen hydrazide under vacuum.
Mandatory Visualization
References
- 1. sysrevpharm.org [sysrevpharm.org]
- 2. amarequip.com [amarequip.com]
- 3. Safe Automated Dosing with Exothermic Reactions - Case Study [pharma-iq.com]
- 4. Bio-oriented synthesis of ibuprofen derivatives for enhancement efficacy in post-operative and chronic inflammatory pain models - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01385E [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Hydrazine Hydrate: Key Insights, Common Issues - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 7. lanxess.com [lanxess.com]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. impactfactor.org [impactfactor.org]
- 10. Design, Synthesis, Anti-Inflammatory Activity, DFT Modeling and Docking Study of New Ibuprofen Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. media.neliti.com [media.neliti.com]
Technical Support Center: Purity Assessment of Ibuprofen Derivatives
Welcome to the technical support center for analytical methods used in the purity assessment of ibuprofen and its derivatives. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for assessing the purity of ibuprofen and its derivatives?
A1: The most common analytical techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Visible Spectroscopy.[1][2][3] HPLC is widely used for separating and quantifying ibuprofen from its impurities and degradation products.[4][5][6][7] GC is often employed for the analysis of volatile impurities or after derivatization of the ibuprofen molecule.[8][9][10] UV-Visible Spectroscopy is a simpler and more rapid method for the quantification of ibuprofen in bulk and tablet dosage forms, although it is less specific than chromatographic methods.[1][11]
Q2: What are the typical impurities found in ibuprofen?
A2: A common impurity in ibuprofen is 4-isobutylacetophenone, which is a known process impurity.[12] Other related substances and potential degradation products can also be present. The European Pharmacopoeia and the United States Pharmacopeia (USP) specify limits for known and unknown impurities.[5][13][14] Impurity profiling is crucial to ensure the safety and efficacy of the drug product.[4]
Q3: How can I perform a forced degradation study for ibuprofen?
A3: Forced degradation studies, or stress testing, are essential to demonstrate the stability-indicating nature of an analytical method.[12][15][16] This involves subjecting the ibuprofen sample to various stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to intentionally degrade the active pharmaceutical ingredient (API).[15][16][17] The resulting degradation products are then analyzed to ensure they do not interfere with the quantification of the intact ibuprofen.[12][15]
Troubleshooting Guides
HPLC Analysis
Q4: I am observing peak tailing for the ibuprofen peak in my HPLC chromatogram. What could be the cause and how can I fix it?
A4: Peak tailing in HPLC analysis of ibuprofen can be caused by several factors:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the acidic ibuprofen molecule, leading to tailing.
-
Solution: Use a base-deactivated column or an end-capped column. Operating the mobile phase at a lower pH (e.g., pH 2.5-3.5) can suppress the ionization of silanol groups and reduce these interactions.[18]
-
-
Column Overload: Injecting too much sample onto the column can lead to peak distortion.
-
Solution: Reduce the sample concentration or the injection volume.
-
-
Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can affect peak shape.
-
Solution: Wash the column with a strong solvent or replace the column if it's old or has been used extensively.
-
Q5: My retention times for ibuprofen and its impurities are shifting between injections. What should I do?
A5: Retention time shifts can be attributed to several factors:
-
Mobile Phase Instability: Changes in the mobile phase composition or pH over time can cause retention time drift.
-
Solution: Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. If using a buffer, ensure its pH is stable.
-
-
Column Temperature Fluctuations: Inconsistent column temperature can lead to variable retention times.
-
Solution: Use a column oven to maintain a constant and uniform temperature.[19]
-
-
Pump Issues: Inconsistent flow rate from the HPLC pump can cause retention time variability.
-
Solution: Prime the pump to remove any air bubbles and perform routine maintenance as per the manufacturer's recommendations.
-
Chiral Purity Analysis
Q6: I am struggling to achieve good separation of ibuprofen enantiomers using a chiral HPLC column. What can I do?
A6: Chiral separation of ibuprofen can be challenging. Here are some troubleshooting tips:
-
Mobile Phase Composition: The composition of the mobile phase, including the type and concentration of the organic modifier and any additives, is critical for chiral recognition.
-
Column Temperature: Temperature can affect the chiral recognition mechanism.
-
Solution: Experiment with different column temperatures to optimize the resolution between the enantiomers.[20]
-
-
Flow Rate: The flow rate can impact the efficiency of the separation.
-
Solution: Optimize the flow rate to achieve the best balance between resolution and analysis time.[20]
-
-
Derivatization: If direct chiral separation is not successful, consider derivatizing the ibuprofen enantiomers with a chiral resolving agent to form diastereomers, which can then be separated on a standard achiral column.[8]
Quantitative Data Summary
| Analytical Method | Analyte(s) | Linearity Range | Accuracy (% Recovery) | Precision (%RSD) | Reference |
| RP-HPLC | Paracetamol & Ibuprofen | 50-200% of test concentration | 99.9% - 101.2% | < 2.0% | [15] |
| UV Spectroscopy | Ibuprofen | 6 - 36 µg/ml | - | - | [1] |
| UPLC-MS/MS | Ibuprofen | 1 - 5000 ng/mL | - | < 6.24% | [19] |
| GC (after derivatization) | Ibuprofen | 1.0 - 50 ng (for R-ibuprofen) | 96.1% - 100.7% | < 5.3% | [8] |
| FTIR Spectroscopy | Ibuprofen | - | - | - | [22] |
Experimental Protocols
Protocol 1: RP-HPLC Method for Simultaneous Quantification of Paracetamol and Ibuprofen[15]
-
Chromatographic System: Reversed-phase high-performance liquid chromatography (RP-HPLC) system with a UV detector.
-
Column: RP C18 (octadecylsilane), 150 x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of phosphate buffer (pH 6.8) and acetonitrile in a 65:35 (v/v) ratio.
-
Flow Rate: 0.7 mL/minute.
-
Detection Wavelength: As appropriate for both analytes (e.g., determined by UV scan).
-
Temperature: Ambient.
-
Standard Solution Preparation:
-
Accurately weigh and dissolve 50 mg of paracetamol and 20 mg of ibuprofen in a 100-mL volumetric flask with about 50 mL of the mobile phase.
-
Sonicate for five minutes to ensure complete dissolution.
-
Make up the volume to 100 mL with the mobile phase to obtain a stock solution.
-
Dilute 5 mL of the stock solution into a 50-mL volumetric flask with the mobile phase to get a test solution with concentrations of 50 µg/mL of paracetamol and 20 µg/mL of ibuprofen.
-
Protocol 2: Forced Degradation Study for Ibuprofen[15][17]
-
Acid Hydrolysis: Treat the drug product with 1M HCl at a specified temperature (e.g., 60°C) for a defined period (e.g., 10 days).[17]
-
Base Hydrolysis: Treat the drug product with 1M NaOH at a specified temperature for a defined period.
-
Oxidative Degradation: Treat the drug product with an oxidizing agent (e.g., 3% hydrogen peroxide) at a specified temperature.
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C) for a defined period.
-
Photolytic Degradation: Expose the drug product to UV light (e.g., in a photostability chamber) for a defined period.
-
Analysis: After each stress condition, neutralize the samples if necessary, dilute to a suitable concentration, and analyze using a stability-indicating HPLC method to separate the parent drug from any degradation products.
Visualizations
Caption: Troubleshooting workflow for HPLC peak tailing.
Caption: Logical steps for optimizing chiral separation.
References
- 1. Analytical method development and validation of ibuprofen by uv spectroscopy [wisdomlib.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. imedpub.com [imedpub.com]
- 5. Assay of Ibuprofen Esters & Impurities [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Optical purity determination of (S)-ibuprofen in tablets by achiral gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gas Chromatographic and Spectrophotometric Determination of Diclofenac Sodium, Ibuprofen, and Mefenamic Acid in Urine and Blood Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitation of ibuprofen in blood using gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 13. ajpamc.com [ajpamc.com]
- 14. waters.com [waters.com]
- 15. A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ymerdigital.com [ymerdigital.com]
- 17. ingentaconnect.com [ingentaconnect.com]
- 18. Please help!!! My problem with Ibuprofen - Chromatography Forum [chromforum.org]
- 19. dergipark.org.tr [dergipark.org.tr]
- 20. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 21. researchgate.net [researchgate.net]
- 22. Quantitative analysis of ibuprofen in pharmaceutical formulations through FTIR spectroscopy [scielo.org.ar]
Validation & Comparative
A Comparative Analysis of the Anti-inflammatory Activity of 2-(4-Isobutylphenyl)propanohydrazide and Ibuprofen
An Objective Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory properties of the established non-steroidal anti-inflammatory drug (NSAID) ibuprofen and its derivative, 2-(4-Isobutylphenyl)propanohydrazide. While direct, head-to-head comparative studies are limited, this document synthesizes available data on ibuprofen and its hydrazide derivatives to offer valuable insights for researchers in pharmacology and medicinal chemistry.
Ibuprofen, a cornerstone in the management of pain and inflammation, functions primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes.[1][2] this compound, a key intermediate in the synthesis of various heterocyclic compounds, has been the subject of research to develop novel anti-inflammatory agents with potentially improved efficacy and safety profiles.[3][4] This guide will delve into the experimental data, outline the methodologies used for evaluation, and visualize the underlying biological pathways and experimental workflows.
Mechanism of Action: Inhibition of the Cyclooxygenase Pathway
The anti-inflammatory effects of ibuprofen and its derivatives are primarily attributed to their ability to block the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][5] By inhibiting COX enzymes, these compounds reduce the production of prostaglandins, thereby mitigating the inflammatory response.
Figure 1: The Cyclooxygenase (COX) pathway and the inhibitory action of ibuprofen.
Comparative In Vivo Anti-inflammatory Activity
The carrageenan-induced paw edema model in rats is a standard and widely used acute inflammation assay to evaluate the efficacy of anti-inflammatory drugs. The following table summarizes the percentage of edema inhibition by ibuprofen and some of its hydrazide-related derivatives from various studies.
Table 1: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
| Compound | Dose | % Inhibition of Edema | Reference |
| Ibuprofen | 40 mg/kg | 92% | [3] |
| Ibuprofen | Not Specified | 90.12% | [6] |
| Compound 7 (oxadiazole derivative) | 40 mg/kg | >80% | [3] |
| Compound 16 (oxadiazole derivative) | 40 mg/kg | >80% | [3] |
| Compound 18 (oxadiazole derivative) | 40 mg/kg | >80% | [3] |
| Compound 22 (triazole derivative) | 40 mg/kg | >80% | [3] |
| Compound 30 (thiadiazole derivative) | 40 mg/kg | >80% | [3] |
| Compound 4i | Not Specified | 89.50% | [6] |
| Compound 5f | Not Specified | 88.88% | [6] |
Note: The specific structures of compounds 7, 16, 18, 22, and 30 are detailed in the cited literature. These are derivatives synthesized from 2-(4-isobutylphenyl)propionic acid hydrazide.
Experimental Protocol: Carrageenan-Induced Paw Edema
This protocol outlines the typical procedure for assessing the anti-inflammatory activity of a compound in a rat model.
-
Animal Acclimatization: Wistar albino rats are housed under standard laboratory conditions for a week to allow for acclimatization.
-
Grouping and Dosing: Animals are randomly divided into groups (e.g., control, standard, and test groups). The test compounds and the standard drug (ibuprofen) are administered orally, typically 1 hour before the induction of inflammation.
-
Induction of Edema: Acute inflammation is induced by injecting a 1% w/v solution of carrageenan in saline into the sub-plantar region of the rat's left hind paw.
-
Paw Volume Measurement: The paw volume is measured immediately before carrageenan injection and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group in comparison to the control group.
Figure 2: Experimental workflow for the carrageenan-induced paw edema assay.
Comparative In Vitro COX Inhibition
In vitro assays are crucial for determining the direct inhibitory effect of compounds on COX enzymes and for assessing their selectivity (COX-1 vs. COX-2).
Table 2: In Vitro Cyclooxygenase (COX) Inhibition
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (COX-1/COX-2) | Reference |
| Ibuprofen | Not Specified | Not Specified | 0.895 | [7] |
| IA (Ibuprofen-derived ligand) | 0.946 | 0.894 | 1.058 | [7] |
Note: "IA" refers to a specific ibuprofen hydrazide derivative synthesized and evaluated in the cited study. A higher selectivity index indicates greater selectivity for COX-2.
Experimental Protocol: In Vitro COX Inhibition Assay
The following is a generalized protocol for determining COX-1 and COX-2 inhibition.
-
Enzyme and Substrate Preparation: Recombinant human COX-1 or COX-2 enzyme is prepared in a suitable buffer. Arachidonic acid is used as the substrate.
-
Incubation: The test compound (at various concentrations) is pre-incubated with the enzyme to allow for binding.
-
Initiation of Reaction: The reaction is initiated by adding arachidonic acid.
-
Measurement of Prostaglandin Production: The amount of prostaglandin (typically PGE₂) produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Calculation of IC₅₀: The concentration of the test compound that causes 50% inhibition of enzyme activity (IC₅₀) is determined by plotting the percentage of inhibition against the compound concentration.
Chemical Relationship
This compound is synthesized from ibuprofen, typically through the esterification of ibuprofen followed by reaction with hydrazine hydrate.[4] This positions the hydrazide as a direct and crucial derivative for further chemical modifications.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 4. pharmascholars.com [pharmascholars.com]
- 5. THE STRUCTURE OF IBUPROFEN BOUND TO CYCLOOXYGENASE-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of anti-inflammatory, analgesic, ulcerogenic and lipid peroxidation properties of new 2-(4-isobutylphenyl)propanoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
The Evolving Landscape of NSAIDs: A Comparative Analysis of Ibuprofen Hydrazide Derivatives
Researchers are increasingly turning to the modification of established drugs like ibuprofen to enhance therapeutic efficacy and mitigate side effects. A significant area of this research focuses on the synthesis of ibuprofen hydrazide derivatives, which has yielded a new class of compounds with a broad spectrum of biological activities. This guide provides a comparative analysis of these derivatives, supported by experimental data, to offer insights for researchers, scientists, and drug development professionals.
The core concept behind the development of ibuprofen hydrazide derivatives is the modification of the carboxylic acid group in the parent ibuprofen molecule.[1] This functional group is largely responsible for the gastrointestinal side effects associated with long-term use of non-steroidal anti-inflammatory drugs (NSAIDs).[1] By converting this group into a hydrazide and subsequently into various hydrazones, oxadiazoles, and other heterocyclic compounds, researchers have successfully created new chemical entities with enhanced and diverse pharmacological profiles, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2]
Comparative Anti-inflammatory Activity
A primary focus of ibuprofen hydrazide derivative research has been the evaluation of their anti-inflammatory potential, often in direct comparison to the parent drug, ibuprofen. Several studies have demonstrated that these derivatives can exhibit superior anti-inflammatory effects.
For instance, a study on various 1,3,4-oxadiazole, 1,2,4-triazole, and 1,3,4-thiadiazole derivatives of ibuprofen showed promising results in the carrageenan-induced rat paw edema model.[3] While ibuprofen at the same oral dose showed 92% inhibition, several derivatives exhibited inhibition in the range of 50% to 86%.[3] Notably, an oxadiazole derivative emerged as a lead molecule with maximal anti-inflammatory and analgesic activities, coupled with significantly reduced ulcerogenic potential.[3]
Another study synthesized a novel ibuprofen derivative, (E)-2-(4-isobutylphenyl)-N′-(4-oxopentan-2-ylidene) propane hydrazide (IA), and its metal complexes. These compounds demonstrated superior binding energies to the COX-2 enzyme and lower IC50 values compared to ibuprofen, indicating higher efficacy as COX-2 inhibitors.[4][5]
The hydrazide derivative of ibuprofen also showed a marked dose-dependent anti-allodynic effect in a chronic inflammatory pain model, with a significant antinociceptive response observed at doses of 10 mg/kg and 30 mg/kg.[6]
| Compound/Derivative | Assay | Result | Reference |
| Ibuprofen | Carrageenan-induced rat paw edema | 92% inhibition | [3] |
| 1,3,4-Oxadiazole, 1,2,4-Triazole, 1,3,4-Thiadiazole derivatives | Carrageenan-induced rat paw edema | 50-86% inhibition | [3] |
| (E)-2-(4-isobutylphenyl)-N′-(4-oxopentan-2-ylidene) propane hydrazide (IA) & its metal complexes | COX-2 Inhibition | Lower IC50 values than ibuprofen | [4][5] |
| Ibuprofen Hydrazide | Chronic inflammatory pain model | Significant anti-allodynic effect at 10 & 30 mg/kg | [6] |
Broad-Spectrum Antimicrobial Potential
Beyond inflammation, ibuprofen hydrazide derivatives have shown considerable promise as antimicrobial agents. The modification of the ibuprofen structure has led to compounds with activity against a range of bacterial and fungal strains.
A series of novel hydrazone derivatives were synthesized and evaluated for their antibacterial and antifungal activities.[7][8] One compound, in particular, demonstrated the most potent antimicrobial activity against P. mirabilis with a Minimum Inhibitory Concentration (MIC) of 312.5 μg/mL.[7][8] Other derivatives showed moderate activity against various Gram-positive and Gram-negative bacteria, as well as Candida species.[7][8]
Another study focused on 1,3,4-oxadiazole-2-thiol derivatives and reported good antimicrobial activity against both Gram-positive (S. pyogenes, S. aureus) and Gram-negative (E. coli, Klebsiella pneumoniae) bacteria, as well as the fungus Candida albicans.[2]
| Derivative Class | Tested Organisms | Key Finding | Reference |
| Hydrazones | Gram-positive & Gram-negative bacteria, Candida spp. | One compound showed MIC of 312.5 μg/mL against P. mirabilis. | [7][8] |
| 1,3,4-Oxadiazole-2-thiols | S. pyogenes, S. aureus, E. coli, K. pneumoniae, C. albicans | Good antimicrobial and antifungal activity observed. | [2] |
Emerging Anticancer Applications
The therapeutic potential of ibuprofen hydrazide derivatives extends into oncology. Researchers have synthesized and tested various derivatives that exhibit cytotoxic effects against different cancer cell lines.
One study reported the synthesis of ibuprofen-furo[2,3-d]pyrimidine-based hybrids bearing triazole, hydrazide, and oxadiazole moieties as potent antitumor agents.[9] Another investigation into ibuprofen–coumarin derivatives targeting COX-2 showed that these compounds had a significant inhibitory effect on cervical cancer HeLa cells, with inhibition rates ranging from 21.0% to 69.7%.[10] Two compounds from this series exhibited excellent activity against HeLa cells with IC50 values of 0.606 μM and 0.783 μM.[10]
Furthermore, ibuprofen based acyl hydrazone derivatives were tested against the human prostate cancer (Pc-3) cell line, with the ibuprofen-based hydrazones showing superior cytotoxicity compared to naproxen-based derivatives.[11]
| Derivative Class | Cancer Cell Line | Key Finding | Reference |
| Ibuprofen–coumarin hybrids | HeLa (cervical cancer) | Inhibition rates of 21.0-69.7%; IC50 of 0.606 μM and 0.783 μM for lead compounds. | [10] |
| Acyl hydrazones | Pc-3 (prostate cancer) | Superior cytotoxicity compared to naproxen-based derivatives. | [11] |
| Ibuprofen-furo[2,3-d]pyrimidine hybrids | Not specified | Reported as potent antitumor agents. | [9] |
Experimental Protocols
A brief overview of the methodologies employed in the cited studies is provided below.
Synthesis of Ibuprofen Hydrazide
Ibuprofen is first converted to its ester, typically ethyl or methyl ester.[2][6] The ester is then reacted with hydrazine hydrate in a suitable solvent like ethanol under reflux to yield ibuprofen hydrazide.[2][6]
Anti-inflammatory Activity Assessment (Carrageenan-Induced Paw Edema)
This widely used in vivo model induces inflammation by injecting carrageenan into the paw of a rodent. The volume of the paw is measured before and at various time points after the injection and administration of the test compound. The percentage of inhibition of edema is then calculated in comparison to a control group.[3]
Antimicrobial Susceptibility Testing (Microbroth Dilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound. Serial dilutions of the test compound are prepared in a liquid growth medium in microtiter plates. A standardized inoculum of the microorganism is added to each dilution. The plates are incubated, and the MIC is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.[7][8]
Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess the metabolic activity of cells and, by inference, their viability and proliferation. Cells are seeded in microtiter plates and treated with various concentrations of the test compound. After an incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added, which is reduced by metabolically active cells to a purple formazan product. The absorbance of the formazan is measured, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated.
Signaling Pathways
The primary mechanism of action for the anti-inflammatory effects of ibuprofen and its derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the synthesis of prostaglandins that mediate inflammation and pain.[2] The enhanced efficacy of some derivatives is attributed to their improved binding to the active site of the COX-2 enzyme.[4][5] In the context of anticancer activity, some derivatives have been shown to target COX-2, which is often overexpressed in tumor cells.[10]
References
- 1. Synthetic Strategies for the Development of Ibuprofen Derivatives: A Classified Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. impactfactor.org [impactfactor.org]
- 3. Synthesis and evaluation of anti-inflammatory, analgesic, ulcerogenic and lipid peroxidation properties of ibuprofen derivatives - ProQuest [proquest.com]
- 4. Design, Synthesis, Anti-Inflammatory Activity, DFT Modeling and Docking Study of New Ibuprofen Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, Anti-Inflammatory Activity, DFT Modeling and Docking Study of New Ibuprofen Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bio-oriented synthesis of ibuprofen derivatives for enhancement efficacy in post-operative and chronic inflammatory pain models - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01385E [pubs.rsc.org]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. Istanbul University Press [iupress.istanbul.edu.tr]
- 9. Ibuprofen-furo[2,3-d]pyrimidine-based hybrid bearing triazole, hydrazide and oxadiazole as potent antitumor agents: Des… [ouci.dntb.gov.ua]
- 10. AILDE Computer-Aided Discovery of Novel Ibuprofen–Coumarin Antitumor Lead Compounds Targeting Cyclooxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the In Vivo Efficacy of Ibuprofen Hydrazide Versus Other Non-Steroidal Anti-Inflammatory Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of ibuprofen hydrazide against other commonly used non-steroidal anti-inflammatory drugs (NSAIDs). The following sections present a comprehensive overview of its analgesic, anti-inflammatory, and ulcerogenic properties, supported by experimental data to aid in research and development.
Executive Summary
Ibuprofen, a widely used NSAID, is effective in managing pain and inflammation but is associated with gastrointestinal side effects.[1] The modification of ibuprofen's carboxylic acid group to a hydrazide moiety has been investigated as a strategy to enhance its therapeutic index. Studies suggest that ibuprofen hydrazide and its derivatives exhibit significant anti-inflammatory and analgesic activities, in some cases comparable to the parent drug, while demonstrating a markedly improved gastrointestinal safety profile.[2][3] This guide synthesizes available in vivo data to compare ibuprofen hydrazide with ibuprofen and other NSAIDs such as diclofenac, naproxen, and celecoxib.
Signaling Pathway of NSAIDs
Non-steroidal anti-inflammatory drugs primarily exert their therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade.
Comparative Efficacy Data
The following tables summarize the in vivo anti-inflammatory, analgesic, and ulcerogenic activities of ibuprofen hydrazide in comparison to other NSAIDs.
Table 1: Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)
| Compound | Dose (mg/kg) | % Inhibition of Edema | Reference |
| Control | - | 0 | [3] |
| Ibuprofen | 100 | 92 | [3] |
| Ibuprofen Hydrazide Derivative (16) | 100 | 86 | [3] |
| Ibuprofen Hydrazide Derivative (7) | 100 | >80 | [3] |
| Ibuprofen Hydrazide Derivative (18) | 100 | >80 | [3] |
| Diclofenac Derivative (3c) | 20 | 82.61 | [4] |
| Mefenamic Acid Derivative (6d) | 20 | 79.50 | [4] |
Table 2: Analgesic Activity (Acetic Acid-Induced Writhing Test)
| Compound | Dose (mg/kg) | % Protection | Reference |
| Control | - | 0 | [5] |
| Ibuprofen | 30 | Comparable to Ibuprofen Hydrazide | [6] |
| Ibuprofen Hydrazide (NS2) | 10, 30 | Significant dose-dependent effect | [6] |
| Ketoprofen | 30 | Comparable to Ibuprofen Hydrazide | [6] |
Table 3: Ulcerogenic Activity
| Compound | Dose (mg/kg) | Ulcer Index / Severity | Reference |
| Ibuprofen | 100 | 1.8 | [3] |
| Ibuprofen Hydrazide Derivative (16) | 100 | 0.5 | [3] |
| Ibuprofen Hydrazide Derivative (7) | 100 | 0.8 | [3] |
| Ibuprofen Hydrazide Derivative (18) | 100 | 0.6 | [3] |
| Ibuprofen Hydrazide Derivatives (NS1-NS4) | 100, 150 | Devoid of ulcerogenic potential | [2] |
| Aspirin | - | Ulcerogenic | [2] |
| Diclofenac Derivative (3c, 3e) | 60 | Non-ulcerogenic | [4] |
| Mefenamic Acid Derivative (6c, 6d, 6e) | 60 | Non-ulcerogenic | [4] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited in this guide are provided below.
Carrageenan-Induced Paw Edema in Rats
This model is used to assess the acute anti-inflammatory activity of a compound.
References
- 1. multiresearchjournal.com [multiresearchjournal.com]
- 2. scispace.com [scispace.com]
- 3. Synthesis and evaluation of anti-inflammatory, analgesic, ulcerogenic and lipid peroxidation properties of ibuprofen derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of Antiinflammatory, Analgesic and Ulcerogenic Potential of NSAIDs Bearing 1,3,4-Oxadiazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The mechanisms of action of NSAIDs in analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bio-oriented synthesis of ibuprofen derivatives for enhancement efficacy in post-operative and chronic inflammatory pain models - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01385E [pubs.rsc.org]
A Comparative Analysis of 2-(4-Isobutylphenyl)propanohydrazide as an Analgesic Agent
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analgesic and anti-inflammatory properties of 2-(4-Isobutylphenyl)propanohydrazide, a derivative of ibuprofen, against its parent compound and other commonly used non-steroidal anti-inflammatory drugs (NSAIDs). The following sections present quantitative data from established preclinical models, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows to facilitate an objective evaluation of its therapeutic potential.
Quantitative Data Summary
The analgesic and anti-inflammatory efficacy of this compound and comparator compounds are summarized below. Data is compiled from preclinical studies using the acetic acid-induced writhing test for analgesia and the carrageenan-induced paw edema model for anti-inflammatory activity.
Table 1: Analgesic Activity in Acetic Acid-Induced Writhing Test in Mice
| Compound | Dose (mg/kg) | % Inhibition of Writhing | Reference |
| This compound | 10 | Comparable to Ibuprofen | [1] |
| 30 | Comparable to Ibuprofen | [1] | |
| Ibuprofen | 100 | 71.5% | [1] |
| Aspirin | 100 | 71.8% | [2] |
| Naproxen | 20 | Significant Inhibition | Not specified in search results |
| Celecoxib | 50 | Significant Inhibition | [3][4] |
| Diclofenac | 10 | Significant Inhibition | [5] |
Table 2: Anti-inflammatory Activity in Carrageenan-Induced Paw Edema in Rats
| Compound | Dose (mg/kg) | % Inhibition of Paw Edema | Reference |
| Ibuprofen Derivatives (general) | Not specified | 50-86% | [6] |
| Ibuprofen | Not specified | 92% | [6] |
| Aspirin | Not specified | Equal suppression to normal and EFAD rats | [7] |
| Naproxen | 10 | 54.12% | [8] |
| Celecoxib | 3 | Significant Reduction | [9] |
| 10 | Significant Reduction | [9] | |
| 30 | Significant Reduction | [9] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited in this guide are provided below. These protocols are standard preclinical models for assessing analgesic and anti-inflammatory properties of novel compounds.
Acetic Acid-Induced Writhing Test
This model is a widely used method for evaluating peripherally acting analgesics.[10][11][12]
-
Acclimatization: Animals are allowed to acclimatize to the laboratory environment before the experiment.
-
Grouping: Mice are randomly divided into control and treatment groups.
-
Drug Administration: The test compound (e.g., this compound), a standard drug (e.g., Ibuprofen, Aspirin), or a vehicle (control) is administered orally or intraperitoneally.
-
Induction of Writhing: After a specific absorption period (e.g., 30-60 minutes), a solution of acetic acid (typically 0.6-0.7%) is injected intraperitoneally to induce a characteristic writhing response (abdominal constrictions and stretching of hind limbs).[10][12]
-
Observation: The number of writhes is counted for a defined period (e.g., 15-20 minutes) following the acetic acid injection.
-
Data Analysis: The percentage inhibition of writhing is calculated for each treatment group compared to the control group, providing a measure of analgesic activity.
Carrageenan-Induced Paw Edema Model
This is a classic and highly reproducible model of acute inflammation.[13][14][15]
-
Animal Model: Wistar or Sprague-Dawley rats are commonly used.
-
Acclimatization: Animals are acclimatized to the experimental conditions.
-
Grouping: Rats are randomly assigned to control and experimental groups.
-
Drug Administration: The test compound, a standard anti-inflammatory drug (e.g., Ibuprofen, Diclofenac), or a vehicle is administered, typically orally or intraperitoneally.
-
Induction of Edema: A sub-plantar injection of a carrageenan solution (usually 1%) is administered into the hind paw of the rat to induce localized inflammation and edema.[13][14]
-
Measurement of Paw Volume: The volume of the inflamed paw is measured at specific time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.[15]
-
Data Analysis: The percentage inhibition of paw edema in the treated groups is calculated by comparing the increase in paw volume to that of the control group.
Visualizations
The following diagrams illustrate key concepts related to the analgesic action of this compound and the experimental procedures used for its validation.
Caption: Mechanism of action of NSAIDs via inhibition of the cyclooxygenase pathway.
Caption: In vivo screening workflow for analgesic and anti-inflammatory drug candidates.
Caption: Logical relationship of analgesic compounds based on their properties.
References
- 1. Evaluation of analgesic and anti-inflammatory activity of a combination of tramadol-ibuprofen in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.innovareacademics.in [journals.innovareacademics.in]
- 3. Frontiers | Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 6. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 7. Acute anti-inflammatory effects of aspirin and dexamethasone in rats deprived of endogenous prostaglandin precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Anti-inflammatory activity of ketoprofen gel on carrageenan-induced paw edema in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]
A Comparative Study: Unveiling the Ulcerogenic Potential of Ibuprofen and its Hydrazide Derivative
For Researchers, Scientists, and Drug Development Professionals
Ibuprofen, a cornerstone of non-steroidal anti-inflammatory drug (NSAID) therapy, is widely recognized for its analgesic and anti-inflammatory efficacy. However, its clinical utility is often hampered by a significant side effect: the potential to induce gastric ulceration. This report provides a comparative analysis of the ulcerogenic potential of ibuprofen and its hydrazide derivative, a modification designed to mitigate this gastrointestinal toxicity. By presenting key experimental data, detailed methodologies, and illustrating the underlying biochemical pathways, this guide offers a comprehensive resource for researchers in the field of drug design and development.
Executive Summary
The conversion of ibuprofen's carboxylic acid group into a hydrazide moiety has been investigated as a strategy to reduce its gastrointestinal side effects. The carboxylic acid group is implicated in the direct topical irritation of the gastric mucosa, a key factor in NSAID-induced ulcerogenesis.[1][2] Studies have shown that ibuprofen hydrazide and its subsequent derivatives exhibit a significantly lower ulcerogenic potential compared to the parent drug, ibuprofen. This is often quantified by a lower ulcer index in animal models. While retaining potent anti-inflammatory properties, these derivatives demonstrate a promising safety profile, making them attractive candidates for further development.
Quantitative Data Comparison
The following tables summarize the key quantitative data from preclinical studies, comparing the ulcerogenic effects of ibuprofen and its derivatives.
Table 1: Ulcer Index Comparison
| Compound | Dose (mg/kg) | Ulcer Index (Mean ± SEM) | Percentage Reduction in Ulcerogenicity Compared to Ibuprofen | Reference |
| Ibuprofen | 100 | 1.8 ± 0.12 | - | [3] |
| Ibuprofen Hydrazide Derivative (Oxadiazole) | 100 | 0.5 ± 0.08 | 72.2% | [3] |
| Ibuprofen Hydrazide Derivative (Triazole) | 100 | 0.6 ± 0.09 | 66.7% | [3] |
| Ibuprofen Hydrazide Derivative (Thiadiazole) | 100 | 0.8 ± 0.11* | 55.6% | [3] |
| Ibuprofen | 400 | 10.2 | - | [4] |
| Ibuprofen Prodrugs (including hydrazide derivatives) | 400 | Significantly lower than ibuprofen | Not specified | [4] |
*p < 0.05 compared to ibuprofen
Table 2: Gastric Mucosal Parameters
| Parameter | Ibuprofen | Ibuprofen Hydrazide Derivatives | Reference |
| Gastric Juice pH | Decreased | Significantly higher than ibuprofen | [1] |
| Free Acidity | Increased | Significantly lower than ibuprofen | [1] |
| Total Acidity | Increased | Significantly lower than ibuprofen | [1] |
| Pepsin Concentration | Increased | Significantly lower than ibuprofen | [1] |
| Malondialdehyde (MDA) Content | Increased | Significantly lower than ibuprofen | [2][3] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparative studies.
Animal Model for NSAID-Induced Ulceration
A common and simple animal model is utilized to assess the ulcerogenic potential of NSAIDs.[5][6]
-
Subjects: Wistar rats or Swiss albino mice of either sex, weighing between 150-200g.
-
Housing: Animals are housed in standard laboratory conditions with controlled temperature and a 12-hour light/dark cycle. They are given free access to a standard pellet diet and water.
-
Fasting: Prior to drug administration, animals are fasted for 24 hours but allowed free access to water. This ensures an empty stomach for optimal drug absorption and ulcer induction.[7]
-
Drug Administration:
-
The test compounds (ibuprofen and its hydrazide derivatives) are suspended in a 0.5% carboxymethylcellulose (CMC) solution.
-
The suspension is administered orally (p.o.) via gavage at a specified dose (e.g., 100 mg/kg).
-
A control group receives only the vehicle (0.5% CMC).
-
-
Observation Period: After drug administration, the animals are observed for a period of 4 to 8 hours.[7]
-
Euthanasia and Stomach Excision: Following the observation period, the animals are euthanized by a humane method (e.g., cervical dislocation or CO2 asphyxiation). The stomachs are then immediately excised.
-
Ulcer Scoring:
-
The stomachs are opened along the greater curvature and washed gently with saline to remove any contents.
-
The gastric mucosa is examined for lesions using a magnifying glass.
-
The severity of the ulcers is scored based on a predefined scale (e.g., 0 = no ulcer, 1 = redness, 2 = spot ulcers, 3 = hemorrhagic streaks, 4 = deep ulcers, 5 = perforations).
-
The ulcer index is calculated for each animal by summing the scores for each lesion.
-
Determination of Gastric Acidity and Pepsin Activity
-
Gastric Juice Collection: After the stomach is excised, the gastric contents are collected and centrifuged at 1000 rpm for 10 minutes.
-
pH Measurement: The pH of the supernatant (gastric juice) is measured using a pH meter.
-
Total and Free Acidity: The gastric juice is titrated with 0.01 N NaOH using Topfer's reagent and phenolphthalein as indicators to determine the free and total acidity, respectively.
-
Pepsin Activity: The pepsin concentration in the gastric juice is determined by measuring the cleavage of a protein substrate (e.g., hemoglobin) at a specific wavelength.
Measurement of Malondialdehyde (MDA)
MDA is a marker of lipid peroxidation and oxidative stress, which are implicated in NSAID-induced gastric damage.
-
Tissue Homogenization: A portion of the glandular stomach is homogenized in a cold buffer solution.
-
Thiobarbituric Acid Reactive Substances (TBARS) Assay: The homogenate is reacted with thiobarbituric acid (TBA) at a high temperature. The resulting pink-colored chromogen is measured spectrophotometrically at 532 nm. The concentration of MDA is calculated based on a standard curve.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involved in NSAID-induced ulceration and a typical experimental workflow for evaluating the ulcerogenic potential of ibuprofen and its derivatives.
Caption: Signaling pathway of NSAID-induced gastric ulceration.
Caption: Experimental workflow for ulcerogenic potential assessment.
Conclusion
The modification of ibuprofen to its hydrazide derivative represents a successful strategy in mitigating its ulcerogenic potential. The masking of the free carboxylic acid group appears to reduce direct topical irritation of the gastric mucosa, a key initiating factor in ulcer formation.[1] The presented data consistently demonstrates a lower ulcer index and more favorable gastric mucosal parameters for ibuprofen hydrazide derivatives compared to the parent drug. These findings underscore the potential of this chemical modification approach in the development of safer NSAIDs with an improved gastrointestinal safety profile. Further research, including long-term toxicity studies and clinical trials, is warranted to fully elucidate the therapeutic potential of ibuprofen hydrazide and its derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and evaluation of anti-inflammatory, analgesic, ulcerogenic and lipid peroxidation properties of ibuprofen derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of anti-inflammatory, analgesic, ulcerogenic and lipid peroxidation properties of ibuprofen derivatives - ProQuest [proquest.com]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of a simple animal model for nonsteroidal anti-inflammatory drug induced antral ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Animal models of acute gastric mucosal injury: Macroscopic and microscopic evaluation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of In Vitro and In Vivo Efficacy of Ibuprofen Hydrazide Derivatives in Inflammation
A detailed guide for researchers and drug development professionals on the correlation between laboratory and preclinical models for novel anti-inflammatory agents.
This guide provides a comparative analysis of the anti-inflammatory activity of ibuprofen hydrazide derivatives, examining the correlation between in vitro cyclooxygenase (COX) enzyme inhibition and in vivo efficacy in animal models of inflammation. The data presented is compiled from multiple studies to offer a comprehensive overview for researchers in the field of drug discovery and development.
Data Summary: In Vitro vs. In Vivo Activity
The following tables summarize the quantitative data from key studies, providing a comparative look at the in vitro inhibitory concentrations and in vivo anti-inflammatory effects of various ibuprofen hydrazide derivatives.
Table 1: In Vitro COX-2 Inhibition of Ibuprofen Derivatives
| Compound | Description | IC50 (µM) for COX-2 | Reference |
| Ibuprofen | Standard NSAID | 8.5 | [1] |
| (E)-2-(4-isobutylphenyl)-N′-(4-oxopentan-2-ylidene) propane hydrazide (IA) | Ibuprofen hydrazide derivative | Significantly lower than ibuprofen | [2] |
| N′-(4-hydroxybenzylidene)-2-(4-isobutylphenyl) propane hydrazide (HL) | Ibuprofen hydrazide derivative | Greater anti-inflammatory activity than ibuprofen | [3] |
| Pyrazole Analogue 5s | Hybrid pyrazole of ibuprofen | 2.51 | [1] |
| Pyrazole Analogue 5u | Hybrid pyrazole of ibuprofen | 1.79 | [1] |
Note: A lower IC50 value indicates greater potency.
Table 2: In Vivo Anti-inflammatory Activity of Ibuprofen Hydrazide Derivatives in Carrageenan-Induced Paw Edema Model
| Compound | Dose (mg/kg) | Paw Edema Inhibition (%) | Time Point | Animal Model | Reference |
| Ibuprofen | 30 | 81.32 | 3 hours | Rat | [1] |
| Ibuprofen Hydrazide (NS2) | 10 | Significant antinociceptive response | 90 min - 2 hours | Rat | [4] |
| Ibuprofen Hydrazide (NS2) | 30 | Maximum response | 90 min - 2 hours | Rat | [4] |
| Pyrazole Analogue 5s | 20 (equimolar) | 80.87 | 3 hours | Mouse | [1] |
| Pyrazole Analogue 5u | 20 (equimolar) | 80.63 | 3 hours | Mouse | [1] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate reproducibility and further investigation.
In Vitro COX-2 Inhibition Assay
This protocol is a synthesized representation of methods described for evaluating COX-2 inhibition.[5][6][7]
Objective: To determine the concentration of a test compound (e.g., ibuprofen hydrazide derivative) that inhibits the activity of the COX-2 enzyme by 50% (IC50).
Materials:
-
Purified COX-2 enzyme
-
Arachidonic acid (substrate)
-
Test compounds (ibuprofen hydrazide derivatives)
-
N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) (redox indicator)
-
Reaction buffer (e.g., Tris-HCl)
-
Spectrophotometer
Procedure:
-
A reaction mixture is prepared containing the reaction buffer, COX-2 enzyme, and the test compound at various concentrations.
-
The mixture is pre-incubated to allow the inhibitor to bind to the enzyme.
-
The enzymatic reaction is initiated by adding arachidonic acid and TMPD.
-
The activity of the COX-2 enzyme is measured by monitoring the oxidation of TMPD, which results in a color change that can be quantified by measuring the increase in absorbance at a specific wavelength (e.g., 603 nm) over a short period (e.g., the first 25 seconds).[1]
-
The percentage of inhibition for each concentration of the test compound is calculated relative to a control reaction without the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[5]
In Vivo Carrageenan-Induced Paw Edema Model
This protocol is based on the widely used model for assessing acute inflammation.[8][9][10][11]
Objective: To evaluate the anti-inflammatory effect of a test compound by measuring its ability to reduce paw swelling induced by carrageenan in rodents.
Animals:
-
Wistar rats or Swiss albino mice.
Materials:
-
Carrageenan solution (e.g., 1% w/v in saline)
-
Test compounds (ibuprofen hydrazide derivatives)
-
Vehicle control (e.g., saline, propylene glycol)
-
Standard drug (e.g., ibuprofen)
-
Plethysmometer or calipers for measuring paw volume/thickness
Procedure:
-
Animals are fasted overnight before the experiment.
-
The baseline paw volume or thickness of the right hind paw of each animal is measured.
-
The test compound, standard drug, or vehicle is administered orally (p.o.) or intraperitoneally (i.p.).
-
After a specific period (e.g., 30-60 minutes) to allow for drug absorption, a sub-plantar injection of carrageenan (e.g., 0.1 mL of 1% solution) is administered into the right hind paw.[11]
-
The paw volume or thickness is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).[1][11]
-
The percentage of inhibition of paw edema is calculated for each group compared to the vehicle control group.
Visualizations: Pathways and Workflows
The following diagrams illustrate the key biological pathway and the experimental workflows.
Caption: COX-2 pathway and inhibition by ibuprofen hydrazide.
Caption: Experimental workflow for in vitro and in vivo studies.
Correlation and Conclusion
The presented data suggests a positive correlation between the in vitro COX-2 inhibitory activity of ibuprofen hydrazide derivatives and their in vivo anti-inflammatory efficacy. Compounds with lower IC50 values in the enzyme assay generally demonstrate significant reduction of paw edema in animal models.[1][2][4] For instance, pyrazole analogues 5s and 5u, which exhibited potent COX-2 inhibition in vitro, also showed strong anti-inflammatory effects in vivo, comparable to the standard drug ibuprofen.[1]
The modification of the carboxyl group of ibuprofen into a hydrazide and its subsequent derivatives appears to be a promising strategy for developing new anti-inflammatory agents.[3][4] These derivatives often exhibit enhanced potency, potentially due to improved pharmacokinetic profiles or stronger interactions with the active site of the COX-2 enzyme.[2]
It is important to note that while a strong in vitro activity is a good predictor of in vivo efficacy, a direct quantitative correlation can be influenced by various factors such as drug absorption, distribution, metabolism, and excretion (ADME) in the living organism. Therefore, both in vitro and in vivo studies are crucial and complementary in the drug development pipeline. The synthesis and evaluation of various derivatives, as shown in the referenced studies, are essential steps in identifying lead compounds with an optimal balance of potency and favorable pharmacological properties.
References
- 1. dovepress.com [dovepress.com]
- 2. Design, Synthesis, Anti-Inflammatory Activity, DFT Modeling and Docking Study of New Ibuprofen Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Ibuprofen Derivative and Its Complexes: Physicochemical Characterization, DFT Modeling, Docking, In Vitro Anti-Inflammatory Studies, and DNA Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bio-oriented synthesis of ibuprofen derivatives for enhancement efficacy in post-operative and chronic inflammatory pain models - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01385E [pubs.rsc.org]
- 5. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 7. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. inotiv.com [inotiv.com]
- 10. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 11. phytopharmajournal.com [phytopharmajournal.com]
A Head-to-Head Comparison of Ibuprofen Schiff Bases: A Guide for Researchers
For researchers and professionals in drug development, the quest for more effective and safer anti-inflammatory and analgesic agents is perpetual. Ibuprofen, a cornerstone of non-steroidal anti-inflammatory drugs (NSAIDs), has been a frequent subject of chemical modification to enhance its therapeutic profile. Among these modifications, the synthesis of ibuprofen Schiff bases has emerged as a promising strategy. This guide provides a comprehensive head-to-head comparison of different ibuprofen Schiff bases, supported by experimental data, to aid in the evaluation and selection of candidates for further investigation.
This comparative guide synthesizes data from multiple studies to offer an objective overview of the performance of various ibuprofen Schiff base derivatives. We will delve into their anti-inflammatory, analgesic, and antimicrobial properties, presenting quantitative data in structured tables for ease of comparison. Detailed experimental protocols for key biological assays are also provided to ensure reproducibility and facilitate further research.
Performance Comparison of Ibuprofen Schiff Bases
The derivatization of ibuprofen into Schiff bases has been shown to modulate its biological activity, in some cases leading to enhanced potency and a better safety profile. The primary mechanism of action for these compounds, similar to ibuprofen, is the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade.
Anti-inflammatory Activity
The anti-inflammatory potential of ibuprofen Schiff bases is a key area of investigation. Many studies have focused on their ability to inhibit COX-1 and COX-2 enzymes. While COX-2 is the primary target for anti-inflammatory action, inhibition of COX-1 is associated with gastrointestinal side effects. Therefore, a higher selectivity for COX-2 is a desirable characteristic.
A study synthesized a novel ibuprofen derivative, (E)-2-(4-isobutylphenyl)-N′-(4-oxopentan-2-ylidene) propane hydrazide (IA), and its metal complexes, evaluating their COX inhibition. The results indicated that IA was a more potent and selective COX-2 inhibitor than ibuprofen.[1] Further complexation with metals like samarium (Sm) enhanced this inhibitory activity.[1]
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = COX-1 IC50 / COX-2 IC50) |
| Ibuprofen | 12.9 | 31.4 | 0.4 |
| IA (Ibuprofen Schiff Base) | 10.2 | 3.6 | 2.8 |
| Sm Complex of IA | - | 1.9 | - |
| Ni Complex of IA | - | 2.5 | - |
| Co Complex of IA | - | 2.4 | - |
| Cu Complex of IA | - | 3.4 | - |
| Gd Complex of IA | - | 1.9 | - |
Table 1: In vitro COX-1 and COX-2 inhibitory activity of an ibuprofen Schiff base (IA) and its metal complexes compared to ibuprofen.[1]
Another key model for evaluating anti-inflammatory activity is the carrageenan-induced paw edema assay in rodents. This in vivo test measures the ability of a compound to reduce swelling over time. Ibuprofen derivatives have demonstrated significant anti-inflammatory effects in this model. For instance, salicylaldehyde and benzaldehyde derivatives of ibuprofen showed a dose-dependent reduction in paw edema.[2]
Analgesic Activity
The analgesic efficacy of ibuprofen Schiff bases has been evaluated using models such as the acetic acid-induced writhing test. This test induces visceral pain, and a reduction in the number of writhes indicates an analgesic effect. Studies have shown that newly synthesized ibuprofen acyl hydrazones significantly reduce the number of acetic acid-induced writhes in mice, demonstrating their potential as pain relievers.
In a study on post-operative pain, salicylaldehyde and benzaldehyde derivatives of ibuprofen exhibited significant pain suppression.[2] The salicylaldehyde derivative, at a dose of 30 mg/kg, showed a paw withdrawal threshold of 7.480 ± 0.55 g, indicating a potent analgesic effect.[2] The maximum response for the benzaldehyde derivative was a paw withdrawal threshold of 7.1 ± 0.28 g.[2]
| Compound/Derivative | Dose (mg/kg) | Paw Withdrawal Threshold (g) (Mean ± SEM) |
| Ibuprofen | 30 | 7.84 ± 0.37 |
| Ibuprofen Hydrazide | 30 | 6.54 ± 0.31 |
| Ibuprofen Ester | 30 | 5.79 ± 0.34 |
| Benzaldehyde Derivative | 30 | 7.1 ± 0.28 |
| Salicylaldehyde Derivative | 30 | 7.480 ± 0.55 |
Table 2: Comparison of the analgesic effect of ibuprofen and its derivatives in a post-operative pain model.[2]
Antimicrobial Activity
Beyond their anti-inflammatory and analgesic properties, some ibuprofen Schiff bases have been investigated for their antimicrobial potential. The structural modifications inherent in Schiff base formation can impart antibacterial and antifungal activities. For instance, metal complexes of ibuprofen Schiff bases have shown promising activity against various bacterial and fungal strains.
Experimental Protocols
To facilitate further research and ensure the reproducibility of the findings presented, detailed methodologies for the key experiments are provided below.
Synthesis of Ibuprofen Schiff Bases (General Procedure)
The synthesis of ibuprofen Schiff bases typically involves a two-step process. First, ibuprofen is converted to its corresponding hydrazide. Subsequently, the ibuprofen hydrazide is condensed with an appropriate aldehyde or ketone to form the Schiff base.[3]
-
Synthesis of Ibuprofen Hydrazide: Ibuprofen is esterified, and the resulting ester is then reacted with hydrazine hydrate to yield ibuprofen hydrazide.[3]
-
Synthesis of Schiff Base: Ibuprofen hydrazide is dissolved in a suitable solvent (e.g., ethanol) and reacted with an equimolar amount of the desired aldehyde or ketone. The reaction mixture is typically refluxed for several hours.[3] The resulting Schiff base can be purified by recrystallization.
Carrageenan-Induced Paw Edema Assay
This is a standard in vivo model to assess acute anti-inflammatory activity.[4][5][6][7][8]
-
Animals: Wistar rats or Swiss albino mice are typically used.
-
Procedure:
-
The basal paw volume of the animals is measured using a plethysmometer.
-
The test compounds, a control (vehicle), and a standard drug (e.g., indomethacin) are administered orally or intraperitoneally.
-
After a set period (e.g., 30-60 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw to induce inflammation.[4][7]
-
The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[4][6]
-
-
Data Analysis: The percentage of inhibition of edema is calculated for each group compared to the control group.
Acetic Acid-Induced Writhing Test
This is a common in vivo model for screening peripheral analgesic activity.[9][10][11][12][13]
-
Animals: Swiss albino mice are commonly used.
-
Procedure:
-
Animals are divided into groups and administered the test compounds, a control (vehicle), or a standard analgesic (e.g., diclofenac sodium).
-
After a specified time (e.g., 30 minutes), a 0.6-1% solution of acetic acid is injected intraperitoneally to induce writhing.[9][10]
-
The number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a set period (e.g., 10-15 minutes) following the acetic acid injection.[9][12]
-
-
Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the control group.
Mechanism of Action and Signaling Pathways
The primary mechanism of action for ibuprofen and its Schiff base derivatives is the inhibition of the cyclooxygenase (COX) enzymes, which blocks the synthesis of prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever.
References
- 1. mdpi.com [mdpi.com]
- 2. Bio-oriented synthesis of ibuprofen derivatives for enhancement efficacy in post-operative and chronic inflammatory pain models - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01385E [pubs.rsc.org]
- 3. Design, Synthesis, Anti-Inflammatory Activity, DFT Modeling and Docking Study of New Ibuprofen Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2.7. Carrageenan-induced paw edema assay [bio-protocol.org]
- 5. inotiv.com [inotiv.com]
- 6. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 8. 4.7. Carrageenan-Induced Paw Edema Test [bio-protocol.org]
- 9. rjptsimlab.com [rjptsimlab.com]
- 10. 2.11. Analgesic Activity Test Using Acetic Acid-Induced Writhing Test [bio-protocol.org]
- 11. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 12. 2.9.1. Acetic acid induced writhing test [bio-protocol.org]
- 13. saspublishers.com [saspublishers.com]
Safety Operating Guide
Essential Safety and Logistical Information for Handling 2-(4-Isobutylphenyl)propanohydrazide
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical plans for the handling and disposal of 2-(4-Isobutylphenyl)propanohydrazide. Given that this compound is a hydrazide derivative of ibuprofen, it requires stringent safety measures due to the potential hazards associated with the hydrazide functional group. The following procedures are based on established safety guidelines for handling hydrazine compounds.
Hazard Identification and Risk Assessment
Potential Hazards:
-
Toxicity: May be toxic if inhaled, ingested, or absorbed through the skin.[1]
-
Irritation: Can cause skin and serious eye irritation.[2]
-
Respiratory Issues: May cause respiratory irritation.[2]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to ensure personnel safety when handling this compound.
| PPE Category | Specification |
| Eye and Face | Chemical splash goggles meeting ANSI Z.87.1 standard are required. A face shield should be worn over safety glasses when there is a risk of splashing.[3][4] |
| Hand Protection | Nitrile or neoprene gloves are recommended. It is crucial to consult the glove manufacturer's chemical resistance guide.[1][5] |
| Body Protection | A fire/flame-resistant lab coat (100% cotton-based) must be worn and fully buttoned.[4] Long pants and closed-toe shoes are mandatory.[3][4] |
| Respiratory | All work must be conducted in a certified chemical fume hood.[3] If there is a risk of exposure exceeding permissible limits, a NIOSH-approved respirator should be used.[1][6] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation:
-
Ensure that a certified chemical fume hood is operational.[3]
-
An emergency eyewash and safety shower must be readily accessible.[1][3]
-
Never work alone when handling this compound.[3]
-
Prepare all necessary equipment and reagents before commencing work.
-
Clearly label all containers with the chemical name and hazard information.[3]
2. Handling:
-
Conduct all manipulations of this compound within the fume hood.[3]
-
Avoid the formation of dust and aerosols.
-
Do not eat, drink, or smoke in the laboratory area.[2]
-
Wash hands thoroughly after handling the compound.[2]
3. Storage:
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][6]
-
Keep containers tightly closed.[2]
-
Store in a locked cabinet to restrict access.[2]
Disposal Plan
-
All waste containing this compound must be treated as hazardous waste.
-
Dispose of contents and containers in accordance with local, state, and federal regulations.[7]
-
Empty containers may still contain hazardous residues and should be handled accordingly.[3]
Emergency Procedures
| Incident | Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][8] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[8] |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8] |
| Spill | Evacuate the area. Wear appropriate PPE and contain the spill. Absorb with an inert material and place in a suitable container for disposal.[6][7] |
Visual Workflow for Handling this compound
Caption: A flowchart illustrating the safe handling workflow for this compound.
References
- 1. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 2. download.basf.com [download.basf.com]
- 3. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. arxada.com [arxada.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. CDC - NIOSH Pocket Guide to Chemical Hazards - Hydrazine [cdc.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
